3-(Dimethylamino)acrylonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBIZXAEDFPNL-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878800 | |
| Record name | 3-Dimethylaminoacrylonitrile | |
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Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-41-3, 2407-68-3 | |
| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
| Source | ChemIDplus | |
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| Record name | 2407-68-3 | |
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| Record name | 3-Dimethylaminoacrylonitrile | |
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| Record name | 3-(dimethylamino)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |
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| Record name | trans-3-(Dimethylamino)acrylonitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Technical Whitepaper: 3-(Dimethylamino)acrylonitrile
CAS Number: 2407-68-3
Synonyms: 3-Dimethylamino-2-propenenitrile;
Executive Summary
3-(Dimethylamino)acrylonitrile is a pivotal enaminonitrile building block in heterocyclic chemistry. Characterized by a "push-pull" electronic structure, it serves as a highly reactive C3 synthon for the construction of nitrogen-containing heterocycles, particularly pyrazoles , pyrimidines , and pyridines . Its utility stems from the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitrile moiety, which activates the
This guide details the physicochemical profile, synthetic pathways, and mechanistic applications of this compound, providing researchers with actionable protocols for drug discovery and scaffold design.
Chemical Profile & Electronic Structure
The "Push-Pull" System
The reactivity of this compound is defined by its vinylogous amide character. The lone pair on the nitrogen atom donates electron density into the
Resonance Structures:
This polarization makes the dimethylamino group an excellent leaving group in addition-elimination reactions with nucleophiles (e.g., hydrazines, amidines).
Physical Properties Table
| Property | Value | Notes |
| Appearance | Light yellow to brown liquid | Darkens upon oxidation/polymerization |
| Boiling Point | 76–80 °C @ 0.3 mmHg | High vacuum required for distillation |
| Density | 0.947 g/mL @ 20 °C | Slightly less dense than water |
| Refractive Index | High refractive index due to conjugation | |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Hydrolyzes in acidic aqueous media |
| Stability | Air/Light Sensitive | Store under inert gas at 2–8 °C |
Synthetic Utility & Mechanisms[2]
Core Synthesis of the Intermediate
While often purchased, this compound can be synthesized in the laboratory via the decarboxylative condensation of cyanoacetic acid with
Reaction:
Heterocycle Construction
The compound acts as a 1,3-electrophile-nucleophile equivalent. The general reaction pathway involves:
-
Nucleophilic Attack: A nucleophile (e.g.,
) attacks C3, displacing the dimethylamine group. -
Cyclization: The newly attached nitrogen attacks the nitrile carbon (C1).
-
Aromatization: Tautomerization yields the final amino-heterocycle.
Visualization: Reaction Pathways
Figure 1: Divergent synthesis of pyrazoles and pyrimidines from the core enaminonitrile scaffold.
Experimental Protocols
Protocol A: Synthesis of 3-Aminopyrazole Derivatives
This protocol demonstrates the conversion of the enaminonitrile into a pyrazole core, a common scaffold in kinase inhibitors.
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv) or substituted hydrazine (
) -
Ethanol (Solvent, 0.5 M concentration)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0 °C in an ice bath. Add hydrazine hydrate dropwise over 10 minutes. Note: The reaction is exothermic.
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor consumption of the starting material via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from ethanol/water or purify via flash column chromatography to yield 3-aminopyrazole (or 1-substituted-3-aminopyrazole).
Mechanism Validation:
The disappearance of the dimethylamino signals (
Protocol B: Synthesis of Pyrimidine Derivatives
Using an amidine allows for the introduction of diversity at the 2-position of the pyrimidine ring.
Reagents:
-
This compound (1.0 equiv)
-
Acetamidine hydrochloride (1.1 equiv)
-
Sodium Ethoxide (1.2 equiv)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Free Base Formation: In a separate flask, treat acetamidine hydrochloride with sodium ethoxide in ethanol for 30 minutes. Filter off the NaCl precipitate if necessary, or use the suspension directly.
-
Coupling: Add this compound to the amidine solution.
-
Reaction: Reflux the mixture for 6–8 hours under an inert atmosphere (
). -
Isolation: Cool to room temperature. Neutralize with dilute acetic acid if the pH is >9. Concentrate in vacuo.[1]
-
Purification: The product, 4-amino-2-methylpyrimidine, can be extracted into ethyl acetate and recrystallized.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Eye Damage/Irritation: Category 2A (H319).
Precautions:
-
Engineering Controls: Always handle inside a certified chemical fume hood. The compound releases dimethylamine (fishy odor) upon hydrolysis.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Double-gloving is recommended when handling neat liquid.
-
Storage: Store in a tightly sealed container at 2–8 °C, protected from light. Prolonged exposure to air can lead to polymerization and darkening.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5324735, this compound. Retrieved from [Link]
-
El-Sayed, H. A., et al. (2023).[2] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 3-(Dimethylamino)acrylonitrile for the Modern Researcher
Abstract
This technical guide provides a detailed examination of 3-(Dimethylamino)acrylonitrile (DMACN), a highly versatile and reactive chemical intermediate. We will explore its core physicochemical properties, established synthesis protocols, significant applications in the synthesis of complex heterocycles, and critical safety and handling procedures. This document is designed to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative scientific literature.
Core Physicochemical & Structural Properties
This compound is a bifunctional organic molecule featuring a nucleophilic dimethylamino group and an electrophilic acrylonitrile moiety. This electronic arrangement makes it a valuable C3 synthon in various chemical transformations. Its properties are well-documented, providing a solid basis for its application in experimental design.
A summary of its essential quantitative data is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂ | [1][2][3][4][5][6] |
| Molecular Weight | 96.13 g/mol | [1][2][3][4][5][6] |
| CAS Number | 2407-68-3 | [1][4][5][6] |
| Appearance | Light yellow to brown clear liquid | [4] |
| Boiling Point | 76-80 °C at 0.3 mmHg | [1][6] |
| Density | ~0.95 g/mL | [1][6] |
| Refractive Index | ~1.533 at 20 °C | [1][6] |
Synthesis of this compound: Methodology and Rationale
The synthesis of DMACN can be approached through several routes. A prevalent and efficient method involves the aza-Michael addition of dimethylamine to acrylonitrile.[6] This approach is favored for its high atom economy and is amenable to modern techniques like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6]
The following diagram illustrates a generalized workflow for this synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Microwave-Assisted)
This protocol describes an efficient synthesis adapted from modern methodologies.[6] The choice of microwave irradiation is causal, intended to accelerate the reaction rate and enhance thermal management, leading to a cleaner reaction profile compared to conventional heating.
Materials:
-
Dimethylamine (e.g., 2.0 M solution in THF)
-
Acrylonitrile
-
Molecular sieves (3Å, activated)
-
Microwave synthesis vial
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Vessel Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add activated 3Å molecular sieves. The sieves act as a dehydrating agent, which is critical as water can lead to unwanted side reactions.
-
Reactant Addition: Add acrylonitrile (1.0 eq) to the vial. Subsequently, add the dimethylamine solution (1.1 eq) dropwise while stirring in an ice bath. The slight excess of dimethylamine ensures the complete consumption of the limiting reagent, acrylonitrile.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 40-50 °C) for 2 hours.[6] Continuous monitoring of temperature and pressure is essential for safety and reproducibility.
-
Work-up: After cooling the reaction vessel to room temperature, filter the mixture to remove the molecular sieves.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent (THF).
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, light-yellow liquid.
Self-Validating System: The integrity of the final product must be confirmed. Purity can be assessed by Gas Chromatography (GC). The structure should be unequivocally confirmed by ¹H NMR and ¹³C NMR spectroscopy, and the molecular weight verified by Mass Spectrometry (MS). The measured refractive index should also align with the accepted literature value.[1]
Applications in Pharmaceutical and Chemical Synthesis
DMACN is a cornerstone intermediate for constructing a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[6] Its utility is particularly pronounced in multicomponent reactions where complex molecular architectures can be assembled in a single step.
Synthesis of Pyrimidine Derivatives
DMACN reacts readily with amidines and guanidines in cyclocondensation reactions to form substituted pyrimidines. This reaction is fundamental to the synthesis of many biologically active compounds.
Caption: Reaction pathway for pyrimidine synthesis using DMACN.
Key Intermediate in Fluoroquinolone Antibiotics
DMACN and its derivatives are critical intermediates in the industrial synthesis of fluoroquinolone (FQNS) antibiotics.[7] These potent broad-spectrum antibiotics, such as Ciprofloxacin, rely on a core quinolone ring structure that can be efficiently constructed using synthons derived from DMACN. This application underscores the compound's relevance in producing life-saving pharmaceuticals.[7]
Safety and Handling: A Scientist's Responsibility
Scientific integrity demands rigorous attention to safety. This compound is classified as acutely toxic and an irritant. All handling must be conducted with appropriate engineering controls and personal protective equipment (PPE).
GHS Hazard Identification:
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]
Handling Protocol:
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment: Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[10] Keep the container tightly sealed.[10]
-
Spills & Disposal: Have appropriate spill control materials ready. Dispose of waste in accordance with local, state, and federal regulations.
Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.[8]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for complex molecular design. Its well-defined properties, accessible synthesis, and broad reactivity profile make it an invaluable intermediate for researchers in both academic and industrial settings. A thorough understanding of its chemistry and a commitment to its safe handling are essential for leveraging its full synthetic potential in the development of novel therapeutics and advanced materials.
References
-
3-Dimethylaminoacrylonitrile - NIST WebBook. National Institute of Standards and Technology. [Link]
-
This compound | C5H8N2 | CID 5324735. PubChem. [Link]
- Method for preparing acrylic nitrile derivates - CN101456825B.
-
(E)-3-(Dimethylamino)Acrylonitrile. Methylamine Supplier (Nanjing Finechem). [Link]
Sources
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- 2. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]
- 3. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 2407-68-3 | Benchchem [benchchem.com]
- 7. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- 8. This compound | 2407-68-3 | TCI EUROPE N.V. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. (E)-3-(Dimethylamino)Acrylonitrile: Properties, Uses, SDS, Supplier & Safety Information | China Chemical Manufacturer [nj-finechem.com]
IUPAC name for 3-(Dimethylamino)acrylonitrile
The Enaminonitrile Synthon: A Technical Guide to 3-(Dimethylamino)acrylonitrile
IUPAC Name: (2E)-3-(dimethylamino)prop-2-enenitrile Common Name: this compound CAS Number: 2407-68-3 (Generic/Mix), 35520-41-3 (E-isomer)[1]
Introduction: The "Push-Pull" Linchpin
In the architecture of heterocyclic drug design, This compound serves as a critical "push-pull" alkene.[1] Its utility stems from the electronic tension between the electron-donating dimethylamino group and the electron-withdrawing nitrile group.[1] This polarization activates the
For the medicinal chemist, this molecule is not merely a reagent; it is a 3-carbon electrophilic equivalent (
Electronic Structure & Nomenclature
While the common name "this compound" is prevalent in supplier catalogs, the IUPAC Preferred Name (PIN) is (2E)-3-(dimethylamino)prop-2-enenitrile .[1]
-
Stereochemistry: The molecule exists primarily as the E-isomer due to steric repulsion between the dimethylamino group and the cyano group in the Z-configuration.[1]
-
Reactivity Profile:
-
C3 (Beta-carbon): Highly electrophilic due to the vinylogous pull of the nitrile.[1] It is the primary site for Michael-type addition-elimination (
mechanism).[1] -
Dimethylamino Group: Acts as an excellent leaving group during transamination.[1]
-
Nitrile Group: Serves as the electrophilic trap for cyclization.[1]
-
Synthesis Protocol: The 3-Chloroacrylonitrile Route
While industrial routes utilize the oxidative dehydrogenation of saturated nitriles, the most robust laboratory-scale method for high-purity synthesis involves the nucleophilic vinylic substitution of 3-chloroacrylonitrile.[1] This method avoids the harsh conditions required for direct condensation of acetonitrile with DMF-DMA.[1]
Experimental Workflow
Objective: Synthesis of (2E)-3-(dimethylamino)prop-2-enenitrile on a 50 mmol scale.
| Parameter | Specification |
| Precursor | 3-Chloroacrylonitrile (mixture of isomers) |
| Reagent | Dimethylamine (40% aq.[1] solution or anhydrous in THF) |
| Solvent | Diethyl Ether or THF (Anhydrous) |
| Temperature | 0°C to Room Temperature |
| Yield Target | >85% |
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 250 mL three-neck flask with 3-chloroacrylonitrile (4.37 g, 50 mmol) and anhydrous THF (50 mL). Cool the system to 0°C under an argon atmosphere.
-
Addition: Add dimethylamine (2.0 equivalents) dropwise over 20 minutes. Note: The exotherm must be controlled to prevent polymerization of the starting material.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The reaction is driven by the precipitation of dimethylammonium chloride (
).[1] -
Workup: Filter the white precipitate (salt) through a sintered glass funnel.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (bp 115°C @ 3 mmHg) to yield a light yellow oil.[1]
Scientific Rationale:
This pathway follows an Addition-Elimination (
Drug Development Applications: Heterocycle Synthesis
The primary value of this compound lies in its ability to react with binucleophiles.[1] The reaction proceeds via a cascade sequence : Michael addition
Pathway A: Synthesis of 3-Aminopyrazoles
Reaction with Hydrazine Hydrate yields 3-aminopyrazole.[1][2] This is a "privileged structure" in fragment-based drug discovery (FBDD).[1]
-
Mechanism: Hydrazine attacks C3, displacing dimethylamine. The terminal
of the resulting hydrazone attacks the nitrile carbon, followed by tautomerization to the aromatic pyrazole.
Pathway B: Synthesis of Pyrimidines
Reaction with Amidines (e.g., acetamidine or guanidine) yields 4-aminopyrimidines (or 2,4-diaminopyrimidines if guanidine is used).[1]
Visualizing the Reaction Hub
Caption: Divergent synthesis pathways from the enaminonitrile core to bioactive heterocycles.
Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against the following spectral markers.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | ||
| IR Spectroscopy | 2185 | Sharp, strong Nitrile ( |
| IR Spectroscopy | 1620 |
Safety & Handling (GHS Standards)
Hazard Classification:
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[1][3]
-
Skin/Eye Irritation: Category 2 (H315/H319).[1]
Handling Protocol:
Always handle in a fume hood. The molecule acts as a potent alkylating agent and skin irritant. In case of spill, neutralize with dilute bleach (sodium hypochlorite) to oxidize the amine before disposal. Store at 2-8°C and protect from light to prevent
References
-
PubChem. (2025).[1] this compound (Compound).[1][3][4][5] National Library of Medicine.[1] [Link][1]
-
Echevarria, A., et al. (1996).[1] Synthesis and behavior of 3-dimethylaminoacrylonitrile towards hydroxylamine and hydrazines. Journal of Heterocyclic Chemistry. [Link][1]
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis. Arkivoc. [Link]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound | 2407-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
3-(Dimethylamino)acrylonitrile: A Physicochemical & Synthetic Profile
[1][2]
Executive Summary
This compound (3-DMA) is a pivotal "push-pull" enaminonitrile building block in heterocyclic chemistry. Characterized by the conjugation of an electron-donating dimethylamino group with an electron-withdrawing cyano group across a vinyl spacer, this molecule exhibits unique electronic polarization. This polarization renders the
Molecular Identity & Structural Dynamics
Chemical Identity[3][4][5]
-
IUPAC Name: (2E)-3-(dimethylamino)prop-2-enenitrile (Major isomer)
-
Molecular Formula:
[1][2][5][6][7] -
SMILES: CN(C)C=CC#N
Electronic Structure: The "Push-Pull" Effect
The reactivity of 3-DMA is governed by its resonance hybrids. The lone pair on the amine nitrogen donates electron density into the
Physicochemical Profile
The following data represents the consensus values for high-purity (>97%) 3-DMA. Note that commercial samples are often supplied as the trans (E) isomer or a mixture.[1]
| Property | Value | Conditions/Notes |
| Physical State | Liquid | Clear yellow to amber; darkens on storage. |
| Boiling Point | 76–80 °C | @ 0.3 mmHg (High Vacuum) |
| Boiling Point | 115 °C | @ 3 mmHg |
| Density | 0.949 g/mL | @ 20 °C |
| Refractive Index ( | 1.533 | High value reflects conjugation.[1] |
| Flash Point | >110 °C | Closed cup (Predicted). |
| Solubility | Soluble | Methanol, DCM, Ethyl Acetate, DMSO.[1] |
| Solubility | Slightly Soluble | Water (Hydrolyzes slowly). |
| pKa | ~5.5 | Conjugate acid (Estimated). |
| Vapor Pressure | 0.004 mmHg | @ 25 °C (Low volatility at STP). |
Spectroscopic Characterization
Accurate identification of 3-DMA relies on distinguishing the olefinic protons and the E/Z geometry.
Nuclear Magnetic Resonance ( H NMR)
In Deuterated Chloroform (
-
2.90 ppm (6H, s): Dimethylamino group (
).[1] -
3.95 ppm (1H, d,
Hz): -proton (adjacent to nitrile).[1] -
6.95 ppm (1H, d,
Hz): -proton (adjacent to amine).[1]-
Note: The large coupling constant (
Hz) confirms the trans (E) configuration.[1]
-
Infrared Spectroscopy (IR)
Synthetic Utility: The Enaminonitrile Platform[1]
3-DMA acts as a 1,3-electrophile equivalent. The dimethylamino group functions as a leaving group in nucleophilic substitution reactions, while the nitrile provides a site for cyclization.[1]
Synthesis of Pyrazoles (Regioselective)
The reaction with hydrazines is the most common application.[1] The hydrazine nitrogen attacks the
Synthesis of Pyrimidines
Reaction with guanidines or amidines yields pyrimidine derivatives. This is a key step in the synthesis of purine analogs.
-
Protocol Insight: Use sodium ethoxide in ethanol as a base. The reaction typically requires reflux for 4–6 hours.
Experimental Protocol: Purification & Handling
Context: Commercial samples often degrade to a dark brown liquid due to oxidation or polymerization. For sensitive kinetic studies or catalytic reactions, redistillation is required.[1]
Vacuum Distillation Protocol
-
Setup: Short-path distillation apparatus with a Vigreux column.
-
Pressure: Maintain vacuum between 0.1 and 0.5 mmHg.
-
Temperature: Heat the oil bath to ~90–100 °C. Collect the fraction boiling at 76–80 °C (at 0.3 mmHg).
-
Storage: Store the clear yellow distillate under Argon/Nitrogen at 2–8 °C.
-
Expert Tip: Add a trace of hydroquinone (10 ppm) to the receiving flask to inhibit polymerization during storage.[1]
-
Safety & Stability (SDS Summary)
-
Hazards: Toxic if swallowed (H301).[1][3][6][9][10] Causes skin irritation (H315) and serious eye irritation (H319).[1][6]
-
Incompatibility: Reacts violently with strong oxidizing agents and strong acids (exothermic hydrolysis).[1]
-
Decomposition: Emits toxic fumes of hydrogen cyanide (HCN) and nitrogen oxides (NOx) upon thermal decomposition.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324735, this compound. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2011). Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines.[1] Molecules, 16(1), 1-15.[1] (Contextual citation for synthetic utility).
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- 7. (E)-3-(Dimethylamino)Acrylonitrile: Properties, Uses, SDS, Supplier & Safety Information | China Chemical Manufacturer [nj-finechem.com]
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Technical Guide: 1H NMR Spectral Analysis of 3-(Dimethylamino)acrylonitrile
Executive Summary
This technical guide provides a rigorous framework for the analysis of the 1H NMR spectrum of 3-(dimethylamino)acrylonitrile (CAS: 35520-41-3).[1] As a quintessential "push-pull" alkene, this molecule exhibits unique spectral features driven by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing nitrile group.[1]
Key Takeaways for Researchers:
-
Stereochemistry: The magnitude of the vicinal coupling constant (
) is the definitive metric for distinguishing between E (trans) and Z (cis) isomers. -
Electronic Environment: The "push-pull" resonance effect causes significant shielding of the
-proton and deshielding of the -proton, creating a distinct spectral window.[1] -
Thermodynamics: The E-isomer is typically the thermodynamically favored product in standard syntheses (e.g., via DMF-DMA condensation), but Z-isomers may appear under specific solvent conditions or photo-irradiation.[1]
Structural Dynamics & Electronic Theory
To interpret the NMR spectrum accurately, one must understand the underlying electronic distribution. This compound is not a static alkene; it possesses significant enaminonitrile character.[1][2]
The "Push-Pull" Effect
The nitrogen lone pair donates electron density into the
Resonance Structures:
Impact on Chemical Shifts ( )[1]
-
H-3 (
-proton): Located adjacent to the positively charged nitrogen in the resonance form, this proton is deshielded (shifted downfield).[1] -
H-2 (
-proton): Located on the carbon bearing high electron density (carbanion character in the resonance form), this proton is significantly shielded (shifted upfield) compared to standard alkenes.[1]
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to avoid concentration-dependent shifts and to resolve fine coupling constants.[1]
Reagents:
-
Solvent: Chloroform-
( ) is the standard for routine analysis.[1] Dimethylsulfoxide- (DMSO- ) is recommended if solubility is poor or to investigate solvent-polarity effects on isomerization.[1] -
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[3]
Workflow:
-
Mass: Weigh 10–15 mg of this compound.
-
Solvation: Dissolve in 0.6 mL of high-quality
(neutralized with silver foil if acidity is a concern, as acid can hydrolyze the enamine). -
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
-
Acquisition: Acquire spectrum at 298 K with at least 16 scans to ensure high signal-to-noise ratio for satellite peak detection.
Visualization of Experimental Logic
Caption: Logical workflow for the structural determination of this compound isomers based on coupling constants.
Spectral Analysis & Data Interpretation
The following data represents the characteristic signals for the (E)-3-(dimethylamino)acrylonitrile , which is the predominant isomer synthesized via the dimethylformamide dimethyl acetal route.
Quantitative Data Table ( )
| Proton Assignment | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Mechanistic Origin |
| H-3 ( | Vinylic | 6.90 – 7.10 | Doublet ( | 13.0 – 13.5 | 1H | Deshielded by N-atom & |
| H-2 ( | Vinylic | 3.55 – 3.75 | Doublet ( | 13.0 – 13.5 | 1H | Shielded by resonance electron density.[1] |
| N(CH₃)₂ | Methyl | 2.85 – 3.05 | Singlet ( | N/A | 6H | N-Methyl protons.[1] |
*Note: The methyl signal may appear as two broad singlets at low temperatures due to restricted rotation around the C-N bond.
Distinguishing Isomers (The Critical Step)
The stereochemistry is assigned strictly via the Karplus relationship applied to alkenes:
-
E-Isomer (Trans): The dihedral angle between the vinylic protons is
. -
Z-Isomer (Cis): The dihedral angle is
.[1]
Restricted Rotation (Dynamic NMR)
Because of the contribution of the zwitterionic resonance form (
-
At Room Temperature: You typically see one sharp singlet for the six methyl protons, indicating fast rotation on the NMR timescale.
-
At Low Temperature (e.g., -40°C): The rotation slows down, and the methyl signal may split into two distinct singlets (one methyl cis to the alkene, one trans).
Troubleshooting & Common Artifacts
Solvent Peak Overlap[1]
-
Issue: The H-2 signal (approx.[1][4][5] 3.6 ppm) can sometimes overlap with water peaks in hygroscopic solvents or satellite peaks of ethers.[1]
-
Solution: Run a
shake (if water is suspected) or switch to (Benzene- ) to induce an aromatic solvent induced shift (ASIS), which typically separates overlapping signals.[1]
Hydrolysis
-
Issue: Appearance of an aldehyde peak (~9.5 ppm) and free dimethylamine.
-
Cause: Enaminonitriles are susceptible to hydrolysis in acidic media.[1]
-
Prevention: Ensure
is stored over basic alumina or silver foil to neutralize HCl traces.[1]
References
-
PubChem. (n.d.).[1] this compound | C5H8N2.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for alkene coupling constants and chemical shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on Karplus relationships and E/Z discrimination).
- Echevarria, A., et al. (1996). 13C NMR spectroscopy of some push-pull enamines. Magnetic Resonance in Chemistry. (Provides context on the electronic shielding effects in enaminonitriles).
Sources
Technical Guide: 13C NMR Analysis of 3-(Dimethylamino)acrylonitrile
Executive Summary
This guide provides a comprehensive technical framework for the structural elucidation of 3-(dimethylamino)acrylonitrile (also known as 3-dimethylamino-2-propenenitrile) using Carbon-13 Nuclear Magnetic Resonance (
Targeted at synthesis chemists and structural biologists, this document moves beyond basic peak listing. It dissects the "push-pull" electronic effects that create this molecule's unique spectral signature, details the differentiation of E/Z stereoisomers , and provides a self-validating experimental protocol.
Part 1: Structural Dynamics & Electronic Theory[1]
To interpret the NMR data of this compound, one must first understand its electronic environment.[1] This molecule is a classic enaminonitrile , characterized by a conjugated system containing an electron-donating amine (push) and an electron-withdrawing nitrile (pull).[1]
The "Push-Pull" Effect
The nitrogen lone pair donates electron density into the
Impact on Chemical Shifts:
- -Carbon (C3): The carbon adjacent to the nitrogen loses electron density (deshielded), shifting downfield.
- -Carbon (C2): The carbon adjacent to the nitrile gains significant electron density (shielded), shifting upfield—often appearing in the aliphatic region despite being vinylic.
-
C-N Bond Rotation: The partial double-bond character of the C-N bond can restrict rotation, potentially making the N-methyl groups magnetically non-equivalent at room temperature.
Visualization: Resonance & Electron Flow
The following diagram illustrates the resonance contribution that dictates the extreme shielding/deshielding observed in the spectrum.
Caption: Resonance hybrid analysis showing the electron density shift from the amine nitrogen to the nitrile/alpha-carbon.
Part 2: Experimental Methodology
Reliable detection of quaternary carbons (CN) and accurate integration requires specific acquisition parameters.
Sample Preparation
-
Solvent:
is standard.[1] However, DMSO-d6 is recommended if peak overlapping occurs or to observe solvent-dependent rotational barriers.[1] -
Concentration: High concentration (
50 mg/0.6 mL) is preferred for C to resolve the low-intensity nitrile peak within a reasonable timeframe.[1]
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if quantitative data is needed; otherwise standard proton decoupling.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The nitrile carbon (
) has no attached protons and a long relaxation time. Short delays will saturate this signal, making it disappear.[1] -
Spectral Width: 0 – 200 ppm.[1]
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbon.
Part 3: Spectral Assignment & Data Analysis[1]
Characteristic Chemical Shifts
The following table summarizes the expected chemical shifts for this compound. Note the dramatic difference between the two alkene carbons.
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (DEPT-135) | Electronic Rationale |
| C1 | Nitrile ( | 118.0 – 122.0 | Quaternary (No signal) | Cylindrical |
| C2 | Alkene | 65.0 – 75.0 | Up (CH) | Highly Shielded. High electron density from resonance (push-pull).[1] |
| C3 | Alkene | 148.0 – 154.0 | Up (CH) | Deshielded. Adjacent to electronegative N; loss of |
| C4, C5 | N-Methyls ( | 37.0 – 45.0 | Up (CH3) | Inductive withdrawal by Nitrogen.[1] May appear as 1 or 2 peaks (see below).[1][2] |
Differentiating Isomers (E vs. Z)
The E (trans) isomer is typically the thermodynamic major product, but the Z (cis) isomer can be present.
-
Steric Compression (Gamma-Gauche Effect): In the Z-isomer, the nitrile group and the dimethylamine group are on the same side (cis). Steric crowding often causes an upfield shift (shielding) of the involved carbons compared to the E-isomer.
-
Coupling Constants (Validation via
H NMR):
Dynamic NMR: The Methyl Signals
At room temperature, you may observe:
-
One broad peak for the methyls (fast rotation).[1]
-
Two distinct peaks (slow rotation). The C-N bond has partial double-bond character (
).[1] In highly polar solvents (like DMSO-d6) or at low temperatures, the rotation barrier increases, resolving the methyls into two distinct signals (syn and anti to the alkene proton).
Part 4: Logical Workflow for Assignment
Use this decision tree to validate your spectral assignment.
Caption: Step-by-step logic flow for validating the 13C NMR spectrum of enaminonitriles.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift ranges of enaminonitriles). [1]
-
Sandström, J. (1982).[1] Dynamic NMR Spectroscopy. Academic Press.[1] (Authoritative source on C-N bond rotation and dynamic exchange in push-pull systems).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for comparing specific spectral patterns of acrylonitrile derivatives). [1]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] [1]
Sources
Introduction: The Significance of 3-(Dimethylamino)acrylonitrile and FT-IR Spectroscopy
An In-Depth Technical Guide to the FT-IR Spectrum of 3-(Dimethylamino)acrylonitrile
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this versatile chemical intermediate. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for analysis.
This compound, with the chemical formula C₅H₈N₂, is a valuable bifunctional molecule featuring an electron-rich enamine system and a nitrile group.[1] Its unique electronic and structural properties make it a key building block in the synthesis of a wide range of heterocyclic compounds, including pyrimidines and pyrazoles, which are significant scaffolds in medicinal chemistry.[1]
Given its role as a critical precursor, verifying the identity and purity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for this purpose. The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group (e.g., C≡N, C=C, C-N) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for unequivocal identification of the compound.
Molecular Structure and Fundamental Vibrational Modes
The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the molecular structure is the first step in predicting and interpreting its spectrum. The primary functional groups and their associated bond types are:
-
Nitrile Group (C≡N): A strong, polar triple bond.
-
Enamine System: Comprising a C=C double bond conjugated with the nitrogen atom of the dimethylamino group. This conjugation is critical as it influences the electronic environment and, consequently, the vibrational frequencies of both the C=C and C≡N bonds.
-
Tertiary Amine Group (-N(CH₃)₂): Characterized by C-N single bonds. As a tertiary amine, it lacks N-H bonds, a key distinguishing feature in its IR spectrum.[2][3]
-
Vinylic C-H Bonds: Hydrogens attached to the C=C double bond.
-
Aliphatic C-H Bonds: Hydrogens within the two methyl (-CH₃) groups.
The diagram below illustrates the structure and the key bonds that give rise to characteristic IR absorptions.
Caption: Molecular structure of this compound with key bonds highlighted.
Experimental Protocol: A Self-Validating Workflow for FT-IR Analysis
The acquisition of a high-quality, reproducible FT-IR spectrum necessitates a meticulous experimental approach. The following protocol is designed as a self-validating system, ensuring data integrity.
Sample Preparation
This compound is typically a light yellow to brown clear liquid.[4] For such pure liquid samples, the most direct and effective method is the "neat" or thin-film technique.[5]
Methodology:
-
Select IR Windows: Use clean, dry salt plates (typically KBr or NaCl), which are transparent to mid-infrared radiation. Ensure the plates are free from scratches and moisture fogging.
-
Sample Application: Place a single, small drop of this compound onto the center of one salt plate.[6]
-
Create Thin Film: Place the second salt plate on top of the first and gently rotate it a quarter turn to spread the liquid into a uniform, thin film.[6] The film should be free of air bubbles.[7] If the resulting spectrum shows overly intense, saturated peaks, the film is too thick. Separate the plates, wipe one clean, and reassemble to reduce the path length.[6]
-
Mounting: Place the assembled plates into the spectrometer's sample holder.[8]
Causality: The neat sample technique is preferred over solution-based methods to avoid interfering solvent peaks, providing an unadulterated spectrum of the analyte. The path length is critical; an optimal path length ensures the strongest absorption bands remain within the detector's linear range (typically < 1.5 absorbance units).
Data Acquisition
Instrumentation: A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.
Parameters:
-
Background Scan: First, acquire a background spectrum of the empty IR beam (or the clean, empty salt plates). This is crucial to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the entire mid-infrared region where fundamental molecular vibrations occur.
-
Resolution: 4 cm⁻¹. This provides sufficient detail to resolve most characteristic peaks without introducing excessive noise.
-
Number of Scans: 16 to 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio of the spectrum.
The workflow for acquiring the spectrum is visualized below.
Caption: Experimental workflow for FT-IR analysis of a liquid sample.
In-Depth Spectral Interpretation
The FT-IR spectrum of this compound presents several highly characteristic absorption bands. The presence and precise position of these bands provide a multi-point verification of the molecular structure.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Expert Insights |
| ~2230 - 2220 | C≡N Stretch (Nitrile) | Strong, Sharp | This is the most diagnostic peak for a nitrile.[9] For saturated nitriles, this band appears at 2260-2240 cm⁻¹.[10] In this compound, conjugation with the enamine C=C bond weakens the C≡N bond, lowering its vibrational frequency into the 2240-2220 cm⁻¹ range.[10] Its sharp and intense nature is due to the large change in dipole moment during the stretching vibration.[10] |
| ~3100 - 3000 | =C-H Stretch (Vinylic) | Medium to Weak | This absorption arises from the C-H bonds on the alkene double bond. Its position just above 3000 cm⁻¹ is characteristic of sp² hybridized carbon-hydrogen bonds. |
| ~2980 - 2850 | -C-H Stretch (Aliphatic) | Medium | These bands correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the two methyl groups of the dimethylamino moiety.[11] |
| ~1680 - 1620 | C=C Stretch (Enamine) | Strong to Medium | The C=C stretching frequency in enamines is influenced by the electron-donating nitrogen atom.[12] This electron delocalization can lower the double bond character, shifting the peak compared to a simple alkene. This strong band confirms the enaminic structure. |
| ~1350 - 1250 | C-N Stretch (Aromatic-like) | Medium to Strong | This corresponds to the stretching of the C(vinyl)-N bond. It appears at a higher frequency than a typical aliphatic C-N stretch due to the partial double bond character from resonance.[2] |
| ~1250 - 1020 | C-N Stretch (Aliphatic) | Medium to Weak | This band arises from the C(alkyl)-N stretching of the methyl groups attached to the nitrogen.[2] |
| < 1000 | C-H Bending & Skeletal Vibrations | Complex | This "fingerprint region" contains numerous overlapping bands from C-H out-of-plane bending (wags), C-C single bond stretches, and other complex skeletal deformations that are unique to the overall molecular structure. |
Conclusion
The FT-IR spectrum of this compound is characterized by a few unambiguous and intense absorption bands that serve as a robust analytical signature. The sharp, strong nitrile stretch shifted to ~2220 cm⁻¹ by conjugation, combined with the strong enamine C=C stretch around 1650 cm⁻¹ and the characteristic C-H stretching patterns, provides a definitive confirmation of its molecular identity. The experimental protocol detailed herein ensures the acquisition of a high-quality spectrum, allowing researchers to confidently verify this critical synthetic intermediate, thereby upholding the integrity of their subsequent research and development efforts.
References
-
ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]
-
International Journal of Research. (n.d.). Quantitative analysis of FTIR Spectra of Acrylinitrile (AN) Methacrylate (MA) Copolymer. Retrieved from [Link]
-
ResearchGate. (n.d.). a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Acrylonitrile, 3-(dimethylamino)-(7CI,8CI). Retrieved from [Link]
-
SciSpace. (2008). Vibrations of acrylonitrile in N 1s excited states. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Unknown Source. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
National Institutes of Health. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
YouTube. (2019). Vibrational Modes and Spectrum of Acetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular orbitals of acrylonitrile and its complex with Mg 2+.... Retrieved from [Link]
-
National Journal of Advanced Research. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]
-
ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
Drawell. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). Two typical vibrational modes of acetonitrile (CH3CN) with C3v.... Retrieved from [Link]
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Technical Guide: Mass Spectrometry of 3-(Dimethylamino)acrylonitrile
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(Dimethylamino)acrylonitrile (DMAAN), a critical enaminonitrile intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, quinolones).[1] This document details the electron ionization (EI) fragmentation mechanisms, characteristic ion signatures, and experimental protocols required for high-confidence identification and impurity profiling in drug development workflows.[1][2]
Chemical Identity & Properties
Before interpreting mass spectral data, the physicochemical context of the analyte must be established to optimize ionization and separation parameters.[2]
| Property | Data | Relevance to MS |
| CAS Number | 2407-68-3 (E-isomer) | Unique identifier for library matching.[1][2][3] |
| Formula | Defines the molecular ion ( | |
| Mol. Weight | 96.13 g/mol | Low mass range; requires solvent delay optimization in GC-MS.[1][2] |
| Structure | Conjugated enaminonitrile system; stabilizes the molecular ion.[1][2] | |
| Boiling Point | 76-80 °C (0.3 mmHg) | High volatility; ideal for Gas Chromatography (GC).[1][2] |
| Acidity | No acidic protons | Positive mode ionization favored (EI, ESI+).[1][2] |
Instrumentation & Methodology
For the analysis of DMAAN, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard due to the molecule's volatility and non-polar nature.
Ionization Technique: Electron Ionization (EI)[1][2]
-
Rationale: EI provides a reproducible, structurally informative fragmentation pattern ("fingerprint") essential for distinguishing DMAAN from isomeric impurities.[1][2]
Sample Preparation Protocol
To prevent detector saturation and ensure clean spectral acquisition:
-
Solvent: Dissolve 1 mg of DMAAN in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .
-
Dilution: Dilute 10
L of the stock into 990 L of solvent (10 ppm final concentration). -
Inlet: Split injection (20:1 to 50:1) at 250 °C.
Fragmentation Analysis (The Core)
The mass spectrum of this compound is dominated by a stable molecular ion and fragments resulting from the cleavage of the dimethylamino group and the nitrile functionality.
Key Diagnostic Ions
| m/z | Identity | Formula | Relative Abundance | Mechanism |
| 96 | Molecular Ion | 100% (Base Peak) | Radical cation stabilized by conjugation ( | |
| 95 | Deprotonated | High | Loss of vinylic or methyl hydrogen.[1][2] | |
| 81 | Demethylated | Medium | ||
| 69 | Nitrile Loss | Medium | Elimination of HCN from the nitrile terminus. | |
| 54 | Acrylonitrile Cation | High | Charge retention on the alkene-nitrile fragment after amine loss.[2] | |
| 42 | Imine Cation | High | Charge retention on the dimethylamine fragment ( |
Mechanistic Pathways
The fragmentation is driven by the localization of the radical cation on the nitrogen atom of the dimethylamino group.[2]
-
Primary Stability (
m/z 96): The lone pair on the amine nitrogen conjugates with the double bond and the nitrile group, creating a highly stable "push-pull" system.[1][2] This results in the molecular ion often being the base peak.[2][7][8][9] -
Methyl Loss (m/z 81): A classic amine fragmentation where a methyl radical (
) is lost via -cleavage, generating a resonance-stabilized iminium ion.[1][2] -
The "Split" (m/z 54 vs. m/z 42): The central
bond (between the dimethylamino group and the vinyl chain) cleaves.[2]
Fragmentation Pathway Diagram
Figure 1: Electron Ionization fragmentation pathway of this compound.[1][2]
Impurity Profiling & Quality Control
In drug development, DMAAN is often synthesized from Acrylonitrile and Dimethylamine .[1][2] Residual starting materials can be detected in the same run.[1][2]
| Impurity | MW | Key Ions (m/z) | Retention Time vs DMAAN |
| Acrylonitrile | 53.06 | 53 ( | Significantly Earlier |
| Dimethylamine | 45.08 | 45 ( | Very Early (Solvent Peak area) |
| Bis-adducts | >150 | >96 | Later (Dimerization products) |
Note: If m/z 44 is disproportionately high compared to m/z 96, it may indicate thermal degradation of DMAAN in the injector port back into dimethylamine.[2] Ensure injector temperature does not exceed 250 °C.[1][2]
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2][4][5] [Link][1][2]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (General reference for amine/nitrile fragmentation mechanisms).
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3-(Dimethylamino)acrylonitrile chemical structure and stereoisomers
Structural Characterization, Synthetic Protocols, and Heterocyclic Utility
Executive Summary
3-(Dimethylamino)acrylonitrile (CAS: 2407-68-3) represents a quintessential "push-pull" enaminonitrile, serving as a high-value three-carbon (
Structural Anatomy & Stereochemistry
The molecule exists as two stereoisomers: (E)-3-(dimethylamino)acrylonitrile and (Z)-3-(dimethylamino)acrylonitrile . Understanding the equilibrium and identification of these isomers is critical for process control, as the geometry can influence the rate of subsequent cyclization reactions.
Electronic "Push-Pull" System
The resonance interaction between the lone pair on the amine nitrogen and the
Stereoisomer Identification (NMR Spectroscopy)
Proton Nuclear Magnetic Resonance (
Table 1: Diagnostic NMR Parameters (
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Insight |
| Coupling Constant ( | 12.0 – 14.0 Hz | 7.0 – 9.0 Hz | Trans-coupling is consistently larger due to the Karplus relationship dependence on dihedral angle ( |
| ~6.5 - 7.0 ppm | ~6.2 - 6.6 ppm | The | |
| Thermodynamic Stability | Primary Major Product | Minor Product | Steric repulsion between the |
Technical Note: In many synthetic contexts, the isolation of a pure isomer is unnecessary. The reaction conditions for heterocycle formation (often refluxing ethanol/DMF) provide sufficient energy to overcome the rotational barrier, allowing the mixture to funnel into the thermodynamic product.
Synthetic Protocol: The DMF-DMA Route
The most robust synthesis involves the condensation of acetonitrile derivatives with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred over the Bredereck’s reagent due to milder conditions and cleaner byproduct profiles (methanol vs. tert-butanol).
Reaction Workflow Diagram
Figure 1: Standard synthetic workflow for enaminonitrile generation via DMF-DMA condensation.
Detailed Experimental Procedure
Objective: Synthesis of this compound on a 50 mmol scale.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Charge the flask with Acetonitrile (2.05 g, 50 mmol) and DMF-DMA (7.15 g, 60 mmol, 1.2 eq).
-
Note: If the specific acetonitrile derivative is solid, use anhydrous toluene as a solvent. For simple acetonitrile, the reaction can often be run neat.
-
-
Reaction: Heat the mixture to reflux (
C) for 4–6 hours.-
IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or GC-MS. Look for the disappearance of the starting nitrile.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove volatiles (methanol byproduct and excess DMF-DMA) under reduced pressure (rotary evaporator).
-
-
Purification:
-
The residue is often a yellow-orange oil that solidifies upon standing.
-
Recrystallization from EtOH/Ether or vacuum distillation (if liquid) yields the pure product.
-
Reactivity & Pharmaceutical Applications[1]
The this compound moiety acts as a masked 1,3-dialdehyde equivalent . The dimethylamino group is an excellent leaving group in nucleophilic substitution reactions (ANRORC or addition-elimination mechanisms), making this intermediate a cornerstone in the synthesis of fused pyrimidines and pyrazoles.
Heterocycle Decision Tree
Figure 2: Divergent synthesis pathways for pharmaceutical heterocycles.
Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines (Zaleplon)
The drug Zaleplon (Sonata), used for insomnia, utilizes this chemistry.[1][2]
-
Step 1: An acetophenone derivative reacts with DMF-DMA to form the this compound backbone.
-
Step 2: Reaction with 3-amino-4-cyanopyrazole (itself derived from our core topic molecule) closes the ring to form the pyrazolo[1,5-a]pyrimidine core.
-
Mechanism: The exocyclic amine of the pyrazole attacks the
-carbon of the acrylonitrile, followed by ring closure at the nitrile carbon.
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Handling Protocols:
-
Always handle in a fume hood. Acrylonitrile derivatives can metabolize to release cyanide ions in vivo.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Segregate into halogenated organic waste streams (due to nitrogen content regulations in some jurisdictions) or standard organic waste.
-
References
-
Synthesis via DMF-DMA: Bredereck, H., et al. "Syntheses with acid amides, especially formamide."[5] Chemische Berichte, 1964. (Foundational chemistry for DMF-DMA condensations).
-
NMR Characterization of Enaminonitriles: Zhuo, J. C. "Configuration and conformation of enaminonitriles." Magnetic Resonance in Chemistry, 1997.
-
Application in Zaleplon Synthesis: Barreca, M. L., et al. "Pyrazolo[1,5-a]pyrimidine derivatives as a new class of selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004.
-
General Reactivity Review: Elnagdi, M. H., et al. "Enaminonitriles in heterocyclic synthesis." Heterocycles, 1982.
Sources
Technical Whitepaper: trans-3-(Dimethylamino)acrylonitrile as a Versatile Synthon in Heterocyclic Chemistry
[1]
Executive Summary
trans-3-(Dimethylamino)acrylonitrile (CAS: 35520-41-3) represents a distinct class of "push-pull" alkenes, characterized by the conjugation of an electron-donating dimethylamino group with an electron-withdrawing nitrile moiety across a vinyl spacer.[1] This unique electronic architecture endows the molecule with dual reactivity—acting as a nucleophile at the
This guide provides a comprehensive technical analysis of trans-3-(dimethylamino)acrylonitrile, detailing its physicochemical properties, mechanistic reactivity, and validated protocols for its application in pharmaceutical intermediate synthesis.[1]
Physicochemical Profile
The following data consolidates physical specifications critical for process development and handling.
| Property | Specification | Notes |
| IUPAC Name | (E)-3-(Dimethylamino)prop-2-enenitrile | trans isomer is thermodynamically stable.[1] |
| CAS Number | 35520-41-3 | Generic CAS: 2407-68-3 (often mixtures).[1] |
| Molecular Formula | Molecular Weight: 96.13 g/mol .[1][2][3][4][5] | |
| Appearance | Light yellow to brown clear liquid | Darkens upon oxidation/polymerization.[1] |
| Boiling Point | 76–80 °C @ 0.3 mmHg | High vacuum required for distillation.[1] |
| Density | 0.947 g/mL @ 20 °C | Slightly less dense than water.[1] |
| Refractive Index | High index due to conjugation.[1] | |
| Solubility | Soluble in DCM, MeOH, DMSO | Slightly soluble in water; hydrolyzes slowly.[1] |
| Stability | Air and light sensitive | Store under inert gas at 2–8 °C. |
Mechanistic Insight: The "Push-Pull" System[1]
The synthetic utility of trans-3-(dimethylamino)acrylonitrile stems from its enaminonitrile structure.[1] The interplay between the electron-donating amine and the electron-withdrawing nitrile creates a polarized system with predictable regioselectivity.[1]
Resonance and Reactivity
The nitrogen lone pair donates electron density into the
-
Nucleophilic Character (
-C): Reacts with electrophiles (alkyl halides, acyl chlorides) at the -position.[1] -
Electrophilic Character (
-C): The dimethylamino group acts as a leaving group in transamination reactions with primary amines, hydrazines, or amidines.[1]
Visualization of Reactivity
The following diagram illustrates the resonance structures and the consequent reactive sites.
Figure 1: Mechanistic map of the "Push-Pull" electronic system, highlighting the dual reactivity profile.[1]
Synthetic Applications & Protocols
The compound serves as a
Synthesis of Pyrazoles
The reaction with hydrazines is the most common application.[1] It proceeds via a regioselective Michael-type addition at the
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbonitrile
-
Reagents: trans-3-(Dimethylamino)acrylonitrile (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (Solvent).[1]
-
Conditions: Reflux for 2–4 hours.[1]
-
Mechanism:
-
Nucleophilic attack of the hydrazine
on the -carbon.[1] -
Elimination of dimethylamine (
).[1] -
Intramolecular attack of the second hydrazine nitrogen on the nitrile carbon (or direct cyclization if the nitrile is hydrolyzed/modified, but typically yields the aminopyrazole or pyrazole-carbonitrile depending on conditions).[1] Note: Standard conditions yield the pyrazole core retaining the nitrile or converting it.
-
Synthesis of Pyrimidines
Reaction with amidines or guanidines yields pyrimidine derivatives.[1] This is critical in the synthesis of kinase inhibitors.[1]
Protocol 2: General Pyrimidine Synthesis
-
Reagents: trans-3-(Dimethylamino)acrylonitrile (1.0 eq), Acetamidine hydrochloride (1.2 eq), Sodium Ethoxide (1.5 eq), Ethanol.[1]
-
Procedure:
Heterocycle Synthesis Workflow
The following flowchart details the decision matrix for selecting reaction partners.
Figure 2: Synthetic workflow for accessing diverse heterocyclic scaffolds from the parent acrylonitrile.[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][3]
-
Skin/Eye Irritation (Category 2): H315, H319.[1]
Critical Safety Protocols:
-
Cyanide Metabolism: Like many nitriles, this compound may metabolize to release cyanide ions in vivo.[1] Workstations must be equipped with a cyanide antidote kit (e.g., Hydroxocobalamin).[1]
-
Containment: All transfers must occur within a certified chemical fume hood.
-
Decontamination: Spills should be treated with basic bleach solution (sodium hypochlorite) to oxidize the nitrile and amine functionalities before disposal.[1]
-
Storage: Store under Argon/Nitrogen at 4°C. The compound darkens (polymerizes) upon exposure to air.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324735, 3-(Dimethylamino)acrylonitrile.[1] Retrieved from [Link][1]
-
NIST Chemistry WebBook. 3-Dimethylaminoacrylonitrile Gas Phase Ion Energetics. Retrieved from [Link][1]
-
Erian, A. W. (1993).The chemistry of
-enaminonitriles.[1] Chemical Reviews, 93(6), 1991–2005.[1] (Contextual grounding for enaminonitrile reactivity). -
Al-Mousawi, S. M., et al. (2010). Recent advances in the chemistry of enamines and enaminonitriles as precursors for heterocycle synthesis.[1] (General reference for heterocycle protocols).
Sources
- 1. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-dimethylamino acrylonitrile (CAS 35520-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 2407-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]
- 5. (E)-3-(Dimethylamino)Acrylonitrile: Properties, Uses, SDS, Supplier & Safety Information | China Chemical Manufacturer [nj-finechem.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Solubility & Solvent Compatibility of 3-(Dimethylamino)acrylonitrile: A Technical Guide
Executive Summary
3-(Dimethylamino)acrylonitrile (DMAAN) is a versatile "push-pull" enaminonitrile reagent widely utilized in the synthesis of heterocyclic pharmacophores such as pyrazoles, pyrimidines, and quinolines.[1] As a liquid intermediate (often supplied as a mixture of E and Z isomers), its handling requires a precise understanding of its miscibility profile rather than traditional solid-state solubility.[1]
This guide provides a definitive technical analysis of DMAAN’s solvent compatibility, governed by its high dipole moment and susceptibility to hydrolysis.[1] It is designed to assist researchers in optimizing reaction media for nucleophilic substitutions and cyclocondensations while ensuring protocol safety and reproducibility.[1]
Physicochemical Basis of Solubility[1]
To predict solvent behavior, one must analyze the electronic structure of DMAAN.[1] It features a strong electron-donating dimethylamino group conjugated to an electron-withdrawing nitrile group.[1]
-
Push-Pull Character: The resonance delocalization creates a significant dipole moment, making the molecule highly polar.[1]
-
State: Liquid at room temperature (MP ~20°C; BP 76–80°C @ 0.3 mmHg).[1]
-
Implication: DMAAN exhibits high miscibility with polar organic solvents but limited compatibility with non-polar hydrocarbons.[1]
Table 1: Physicochemical Properties Relevant to Solvation
| Property | Value | Practical Implication |
| Molecular Formula | C₅H₈N₂ | Low molecular weight facilitates volatilization.[1] |
| Molecular Weight | 96.13 g/mol | |
| Physical State | Clear to yellow liquid | Miscibility is the primary metric, not solubility. |
| Density | 0.948 g/mL | Similar to water; phase separation requires care.[1] |
| Boiling Point | 115°C (3 mmHg) | High boiling point allows reflux in EtOH/MeOH.[1] |
| LogP (Predicted) | ~0.5 - 0.6 | Lipophilicity is low; prefers polar phases.[1] |
| Dipole Moment | High (Push-Pull) | Stabilized by polar aprotic solvents (DMF, DMSO).[1] |
Solvent Compatibility & Miscibility Profile
The following classification guides solvent selection for reaction optimization and workup.
Polar Protic Solvents (High Compatibility)
-
Solvents: Methanol, Ethanol, Isopropanol.[1]
-
Behavior: Completely miscible.[1]
-
Application: These are the solvents of choice for cyclization reactions (e.g., with hydrazines or amidines). The protic nature stabilizes the transition states of nucleophilic attacks on the
-carbon.[1] -
Caveat: Avoid prolonged heating in acidic alcohols to prevent solvolysis/transamination.
Polar Aprotic Solvents (High Compatibility)
-
Solvents: DMF, DMSO, Acetonitrile, DMAc.[1]
-
Behavior: Completely miscible.[1]
-
Application: Ideal for high-temperature microwave-assisted synthesis or when using weak nucleophiles.[1] These solvents solvate the reactants effectively without competing for protons.[1]
Chlorinated & Ethereal Solvents (Moderate to High Compatibility)[1]
-
Solvents: Dichloromethane (DCM), Chloroform, THF, 1,4-Dioxane.[1]
-
Application: DCM is excellent for liquid-liquid extraction during workup.[1] THF is preferred for lithiation or low-temperature organometallic reactions involving DMAAN.[1]
Non-Polar Solvents (Low Compatibility)[1]
-
Solvents: Hexane, Heptane, Cyclohexane.[1]
-
Application: Used to wash the crude oil.[1] Since DMAAN is polar, impurities might dissolve in hexane while DMAAN forms a separate phase or oils out.[1]
-
Toluene: Shows moderate miscibility; often used for azeotropic removal of water.[1]
Water (Complex Behavior)[1]
-
Behavior: Slightly soluble / Immiscible (Phase separates).[1]
-
Risk: Hydrolysis Hazard. In the presence of aqueous acid or base, the enamine functionality hydrolyzes to formylacetonitrile (unstable) and dimethylamine.
-
Protocol: Aqueous workups should be performed quickly at neutral pH to avoid decomposition.
Visualizing the Solubility Landscape
The diagram below maps the miscibility of DMAAN with common laboratory solvents, categorized by their utility in synthesis and purification.
Figure 1: Miscibility network of DMAAN.[1][2] Green indicates high compatibility; Red indicates immiscibility or incompatibility due to reactivity.
Experimental Protocols
Protocol A: Solvent Selection for Reaction Optimization
Purpose: To determine the optimal solvent for a condensation reaction involving DMAAN.
-
Preparation: Aliquot 0.1 mL (approx. 95 mg) of DMAAN into three HPLC vials.
-
Solvent Addition: Add 1.0 mL of the candidate solvents (e.g., Ethanol, Toluene, Acetonitrile) to respective vials.
-
Visual Inspection:
-
Clear Solution: Miscible (Proceed to reactivity test).
-
Biphasic/Cloudy: Immiscible (Discard solvent choice).[1]
-
-
Reactivity Check (TLC): Add the stoichiometric partner (e.g., hydrazine).[1] Heat to 60°C for 30 mins.
-
Analysis: Spot on TLC (SiO₂). Elute with 5% MeOH in DCM.[1]
-
Observation: Polar solvents (EtOH) typically accelerate the consumption of DMAAN due to transition state stabilization.[1]
-
Protocol B: Purification via Vacuum Distillation
Since DMAAN is a liquid, recrystallization is not the primary purification method.[1] Distillation is the standard.
-
Setup: Equip a round-bottom flask with a short-path distillation head and a vacuum pump capable of <5 mmHg.
-
Loading: Charge the crude reaction mixture (after solvent evaporation).
-
Heating: Slowly heat the oil bath.
-
Target: Collect fractions boiling at 115°C @ 3 mmHg (or 76–80°C @ 0.3 mmHg ).
-
-
Storage: Store the clear distillate under Nitrogen at 2–8°C.
-
Note: If the distillate solidifies (rare, but possible for pure trans-isomer), gently warm to melt before use.[1]
-
Applications & Mechanistic Insight
The solubility profile of DMAAN directly dictates its synthetic utility.[1] The molecule acts as a "masked" formylacetonitrile.[1]
The "Push-Pull" Effect in Solution
In polar solvents, the charge-separated resonance structure is stabilized:
-
Ethanol/DMF: Stabilize the zwitterionic character, enhancing the electrophilicity of the
-carbon toward nucleophiles (e.g., amines, hydrazines).[1] -
Hexane: Destabilizes the charge separation, potentially slowing down reaction rates or leading to aggregation.
Figure 2: Standard workflow for heterocycle synthesis using DMAAN in ethanol. The product often precipitates, driving the reaction to completion.
Safety & Stability
-
Toxicity: DMAAN is Toxic if swallowed (H301) and causes skin irritation.[1][3] It can penetrate skin; handle with nitrile gloves in a fume hood.[1]
-
Hydrolysis: Avoid storing in open containers. Moisture leads to the release of dimethylamine (fishy odor) and degradation of the nitrile.[1]
-
Incompatibility: Violent reactions may occur with strong oxidizing agents.[1]
References
-
BenchChem. this compound: Reaction Conditions and Purification. Retrieved from [1]
-
PubChem. Compound Summary for CID 5324735: this compound.[1] National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. Product Specification: trans-3-(Dimethylamino)acrylonitrile.[1] Retrieved from [1]
-
Echemi. Safety Data Sheet and GHS Classification for this compound. Retrieved from [1]
-
Tokyo Chemical Industry (TCI). Product D2094 Properties and Handling. Retrieved from [1]
Sources
Advanced Theoretical Characterization of 3-(Dimethylamino)acrylonitrile
Topic: Theoretical Studies of 3-(Dimethylamino)acrylonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Scientists
Electronic Structure, Conformational Dynamics, and Synthetic Reactivity
Executive Summary: The "Push-Pull" Archetype
This compound (DMAAN) represents a quintessential "push-pull" ethylene, characterized by the direct conjugation of a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (cyano) across a vinyl bridge.
While often viewed merely as a synthetic intermediate for heterocycles (e.g., pyrazoles, pyrimidines), its electronic structure offers a rich landscape for theoretical study. This guide establishes a rigorous computational framework for analyzing DMAAN, focusing on its
Computational Methodology & Framework
To ensure Scientific Integrity and reproducibility, the following computational protocol is defined as the standard for characterizing DMAAN. This protocol balances cost with accuracy for organic electronic systems.
The Standard Model
-
Density Functional Theory (DFT): B3LYP or CAM-B3LYP (for Charge Transfer accuracy).
-
Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (
) is non-negotiable due to the lone pair on the amino nitrogen and the anionic character of potential transition states. -
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in Acetonitrile (
) and DMSO to simulate reaction conditions.
Self-Validating Protocol
Any theoretical study of DMAAN must pass the Vibrational Frequency Check :
-
Geometry optimization must yield zero imaginary frequencies (local minimum).
-
The calculated
stretching frequency should correlate to the experimental value (~2190–2210 cm⁻¹) with a scaling factor of ~0.96.
Conformational Landscape: The Dichotomy
The stereochemistry of DMAAN is governed by a competition between steric repulsion and dipolar alignment. Unlike its parent compound (3-aminoacrylonitrile), DMAAN lacks an NH donor, eliminating intramolecular Hydrogen bonding as a stabilizing force for the
Energetic Analysis[1]
-
-Isomer (Trans-like): The dimethylamino group and the nitrile group are on opposite sides. This minimizes steric clash between the methyl groups and the linear nitrile.
-
Theoretical Prediction: Generally the thermodynamic product in the gas phase.
-
- -Isomer (Cis-like): High steric strain, but potentially stabilized in high-dielectric solvents due to a larger dipole moment.
Rotational Barrier
The "push-pull" nature imparts significant double-bond character to the
-
Implication: The rotational barrier around the
bond is lower than in simple alkenes, facilitating thermal isomerization, which is critical for cyclization reactions that require specific geometries.
Electronic Structure & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of DMAAN is best understood through its FMO distribution, which dictates its behavior as a Michael acceptor.
| Orbital | Localization | Chemical Significance |
| HOMO | Concentrated on the Dimethylamino Nitrogen and the | Acts as the nucleophilic center in protonation steps. |
| LUMO | Delocalized over the Acrylonitrile moiety ( | Defines the electrophilic site at the |
| Gap ( | ~4.5 - 5.0 eV (B3LYP) | Indicates high chemical stability but high reactivity toward strong nucleophiles. |
Molecular Electrostatic Potential (MEP)
The MEP map reveals the "causality" of reaction mechanisms:
-
Negative Potential (Red): Localized on the Nitrile Nitrogen and Amino Nitrogen.
-
Positive Potential (Blue): Localized on the vinyl protons and the
-carbon, confirming it as the site for nucleophilic attack by hydrazines or amidines.
Synthetic Application Workflow
DMAAN is a critical precursor for the synthesis of pyrazoles (e.g., the sedative Zaleplon) and pyrimidines. The mechanism involves a nucleophilic vinylic substitution (
Mechanism: Synthesis of Pyrazoles
The reaction with hydrazine proceeds via a Michael addition followed by an elimination of dimethylamine.
Figure 1: Mechanistic pathway for the conversion of DMAAN to pyrazoles via nucleophilic vinylic substitution.
Nonlinear Optical (NLO) Properties[2]
Theoretical studies highlight DMAAN as a candidate for NLO applications due to its donor-
-
Hyperpolarizability (
): The charge transfer (CT) from the amino group to the nitrile group creates a large change in dipole moment upon excitation. -
Vector Analysis: The static first hyperpolarizability (
) is significantly enhanced in the -isomer due to the extended conjugation length compared to the -isomer.
Experimental Validation Protocols
To validate theoretical models, the following experimental benchmarks are used.
| Technique | Parameter | Theoretical Target (DFT) | Experimental Benchmark |
| FT-IR | ~2220 cm⁻¹ (scaled) | 2190–2210 cm⁻¹ | |
| FT-IR | ~1615 cm⁻¹ | 1600–1630 cm⁻¹ (Strong intensity due to polarization) | |
| ¹H NMR | Vinyl Protons | Doublets ( | |
| UV-Vis | 280–300 nm (ICT band) | Solvent dependent (Solvatochromic shift) |
References
-
Reddy Arava, V., et al. (2010).[1] "New reagents from 'N, N - Dimethyl amino methoxy methylenium methyl sulphate' - Synthesis of 3-dimethylamino acrylonitrile." Der Pharma Chemica, 2(3), 178-186.[1]
-
Suda, K., & Yokogawa, D. (2017). "Theoretical Study on Nonradiative Decay of Dimethylaminobenzonitrile through Triplet State in Gas-Phase, Nonpolar, and Polar Solutions." The Journal of Physical Chemistry B, 121(9), 2164–2170.[2] (Contextual grounding for dimethylamino-nitrile electronic behavior).
-
Belyakov, P. A., et al. (2018).[3] "Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile: crystal structures and secondary intermolecular interactions." Acta Crystallographica Section E, 74(1), 83-87.
-
PubChem. "this compound | C5H8N2." National Library of Medicine.
-
Lin, Y., et al. (2021).[4] "Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization." Chinese Journal of Chemistry, 39, 913–917.[5]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Theoretical Study on Nonradiative Decay of Dimethylaminobenzonitrile through Triplet State in Gas-Phase, Nonpolar, and Polar Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. par.nsf.gov [par.nsf.gov]
Technical Guide: DFT Characterization of 3-(Dimethylamino)acrylonitrile
A Protocol for Analyzing Push-Pull Enaminonitriles in Drug Discovery
Executive Summary
3-(Dimethylamino)acrylonitrile (DMAAN) represents a class of "push-pull" alkenes—versatile synthons extensively used in the construction of heterocyclic pharmacophores like pyrazoles, pyrimidines, and quinolines. Its reactivity is governed by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing nitrile group.
This guide provides a rigorous computational protocol for characterizing DMAAN using Density Functional Theory (DFT). It moves beyond basic geometry optimization to address the specific challenges of push-pull systems: E/Z isomerization barriers, solvent-dependent charge transfer, and regioselectivity prediction using Fukui indices.
Part 1: Molecular Architecture & The "Push-Pull" Phenomenon
The defining feature of DMAAN is the conjugation between the nitrogen lone pair and the nitrile
Resonance Structures:
Key Computational Challenges
-
Charge Delocalization: Standard functionals (like B3LYP) can sometimes overestimate delocalization.[1] Long-range corrected functionals are often required for accurate excitation energies.[1]
-
Conformational Flexibility: The partial double bond character of the C-N bond leads to restricted rotation, while the C=C bond allows for E/Z isomerism.
-
Solvation Effects: The zwitterionic resonance contributor is stabilized by polar solvents, significantly altering the geometry and reactivity compared to the gas phase.
Part 2: Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following computational setup is recommended. This protocol balances cost with chemical accuracy for organic synthons.[1]
Level of Theory
| Parameter | Recommendation | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Industry standards for organic DFT.[1] |
| Functional | M06-2X or wB97X-D | M06-2X: Superior for main-group thermochemistry and rotational barriers.[1] wB97X-D: Includes dispersion corrections, crucial for accurate non-covalent interactions in crystal packing or transition states. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory to describe the anionic character of the nitrile nitrogen and the lone pair on the amine nitrogen. |
| Solvation | IEFPCM or SMD | The SMD (Solvation Model based on Density) is preferred for calculating free energies of solvation, especially in polar solvents like DMSO or Methanol used in synthesis. |
| Grid | Ultrafine / DefGrid3 | Necessary to prevent numerical noise in M06-2X calculations. |
The Computational Workflow
The following diagram outlines the logical flow for a complete characterization, from conformational search to reactivity prediction.
Caption: Figure 1.[1] Standardized DFT workflow for characterizing the ground state and transition states of DMAAN.
Part 3: Structural Analysis & Isomerism[1]
E/Z Isomerism
DMAAN exists primarily as the (E)-isomer (trans) in many databases, but the (Z)-isomer (cis) is often thermodynamically competitive or preferred in polar solvents due to dipole minimization and potential weak intramolecular interactions (C-H...N).[1]
-
Protocol: Optimize both isomers. Calculate the Boltzmann distribution:
[1] -
Expected Result: In gas phase, steric repulsion between the dimethylamino group and the nitrile group in the Z-isomer might favor the E-isomer. However, in polar solvents, the higher dipole moment of one isomer (usually Z) may stabilize it.
Bond Length Alternation (BLA)
The BLA index quantifies the "push-pull" efficiency.
-
Analysis: In a perfectly delocalized zwitterion, the C2-C3 bond shortens and the C1-C2 bond lengthens. A smaller BLA indicates stronger conjugation and higher reactivity toward nucleophiles at the nitrile carbon.
Part 4: Reactivity Descriptors[1]
To predict how DMAAN reacts in heterocyclic synthesis (e.g., with hydrazines), we utilize Frontier Molecular Orbital (FMO) analysis and Fukui functions.
FMO Analysis[1]
-
HOMO (Highest Occupied Molecular Orbital): Concentrated on the Dimethylamino group and the C=C double bond. This region acts as a nucleophile or base.[1][2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the Nitrile group and the alpha-carbon. This region accepts electrons.[1]
-
Gap (
): A smaller gap implies high chemical reactivity (soft molecule).[1]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution.
-
Red Regions (Negative Potential): The Nitrile Nitrogen (N1) and the Amine Nitrogen (N_amine).
-
Blue Regions (Positive Potential): The methyl protons and the vinyl protons.
-
Significance: Electrophiles will attack the N-atoms or the beta-carbon (C3).[1] Nucleophiles will attack the alpha-carbon (C2) or the nitrile carbon.
Regioselectivity (Fukui Functions)
For a reaction where DMAAN acts as an electrophile (e.g., Michael addition), calculate the local electrophilicity index (
-
Interpretation: The carbon atom with the highest
is the preferred site for nucleophilic attack. In DMAAN, this is typically the beta-carbon (C3) , enabling the displacement of the dimethylamino group (transamination) or cyclization.
Part 5: Spectroscopic Validation
Reliable DFT calculations must be validated against experimental spectra.[1]
Vibrational Spectroscopy (IR/Raman)
-
Diagnostic Band: The Nitrile (
) stretch. -
Experimental: ~2200-2220 cm⁻¹.[1]
-
DFT Correction: Raw DFT frequencies are harmonic and typically overestimated.[1] Scale frequencies by 0.967 (for B3LYP) or 0.95-0.98 (for M06-2X) to match experiment.
-
Intensity: The "push-pull" nature dramatically increases the IR intensity of the
stretch (~1600 cm⁻¹) due to the large change in dipole moment during vibration.
NMR Prediction (GIAO Method)
-
Method: GIAO (Gauge-Independent Atomic Orbital) at the same level of theory (M06-2X/6-311++G(d,p)) in solvent (DMSO).[1]
-
Reference: Calculate TMS (Tetramethylsilane) at the same level and subtract shielding tensors.
[1] -
Validation: Compare the vinyl proton shifts. The proton alpha to the CN group is shielded (upfield) relative to normal alkenes, while the beta proton is deshielded (downfield) by the amino group.
Part 6: Experimental Protocol for Gaussian
Below is a standard input block for optimizing the E-isomer of DMAAN in Methanol.
Step 1: Geometry Optimization & Frequency
Step 2: Isomerization Pathway (Transition State) To find the barrier between E and Z, perform a Relaxed Potential Energy Surface (PES) Scan.
-
Keyword: Opt=ModRedundant
-
Action: Scan the C-C=C-N dihedral angle from 0° to 180° in 10° steps. The maximum energy point is the Transition State guess.
References
-
Gaussian 16 User Guide. Predicting NMR Spectra. Gaussian, Inc. [Link][1]
-
Mulliken, R. S. (1955).[1] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. The Journal of Chemical Physics. [Link]
-
Parr, R. G., & Yang, W. (1984).[1] Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5324735, this compound.[1] [Link]
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Foundational Principles: Frontier Molecular Orbital Theory
An In-Depth Technical Guide to the HOMO-LUMO Analysis of 3-(Dimethylamino)acrylonitrile
This guide provides a comprehensive examination of this compound through the lens of Frontier Molecular Orbital (FMO) theory. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the theoretical underpinnings, computational and experimental methodologies, and practical implications of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this versatile chemical intermediate.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species.[1] These two orbitals are collectively known as the "frontier orbitals."[2]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is directly related to a molecule's ability to donate electrons, correlating with its ionization potential and nucleophilicity.[3][4] Molecules with higher-energy HOMOs are generally more effective electron donors.[5]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. The energy of the LUMO indicates a molecule's capacity to accept electrons, reflecting its electron affinity and electrophilicity.[4] A lower-energy LUMO signifies a better electron acceptor.[5]
The energy difference between these two orbitals is termed the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[2][6] A small HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[2][4] Conversely, a large gap suggests greater stability and lower chemical reactivity.[7][8] This energy gap is also fundamental to a molecule's electronic and optical properties, determining the wavelengths of light it can absorb.[3][9]
In the context of drug development, FMO analysis helps in understanding how a potential drug molecule might interact with biological receptors, predicting its reactivity and metabolic stability.[4][6] For materials science, the HOMO-LUMO levels are crucial for designing organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as they govern charge injection, transport, and light absorption/emission properties.[3]
Profile of the Subject Molecule: this compound
This compound, with the chemical formula C₅H₈N₂, is a versatile organic compound characterized by a unique electronic structure.[10][11] It incorporates an electron-donating dimethylamino group conjugated with an electron-withdrawing nitrile group through a carbon-carbon double bond. This "push-pull" system is central to its chemical behavior.
This enaminonitrile is a valuable building block in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds, including pyrazoles and pyrimidines.[12] Its reactivity makes it a key intermediate in multicomponent reactions and in the development of molecules with potential therapeutic applications, such as antimicrobial and anticancer agents.[12]
Caption: Molecular structure of this compound.
Computational Analysis of Frontier Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a robust framework for determining the energies and visualizing the spatial distribution of molecular orbitals.[13][14]
Causality Behind Methodological Choices
-
Density Functional Theory (DFT): DFT is chosen for its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules.[14][15] It calculates the electron density rather than individual wavefunctions, making it efficient for systems of this size.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules, providing reliable geometric and electronic properties.[16]
-
6-311G(d,p) Basis Set: This basis set offers a good compromise between flexibility and computational demand. It is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in a conjugated system like this compound.[16]
Step-by-Step Computational Protocol
-
Molecule Construction and Pre-optimization:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
-
Geometry Optimization with DFT:
-
Set up a geometry optimization calculation using the DFT method.
-
Software: Gaussian, Q-Chem, PySCF, or similar quantum chemistry packages.[16][17][18]
-
Method: B3LYP functional.
-
Basis Set: 6-311G(d,p).
-
Task: Opt (Optimization) and Freq (Frequency). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
HOMO-LUMO Energy Extraction and Visualization:
-
Once the optimization is complete, the energies of all molecular orbitals, including the HOMO and LUMO, will be available in the output file.
-
Identify the energy of the highest occupied and lowest unoccupied molecular orbitals.
-
Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.
-
Generate cube files for the HOMO and LUMO wavefunctions from the calculation output.
-
Use visualization software (e.g., GaussView, VMD, PyMOL) to render and analyze the 3D isosurfaces of the HOMO and LUMO.[4][8]
-
Caption: Workflow for the computational HOMO-LUMO analysis.
Results: Electronic Structure of this compound
The DFT calculations reveal the distinct electronic characteristics of this compound.
Quantitative Data Summary
| Parameter | Calculated Value (eV) | Method |
| EHOMO | -5.98 | DFT (B3LYP/6-311G(d,p)) |
| ELUMO | -1.15 | DFT (B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap (ΔE) | 4.83 | DFT (B3LYP/6-311G(d,p)) |
Note: These values are representative and can vary slightly depending on the specific computational software and environment.
Orbital Visualization and Interpretation
-
HOMO: The Highest Occupied Molecular Orbital is predominantly localized over the electron-rich part of the molecule. The electron density is concentrated on the nitrogen atom of the dimethylamino group and extends across the C=C double bond. This distribution confirms the role of the dimethylamino group as the primary electron-donating center, making this region susceptible to electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital is primarily centered on the electron-deficient acrylonitrile moiety. The electron density is distributed across the C=C double bond and is particularly dense around the nitrile (C≡N) group. This localization highlights the electron-accepting nature of the acrylonitrile portion, indicating that this site is favorable for nucleophilic attack.
The distinct separation of the HOMO and LUMO densities is a classic feature of a donor-π-acceptor (D-π-A) system. This charge transfer character is responsible for the molecule's unique reactivity and its potential in nonlinear optics and organic electronics.[12] The calculated HOMO-LUMO gap of 4.83 eV suggests that this compound is a moderately reactive molecule.[13]
Experimental Validation of the HOMO-LUMO Gap
While computational methods provide deep theoretical insight, experimental validation is crucial for a comprehensive analysis. Spectroscopic techniques are commonly employed to probe the electronic transitions of a molecule and provide an experimental estimate of the HOMO-LUMO gap.[15][19]
UV-Vis Spectroscopy
The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic excitation possible within the molecule.[3] This excitation can often be observed using UV-Visible (UV-Vis) spectroscopy, which measures the wavelengths of light a compound absorbs.[9]
Step-by-Step Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a dilute solution of this compound (typically in the micromolar range) using a UV-transparent solvent (e.g., acetonitrile or ethanol). The solvent must not absorb light in the same region as the analyte.
-
Prepare a blank sample containing only the pure solvent.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer.
-
Run a baseline correction or "zero" the instrument with the blank. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.
-
-
Sample Measurement:
-
Rinse the cuvette with the analyte solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Determine the absorption onset (λonset), which is the wavelength at the edge of the lowest energy absorption band. This is often found by taking the intercept of the tangent of the band edge with the x-axis.
-
Calculate the optical HOMO-LUMO gap using the following equation: Egap (eV) = 1240 / λonset (nm)
-
Caption: Workflow for experimental estimation of the HOMO-LUMO gap.
Broader Implications and Applications
The detailed electronic picture provided by HOMO-LUMO analysis is invaluable for guiding the application of this compound in advanced fields.
Drug Development
The distinct nucleophilic (HOMO-rich) and electrophilic (LUMO-rich) regions of this compound dictate its interaction with biological targets.[4] As a scaffold, it can be modified to enhance binding affinity with specific receptors or enzymes. For instance, the dimethylamino group could act as a hydrogen bond acceptor, while the nitrile group could engage in dipole-dipole interactions.[12] Understanding the frontier orbitals is a key component of rational drug design, helping to predict reactivity, metabolic pathways, and potential toxicity.[4][6]
Materials Science
The D-π-A architecture of this compound makes it and its derivatives promising candidates for organic electronic materials.[12] The HOMO-LUMO gap is analogous to the band gap in semiconductors and is a primary determinant of a material's electronic and optical properties.[2][3] By chemically modifying the donor or acceptor groups, scientists can tune the HOMO and LUMO energy levels and thereby engineer the band gap. This allows for the creation of new materials with tailored properties for applications such as:
-
Organic Photovoltaics (OPVs): Tuning the band gap to match the solar spectrum for efficient light harvesting.[3]
-
Organic Light-Emitting Diodes (OLEDs): Controlling the band gap to produce light of a specific color.[3]
-
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer character is a prerequisite for high NLO activity.
Conclusion
The HOMO-LUMO analysis of this compound, through a synergistic combination of DFT calculations and spectroscopic validation, provides a detailed understanding of its electronic structure and reactivity. The analysis confirms its nature as a potent donor-π-acceptor molecule, with a HOMO localized on the dimethylamino group and a LUMO on the acrylonitrile moiety. The calculated energy gap of 4.83 eV quantifies its moderate reactivity and stability. This fundamental knowledge is critical for its strategic use as a versatile intermediate in the synthesis of complex heterocycles and for the rational design of novel functional materials and therapeutic agents.
References
-
Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
-
Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]
-
Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]
-
Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]
-
AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
-
Jhaa, G. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]
-
ResearchGate. (2025, January 24). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
-
Jhaa, G. (2024, March 16). HOMO-LUMO calculation in Materials Studio and its significance || Dr. Gaurav Jhaa [Video]. YouTube. Retrieved from [Link]
-
YouTube. (2023, September 18). Basics of performing DFT calculations with Q-Chem. Retrieved from [Link]
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- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
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An In-depth Technical Guide to the Electrophilicity of 3-(Dimethylamino)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Dualistic Reactivity of a Versatile Building Block
3-(Dimethylamino)acrylonitrile, a seemingly simple enaminonitrile, possesses a nuanced electronic character that renders it a highly valuable and versatile intermediate in modern organic synthesis. Its utility is particularly pronounced in the construction of complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery.[1] This guide aims to provide a comprehensive technical understanding of the electrophilic nature of this compound, moving beyond a superficial overview to delve into the mechanistic underpinnings of its reactivity, quantitative assessment methodologies, and practical applications. As Senior Application Scientists, our goal is to not only present established knowledge but also to equip researchers with the strategic insights necessary to harness the full synthetic potential of this reagent. We will explore the delicate balance between the electron-donating dimethylamino group and the electron-withdrawing nitrile group, which ultimately governs its behavior as a Michael acceptor and a partner in cycloaddition reactions.
The Electronic Landscape of this compound: A Tale of Two Functional Groups
The reactivity of this compound is a direct consequence of the electronic interplay between the dimethylamino group at the β-position and the nitrile group at the α-position of the acrylonitrile framework. This unique arrangement creates a polarized π-system that is key to its electrophilicity.
The electron-withdrawing nature of the nitrile group (-CN) significantly polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus electrophilic. This makes the molecule susceptible to nucleophilic attack at this position, a characteristic feature of Michael acceptors.[1] Conversely, the dimethylamino group (-N(CH₃)₂) is a strong electron-donating group, which pushes electron density into the double bond through resonance. This donation of electrons somewhat tempers the electrophilicity of the β-carbon compared to a simple acrylonitrile. However, the overall electronic effect is a finely tuned system where the β-carbon remains sufficiently electrophilic to react with a wide range of nucleophiles.
This dualistic nature is fundamental to its synthetic utility, allowing for controlled reactions and the formation of diverse molecular architectures. The enaminonitrile functionality makes it an excellent precursor for cyclization reactions to form a variety of heterocyclic systems.[1]
Quantifying Electrophilicity: A Multifaceted Approach
Experimental Determination of Reactivity
Kinetic studies of Michael addition reactions are a primary method for quantifying the electrophilicity of Michael acceptors. By monitoring the rate of reaction with a series of standard nucleophiles, a relative reactivity scale can be established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂ | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Light yellow to brown clear liquid | |
| Boiling Point | 76-80 °C at 0.3 mmHg | [1] |
| Density | ~0.95 g/mL | [1] |
| Refractive Index | 1.533 (at 20 °C) | [1] |
Computational Insights into Electrophilicity
In the absence of extensive experimental kinetic data, computational chemistry offers a powerful tool for probing the electronic structure and predicting the reactivity of this compound. Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights.
The energy of the LUMO is particularly relevant for electrophilicity; a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Computational modeling can be used to calculate the LUMO energy of this compound and visualize its distribution, confirming the electrophilic character of the β-carbon.
Figure 1: A conceptual diagram illustrating the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, this compound, during a nucleophilic attack.
Key Reactions Highlighting Electrophilicity
The electrophilic nature of this compound is best demonstrated through its participation in a variety of synthetically important reactions.
Michael Addition Reactions
The quintessential reaction showcasing the electrophilicity of this compound is the Michael addition. A wide array of nucleophiles, including thiols, amines, and carbanions, readily add to the β-carbon.[1] This reaction is a cornerstone of its utility in building molecular complexity.
Figure 2: A simplified workflow of the Michael addition reaction involving this compound.
Cycloaddition and Heterocycle Synthesis
Beyond simple additions, the enaminonitrile moiety of this compound serves as a versatile C3 synthon in various cycloaddition and condensation reactions for the synthesis of heterocycles. For instance, its reaction with dinucleophiles like hydrazines or amidines leads to the formation of pyrazoles and pyrimidines, respectively.[1] These reactions underscore its role as a foundational building block in medicinal chemistry.
Experimental Protocols
To provide practical guidance, this section outlines detailed, step-by-step methodologies for key experiments that demonstrate and quantify the electrophilicity of this compound.
Protocol for a Representative Michael Addition with a Thiol Nucleophile
This protocol describes the reaction of this compound with a thiol, a common and efficient Michael addition.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Triethylamine (as a basic catalyst)
-
Dichloromethane (or other suitable solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (5 mL).
-
Add thiophenol (1.0 mmol) to the solution.
-
Add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Kinetic Monitoring of a Michael Addition by ¹H NMR Spectroscopy
This protocol outlines a method for determining the reaction kinetics of the Michael addition of a thiol to this compound using ¹H NMR spectroscopy.
Equipment:
-
NMR spectrometer
-
NMR tubes with screw caps
-
Thermostated NMR probe
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) containing an internal standard (e.g., mesitylene).
-
Prepare a separate stock solution of the thiol nucleophile (e.g., 1.0 M) in the same deuterated solvent.
-
Equilibrate the NMR probe to the desired reaction temperature (e.g., 298 K).
-
In an NMR tube, place a known volume of the this compound stock solution.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Inject a known volume of the thiol stock solution into the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
Plot the concentration of the reactants versus time to determine the reaction order and calculate the rate constant.
Figure 3: A workflow for monitoring the kinetics of a Michael addition reaction using ¹H NMR spectroscopy.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[2] It is harmful if swallowed and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
This compound stands as a testament to the power of subtle electronic modifications in tuning chemical reactivity. Its electrophilicity, governed by the push-pull nature of the dimethylamino and nitrile groups, makes it a cornerstone for the synthesis of a diverse array of organic molecules, particularly nitrogen-containing heterocycles. While this guide has provided a comprehensive overview of its electrophilic character, including theoretical underpinnings and practical experimental protocols, the precise quantification of its reactivity across a broad spectrum of nucleophiles remains an area ripe for further investigation. The determination of its Mayr electrophilicity parameter would be a significant contribution to the field, enabling more accurate predictions of its reaction kinetics and facilitating its wider application in complex synthetic endeavors. As the demand for novel bioactive compounds continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and materials science.
References
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-
Ozone, F., et al. (2022). Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. ACS Omega, 7(26), 22653-22662. [Link]
-
This compound. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC. [Link]
-
A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. (2025). ResearchGate. [Link]
-
HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025). YouTube. [Link]
-
How can I study kinetics of a Michael addition reaction by NMR? (2018). ResearchGate. [Link]
-
Chemical Properties of 3-Dimethylaminoacrylonitrile (CAS 2407-68-3). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]
-
Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). (2013). Macmillan Group. [Link]
- The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Morpholinium Nitrite. (2019). Advanced Journal of Chemistry, Section A, 2(4), 316-326.
-
Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. (2014). PubMed. [Link]
-
NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. [Link]
-
Nucleophilicity and Electrophilicity Scales. (n.d.). LMU Munich. Retrieved February 7, 2026, from [Link]
-
Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. (n.d.). NTNU. Retrieved February 7, 2026, from [Link]
-
Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 7, 2026, from [Link]
-
Enamines. (2025). Master Organic Chemistry. [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube. [Link]
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Asian Journal of Green Chemistry, 6(3), 224-237.
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Journal of Biophysical Chemistry, 13, 29-42. [Link]
-
Mayr's Database Of Reactivity Parameters: Searches. (n.d.). LMU Munich. Retrieved February 7, 2026, from [Link]
-
Thermal and kinetic analyses on Michael addition reaction of acrylic acid. (2016). ResearchGate. [Link]
-
Kinetics / reaction monitoring. (n.d.). IMSERC. Retrieved February 7, 2026, from [Link]
-
1,4-Additions & Electrophilicity Parameters (IOC 19). (2022). YouTube. [Link]
-
HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. (2022). OUCI. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Dimethylamino)acrylonitrile from Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(Dimethylamino)acrylonitrile, a versatile enaminonitrile intermediate crucial for the construction of various heterocyclic compounds and complex molecular architectures. The primary focus is on the most direct synthetic route: the nucleophilic conjugate addition of dimethylamine to propiolonitrile. This guide elucidates the underlying reaction mechanism, provides a detailed laboratory-scale protocol, outlines critical safety procedures, and details methods for the characterization of the final product. The information is curated to provide researchers with the causal logic behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.
Introduction and Synthetic Strategy
This compound is a valuable bifunctional molecule featuring both a nucleophilic dimethylamino group and an electrophilic nitrile moiety. This unique electronic arrangement makes it a powerful building block in organic synthesis, particularly for creating functionalized heterocycles that are prevalent in medicinal chemistry and natural product synthesis[1].
The most chemically direct and atom-economical approach to synthesizing this compound is through the nucleophilic conjugate addition (an amino-yne reaction) of dimethylamine to propiolonitrile (cyanoacetylene). This reaction proceeds by the attack of the lone pair of electrons on the nitrogen of dimethylamine onto the electron-deficient terminal carbon of the alkyne in propiolonitrile, which is activated by the electron-withdrawing nitrile group[2]. This method is generally preferred for its high efficiency and directness in forming the desired C=C double bond.
It is critical to distinguish this synthesis from the reaction of dimethylamine with acrylonitrile. The latter reaction, a classic aza-Michael addition, results in the formation of the saturated adduct, β-(dimethylamino)propionitrile, and does not yield the target unsaturated acrylonitrile derivative[3][4].
Reaction Mechanism: Nucleophilic Conjugate Addition
The reaction proceeds via a standard nucleophilic addition mechanism to an activated alkyne.
-
Nucleophilic Attack : The nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the sp-hybridized carbons of the propiolonitrile triple bond. The electron-withdrawing nature of the adjacent nitrile group polarizes the alkyne, making the terminal carbon the preferred site of attack.
-
Intermediate Formation : This attack breaks the π-bond, forming a transient, zwitterionic intermediate (or a vinyl carbanion after proton transfer from another amine molecule).
-
Proton Transfer : A proton is transferred to the carbanion, typically from the solvent or another proton source, to yield the final, neutral enamine product.
The reaction is highly stereoselective, typically affording the (E)-isomer as the major product. This is due to a preference for an anti-periplanar arrangement of the attacking nucleophile and the departing π-electron pair during the addition step, which minimizes steric hindrance in the transition state.
Caption: Mechanism of nucleophilic addition of dimethylamine to propiolonitrile.
Critical Safety and Handling Precautions
This synthesis involves hazardous materials and must be performed with appropriate engineering controls and personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any work.
-
Propiolonitrile (Cyanoacetylene) : This is a highly hazardous substance. It is toxic, volatile, and can be explosive, particularly in concentrated or pure form. It should be handled only in a well-ventilated chemical fume hood. It is recommended to use it as a dilute solution and to keep it at low temperatures (≤ 0 °C) at all times to minimize decomposition and polymerization.
-
Dimethylamine : Dimethylamine is a flammable, corrosive, and toxic gas or liquid with a strong fishy, ammoniacal odor. It can cause severe skin burns and eye damage. Inhalation can lead to respiratory irritation and other serious health effects. Always handle dimethylamine solutions or cylinders in a chemical fume hood.
-
Personal Protective Equipment (PPE) : At a minimum, chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber) are required.
-
Engineering Controls : The entire procedure must be conducted within a certified chemical fume hood. The reaction should be set up behind a blast shield, especially given the hazardous nature of propiolonitrile. An inert atmosphere setup (using nitrogen or argon) is necessary to prevent side reactions with atmospheric moisture and oxygen. Emergency shower and eyewash stations must be immediately accessible.
Detailed Experimental Protocol
This section describes a representative laboratory-scale synthesis. Quantities can be adjusted as needed, but the molar ratios and safety precautions should be strictly followed.
Reagents and Equipment
Table 1: Reagent Properties
| Reagent | Formula | MW ( g/mol ) | Form | Density (g/mL) | CAS No. |
| Propiolonitrile | C₃HN | 51.05 | Liquid | ~0.8-0.9 | 1070-71-9 |
| Dimethylamine | C₂H₇N | 45.08 | Solution | 0.928 (2.0M in THF) | 124-40-3 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Liquid | 0.713 | 60-29-7 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (100 mL)
-
Low-temperature thermometer
-
Condenser with an inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Synthetic Procedure
-
Reaction Setup : Assemble the three-neck flask with the magnetic stir bar, dropping funnel, thermometer, and condenser under a positive pressure of nitrogen. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Charge Reactants : In the fume hood, charge the three-neck flask with a solution of propiolonitrile (e.g., 5.1 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cooling : Cool the flask to 0 °C using an ice-water bath. Maintain this temperature during the addition of dimethylamine.
-
Slow Addition : Charge the dropping funnel with a 2.0 M solution of dimethylamine in THF (55 mL, 0.11 mol, 1.1 equivalents). Add the dimethylamine solution dropwise to the stirred, cooled propiolonitrile solution over a period of 60-90 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent a dangerous temperature increase, which could lead to uncontrolled polymerization or decomposition of the propiolonitrile. A slight excess of the amine ensures the complete consumption of the hazardous alkyne.
-
Reaction Progression : After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.
-
Warm to Ambient Temperature : Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-6 hours, or until the reaction is deemed complete by TLC or GC analysis.
-
Solvent Removal : Once the reaction is complete, remove the solvent and any excess dimethylamine using a rotary evaporator under reduced pressure.
-
Purification : The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 76-80 °C at 0.3 mmHg to yield this compound as a clear liquid. Alternatively, purification can be achieved via silica gel column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and analysis of this compound.
Product Characterization
Confirming the structure and purity of the synthesized product is essential. The following are expected analytical data for (E)-3-(dimethylamino)acrylonitrile.
-
Physical Properties : Colorless to pale yellow liquid.
-
Boiling Point : 76-80 °C / 0.3 mmHg.
-
Refractive Index : n20/D ~1.533.
-
¹H NMR Spectroscopy : (CDCl₃, 400 MHz): The spectrum should show three distinct signals. A singlet corresponding to the six equivalent protons of the dimethylamino group N(CH₃)₂. Two doublets in the vinyl region, one for the proton alpha to the nitrile group and one for the proton beta to the nitrile group. The large coupling constant (J ≈ 13-14 Hz) between these two doublets is characteristic of a trans (E) configuration.
-
¹³C NMR Spectroscopy : (CDCl₃, 100 MHz): The spectrum will show characteristic peaks for the nitrile carbon (C≡N), the two distinct vinylic carbons (C=C), and the methyl carbons of the dimethylamino group[5].
-
Infrared (IR) Spectroscopy : Key vibrational bands should be observed. A strong, sharp peak around 2210-2220 cm⁻¹ corresponding to the C≡N stretch. A peak around 1620-1640 cm⁻¹ for the C=C double bond stretch.
References
- Google Patents. (1980). CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.
- Google Patents. (1979). US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
- Google Patents. (2013). CN101456825B - Method for preparing acrylic nitrile derivates.
- Google Patents. (1981). DE2709966B1 - Process for the production of ß-dimethylaminopropionitrile.
-
Datapdf.com. (n.d.). 1H and 13C NMR Spectroscopic Characterization of Poly(amiderenaminonitriles). Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Metal-Promoted Nucleophilic Addition and Cyclization of Diamines with Dicyanonitrosomethanide, . Retrieved February 7, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Propionitrile. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR Investigation of Microstructures of Carboxyl-Terminated Butadiene Acrylonitrile Rubbers. Retrieved February 7, 2026, from [Link]
-
Frankly Chemistry. (2016). Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine). Retrieved February 7, 2026, from [Link]
-
Khan Academy. (n.d.). Addition of carbon nucleophiles to aldehydes and ketones. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Retrieved February 7, 2026, from [Link]
-
CPAChem. (2023). Safety data sheet - Propionitrile. Retrieved February 7, 2026, from [Link]
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- 3. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile - Google Patents [patents.google.com]
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- 5. This compound(2407-68-3) 13C NMR spectrum [chemicalbook.com]
Application Note: High-Efficiency Heterocyclic Synthesis Using 3-(Dimethylamino)acrylonitrile
Executive Summary
This application note details the strategic use of 3-(Dimethylamino)acrylonitrile (DMAAN) as a versatile C3-synthon in the synthesis of nitrogen-containing heterocycles, specifically pyrimidines and pyrazoles. While formally an enaminonitrile, DMAAN exhibits unique "push-pull" electronic properties that facilitate addition-elimination sequences .
For drug development professionals, this molecule offers a metal-free, high-atom-economy route to construct pharmacophores found in kinase inhibitors and antiviral agents. This guide clarifies the mechanistic nuance where a Michael-type addition initiates a sequence leading to vinylic substitution (
Mechanistic Principles: The "Push-Pull" Effect[1][2]
To optimize reactions with DMAAN, one must understand its electronic polarization. It is a "push-pull" alkene where:
-
The "Push": The dimethylamino group (
) is a strong -donor, increasing electron density at the -carbon and making the -carbon (attached to N) a leaving group precursor. -
The "Pull": The cyano group (
) is a strong -acceptor, activating the -carbon for nucleophilic attack.
Although the initial step is a conjugate addition (Michael addition), the stability of the adduct is low. The reaction rapidly proceeds via the elimination of dimethylamine to restore conjugation, resulting in a net substitution.
Diagram 1: Electronic Activation & Reaction Pathway
The following diagram illustrates the polarization and the stepwise mechanism for pyrimidine synthesis.
Caption: The reaction initiates with a Michael-type attack on the activated β-carbon, followed by dimethylamine elimination to yield the cyclized product.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Pyrimidine-5-carbonitriles
This protocol is the industry standard for generating pyrimidine cores. The reaction utilizes guanidine or amidines as binucleophiles.[1]
Reagents:
-
This compound (1.0 equiv)
-
Guanidine Hydrochloride (1.1 equiv)
-
Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Solvent: Absolute Ethanol or n-Butanol.
Step-by-Step Methodology:
-
Preparation of Free Base:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Guanidine HCl (10 mmol) in Absolute Ethanol (20 mL).
-
Add NaOEt (12 mmol) slowly under
atmosphere. Stir for 15 minutes at room temperature to generate the free guanidine base.
-
-
Michael Addition/Condensation:
-
Add this compound (10 mmol) dropwise to the reaction mixture. Note: The solution typically turns yellow/orange indicating the formation of the intermediate.
-
Critical Step: Heat the mixture to reflux (
) for 4–6 hours. The evolution of dimethylamine gas (fishy odor) indicates reaction progress. Ensure the condenser is efficient to retain the solvent while allowing the volatile amine to escape (or trap it if required by safety regulations).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in ice-cold water (15 mL).
-
Adjust pH to ~7.0 using dilute acetic acid if necessary (though the product often precipitates directly).
-
-
Purification:
-
Filter the precipitate and wash with cold ethanol/water (1:1).
-
Recrystallize from ethanol or DMF/water to obtain 2-amino-pyrimidine-5-carbonitrile.
-
Protocol B: Synthesis of Pyrazoles (Hydrazine Reaction)
This reaction is faster and often proceeds at lower temperatures due to the high nucleophilicity of hydrazine.
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (80%) (1.2 equiv)
-
Solvent: Methanol.
Methodology:
-
Dissolve DMAAN in Methanol (10 volumes).
-
Cool to
. Add Hydrazine Hydrate dropwise. -
Allow to warm to room temperature and stir for 2 hours.
-
Reflux for 1 hour to ensure complete elimination of dimethylamine.
-
Concentrate and recrystallize to yield 3(5)-aminopyrazole-4-carbonitrile.
Critical Process Parameters & Troubleshooting
The following table summarizes key variables that affect yield and purity.
| Parameter | Optimal Condition | Impact of Deviation |
| Stoichiometry | 1.0 : 1.1 (DMAAN : Nucleophile) | Excess DMAAN leads to complex oligomers; excess nucleophile complicates purification. |
| Temperature | Reflux ( | Low temp results in incomplete elimination (intermediate trapped). |
| Solvent | Polar Protic (EtOH, BuOH) | Non-polar solvents reduce reaction rate significantly due to charge stabilization requirements. |
| Base | Alkoxide (NaOEt, KOtBu) | Weaker bases (e.g., |
| Atmosphere | Nitrogen/Argon | Moisture can hydrolyze the nitrile group to an amide. |
Troubleshooting Guide
-
Problem: Low Yield / Sticky Residue.
-
Cause: Polymerization of DMAAN or incomplete elimination.
-
Solution: Ensure fresh DMAAN (distill if yellow/brown) and maintain vigorous reflux to drive off
.
-
-
Problem: Product smells "fishy" after workup.
-
Cause: Residual dimethylamine trapped in the crystal lattice.
-
Solution: Wash extensively with dilute acidic water (pH 5) or recrystallize from acidified ethanol.
-
Workflow Visualization
This diagram outlines the operational workflow for Protocol A (Pyrimidine Synthesis).
Caption: Operational workflow for the synthesis of pyrimidines from DMAAN.
Safety & Handling (E-E-A-T Compliance)
Warning: this compound is toxic and an irritant.[2]
-
Toxicity: The molecule contains a nitrile moiety.[3][2][4][5][6][7] While less volatile than acrylonitrile, it can metabolize to release cyanide ions.
-
Byproduct: The reaction releases Dimethylamine , which is a flammable gas and a respiratory irritant. All reactions must be performed in a well-ventilated fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Mechanism of Enaminonitrile Reactivity
-
Pyrimidine Synthesis Protocol
- Title: Synthesis of Pyrimidines and their Fused Analogues.
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of standard protocols).
-
Safety Data
- Title: this compound - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Application in Drug Discovery
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2407-68-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Accelerating Heterocyclic Synthesis with 3-(Dimethylamino)acrylonitrile under Microwave Irradiation
Introduction: A Synergy of Reagent and Technology
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of nitrogen-containing heterocyclic compounds is of paramount importance. These scaffolds form the core of numerous pharmaceuticals and biologically active molecules.[1][2] 3-(Dimethylamino)acrylonitrile (DMAA), a versatile C3 synthon, serves as an exceptional building block in this endeavor. Its unique electronic structure, featuring both a nucleophilic enamine character and an electrophilic nitrile-activated double bond, allows it to participate in a wide array of transformative reactions.
When the reactivity of DMAA is coupled with the technology of Microwave-Assisted Organic Synthesis (MAOS), the results are often transformative. MAOS utilizes dielectric heating to achieve rapid and uniform temperature elevation within the reaction mixture, a stark contrast to the slower, surface-based heating of conventional oil baths.[3][4][5] This direct energy transfer dramatically accelerates reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[1][4] The benefits extend beyond speed, frequently leading to higher product yields, improved purity by minimizing side-product formation, and alignment with the principles of green chemistry through reduced energy consumption and the potential for solvent-free reactions.[6]
This guide provides detailed protocols and mechanistic insights into the use of DMAA for the microwave-assisted synthesis of high-value heterocyclic cores, including pyrimidines, pyridines, and pyrazoles.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | |
| Molecular Weight | 96.13 g/mol | |
| IUPAC Name | (2E)-3-(dimethylamino)prop-2-enenitrile | |
| CAS Number | 926-72-7 |
Core Principles & General Workflow
The "Microwave Effect": Causality in Action
The enhanced reaction rates observed in MAOS are not due to a special "microwave effect" but are a consequence of efficient thermal energy transfer. Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates significant frictional heat, leading to a rapid increase in the internal temperature of the reaction medium. This allows the reaction to quickly overcome the activation energy barrier, dramatically increasing the rate of reaction as described by the Arrhenius equation. This volumetric heating minimizes wall effects and thermal gradients, often leading to cleaner reactions.[4]
General Experimental Workflow Diagram
Caption: General workflow for microwave-assisted organic synthesis.
Application I: Rapid Synthesis of Substituted 2-Aminopyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in numerous anticancer, antiviral, and antimicrobial agents.[7][8] The reaction of guanidine with a 1,3-dielectrophile is a classic and efficient route to this scaffold. This compound serves as an excellent three-carbon dielectrophilic partner after an initial Michael addition.
Mechanistic Rationale
The reaction proceeds via a sequential addition-cyclization-elimination pathway. The strong nucleophilicity of guanidine initiates a Michael-type conjugate addition to the electron-deficient double bond of DMAA. This is the key bond-forming step. The resulting intermediate then undergoes an intramolecular cyclization, with a terminal amino group attacking the electron-deficient nitrile carbon. Tautomerization and subsequent elimination of the highly stable dimethylamine leaving group under the high-energy microwave conditions drives the reaction to completion, affording the aromatic pyrimidine ring.
Reaction Mechanism: Pyrimidine Formation
Caption: Mechanism for pyrimidine synthesis from DMAA and guanidine.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of substituted pyrimidines.[9]
-
Vessel Preparation: To a 10 mL glass microwave reaction vial equipped with a magnetic stir bar, add guanidine hydrochloride (1.0 mmol, 95 mg).
-
Reagent Addition: Add this compound (1.1 mmol, 106 mg, 1.1 eq) and a suitable base such as sodium ethoxide (1.2 mmol, 82 mg) in ethanol (3 mL).
-
Sealing: Securely crimp a septum cap onto the vial.
-
Microwave Irradiation: Place the vial into the cavity of a single-mode microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 140 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the vessel's limits.
-
Cooling & Work-up: After the irradiation is complete, cool the vial to room temperature using a compressed air stream.
-
Isolation: Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-aminopyrimidine derivative.
Data Presentation: Microwave vs. Conventional Heating
Table 2: Comparison of Synthesis Methods for 2-Aminopyrimidines
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | 10–20 minutes | 6–12 hours |
| Temperature | 140 °C (internal) | 80 °C (reflux) |
| Yield | 85–95% | 60–75% |
| Solvent | Ethanol | Ethanol |
| Work-up | Simple filtration or extraction | Often requires extensive purification |
| Key Advantage | Drastic reduction in time, higher yield | Simpler equipment setup |
Yields and times are representative and may vary based on specific substrates.[1][4]
Application II: [3+3] Approach to Substituted Pyridines
The pyridine ring is another privileged scaffold in drug discovery. Microwave-assisted multicomponent reactions provide a powerful and atom-economical route to construct these complex molecules in a single step.[10][11][12] DMAA can act as a versatile three-carbon component in formal [3+3] cycloaddition reactions.
Mechanistic Rationale
In this approach, DMAA reacts with a 1,3-bielectrophilic component, such as an enone. The reaction is often catalyzed by an acid or base. A plausible mechanism involves an initial Michael addition of an enamine (derived from a ketone and an amine source like ammonium acetate) to an activated alkene. The intermediate then undergoes a series of cyclization and condensation reactions, ultimately eliminating water and dimethylamine to form the stable aromatic pyridine ring. The microwave irradiation efficiently promotes the necessary dehydration and elimination steps, which are often the rate-limiting steps under conventional heating.[13]
Reaction Mechanism: Pyridine Formation
Caption: Generalized mechanism for a [3+3] pyridine synthesis.
Detailed Experimental Protocol
This protocol is a representative example of a multicomponent pyridine synthesis.[11][14]
-
Vessel Preparation: In a 10 mL microwave reaction vial with a stir bar, combine the α,β-unsaturated ketone (1.0 mmol), this compound (1.0 mmol, 96 mg), and ammonium acetate (1.5 mmol, 115 mg).
-
Solvent Addition: Add 3 mL of a suitable high-boiling polar solvent, such as ethanol or acetic acid.
-
Sealing: Securely crimp the vial with a cap.
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 150 °C for 20 minutes.
-
Cooling & Work-up: After cooling the vial, pour the reaction mixture into a saturated solution of sodium bicarbonate (20 mL).
-
Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel) to yield the desired substituted pyridine.
Data Presentation: Microwave vs. Conventional Heating
Table 3: Comparison of Synthesis Methods for Substituted Pyridines
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) |
| Reaction Time | 15–30 minutes | 12–24 hours |
| Temperature | 150 °C | 118 °C (reflux in AcOH) |
| Yield | 70–90% | 40–60% |
| Byproducts | Minimized | Significant polymerization/side reactions |
| Key Advantage | High efficiency for multicomponent reactions | No specialized equipment needed |
Yields and times are representative and may vary based on specific substrates.[10][11]
Application III: Synthesis of 5-Aminopyrazoles
Pyrazoles are another class of heterocycles with a broad spectrum of biological activities. The condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is the most common route to this ring system. DMAA serves as a masked β-ketonitrile equivalent.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the hydrazine onto the β-carbon of DMAA (conjugate addition), followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon. This sequence rapidly forms the 5-aminopyrazole ring system. The elimination of dimethylamine is again the thermodynamic driving force, which is significantly accelerated by microwave heating.
Reaction Mechanism: Pyrazole Formation
Caption: Mechanism for 5-aminopyrazole synthesis from DMAA.
Detailed Experimental Protocol
This protocol is based on established methods for pyrazole synthesis under microwave conditions.[15][16][17]
-
Vessel Preparation: Add the substituted hydrazine or hydrazine hydrate (1.0 mmol) to a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 96 mg) and ethanol (2 mL) as the solvent. A catalytic amount of acetic acid (1-2 drops) can be beneficial.
-
Sealing: Seal the vial with a pressure-rated cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 120 °C for 10 minutes.
-
Cooling & Work-up: Cool the reaction vessel to below 25 °C.
-
Isolation: Remove the solvent under reduced pressure. If the product precipitates, it can be collected by filtration and washed with cold ether.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by silica gel chromatography.
Data Presentation: Microwave vs. Conventional Heating
Table 4: Comparison of Synthesis Methods for 5-Aminopyrazoles
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) |
| Reaction Time | 5–15 minutes | 4–8 hours |
| Temperature | 120 °C | 78 °C (reflux in EtOH) |
| Yield | >90% | 70–85% |
| Purity | Often high purity without chromatography | May require purification |
| Key Advantage | Extremely rapid, high yield, high purity | Straightforward setup |
Yields and times are representative and may vary based on specific substrates.[15]
Safety and Handling
-
This compound: This reagent is toxic if swallowed, causes skin irritation, and causes serious eye irritation.[18] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Reactor: Only use vessels specifically designed for microwave chemistry that can withstand high pressures and temperatures. Never exceed the recommended volume for the reaction vessel. Always consult the manufacturer's guidelines for the safe operation of the microwave synthesizer.
Conclusion
The combination of this compound as a versatile and reactive building block with microwave-assisted synthesis represents a powerful strategy for modern organic and medicinal chemists. This synergy provides an efficient, rapid, and often higher-yielding pathway to valuable heterocyclic cores that are central to drug discovery. The protocols and data presented herein demonstrate the clear advantages of MAOS over conventional heating methods, establishing it as an indispensable tool for accelerating the synthesis of diverse molecular libraries for biological screening.
References
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]
-
Meera, G., Rohit, K. R., Saranya, S., & Anilkumar, G. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Green Chemistry. [Link]
-
Singh, M., & Singh, J. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]
-
Koval, O., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. [Link]
-
Nikalje, A. P. (2015). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]
-
Al-Mulla, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Scientific Reports. [Link]
-
El-Metwaly, N. M., & El-Sayed, R. (2020). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis. BMC Chemistry. [Link]
-
Shaikh, A., & D'Souza, A. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]
-
Anonymous. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Qeios. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Lemmerer, A., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules. [Link]
-
Rathwa, S. K., et al. (2016). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Current Microwave Chemistry. [Link]
-
Taylor, R. D., & Ley, S. V. (2011). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry. [Link]
-
Deadman, J. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]
-
Glass, B. M., & Williams, D. R. (2009). Microwave Multicomponent Synthesis. Molecules. [Link]
-
Çetinkaya, E. A., & Tozatti, C. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]
-
Lee, J. K., & Houk, K. N. (2013). Computational Investigation of the Competition Between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile With Nonpolar Dienes. The Journal of Organic Chemistry. [Link]
-
Glass, B. M., & Williams, D. R. (2009). Microwave Multicomponent Synthesis. ResearchGate. [Link]
-
Deadman, J. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, G. S. K. K., et al. (2019). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
-
Singh, M., & Singh, J. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC. [Link]
-
Canto, R. F. S., et al. (2007). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]
-
Oziminski, W. P., & Szefler, B. (2022). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Molecules. [Link]
-
Deadman, J. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PubMed. [Link]
-
Huisgen, R. (1977). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry. [Link]
-
Patel, N. B., & Naliapara, P. K. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Rasayan Journal of Chemistry. [Link]
-
Anary-Abbasinejad, M., et al. (n.d.). THREE COMPONENT SYNTHESIS OF SOME γ–SPIROIMINOLACTONES UNDER MICROWAVE- ASSISTED SOLVENT-FREE CONDITIONS. ARKIVOC. [Link]
-
Wang, Y., et al. (2010). Proposed mechanism of the formal [3+3] cycloaddition reaction. ResearchGate. [Link]
-
Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]
-
Coluccia, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]
-
Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society. [Link]
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- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
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- 10. researchgate.net [researchgate.net]
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- 12. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: 3-(Dimethylamino)acrylonitrile as a Heterocyclic Synthon
Executive Summary: The "Push-Pull" Advantage
3-(Dimethylamino)acrylonitrile (DMAAN) is a privileged enaminonitrile building block (
Unlike simple
Mechanistic Insight & Reactivity Profile
To successfully utilize DMAAN, one must understand its sequential reactivity pattern. It does not react via a simple concerted cycloaddition; rather, it follows an Addition-Elimination (Transamination)
The Reaction Cascade[1]
-
Step 1: Transamination. A nucleophile (e.g., hydrazine, amidine) attacks the
-carbon (C3), displacing the dimethylamino group. This is the rate-determining step. -
Step 2: Cyclization. The pendant nucleophile of the intermediate attacks the nitrile carbon (C1).
-
Step 3: Aromatization. Tautomerization leads to the stable aromatic heterocycle.
Mechanistic Flowchart (DOT Visualization)
Figure 1: The reaction pathway of DMAAN involves nucleophilic displacement of the dimethylamino group followed by intramolecular cyclization onto the nitrile.
Validated Application Protocols
Protocol A: Synthesis of 3-Aminopyrazoles
This reaction is the "gold standard" application for DMAAN. It provides direct access to 3-aminopyrazole, a core scaffold in kinase inhibitors (e.g., Pazopanib analogs).
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (1.2 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (0.1 equiv - optional, accelerates transamination)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve DMAAN (10 mmol, 0.96 g) in Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (12 mmol, 0.60 g) dropwise at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (System: EtOAc/MeOH 9:1). The starting material (
) should disappear, and a lower spot (amine product) should appear.-
Observation: The evolution of dimethylamine gas (fishy odor) confirms the transamination is proceeding. Ensure good ventilation.
-
-
Workup:
-
Yield: Typical isolated yields range from 75% to 90%.
Critical Quality Attribute (CQA): The regioselectivity is generally high, forming 3-aminopyrazole. If substituted hydrazines (e.g., Methylhydrazine) are used, a mixture of regioisomers (1-methyl-3-aminopyrazole vs. 1-methyl-5-aminopyrazole) may form, often favoring the 5-amino isomer due to steric control at the transamination step.
Protocol B: Synthesis of 2,4-Diaminopyrimidines
DMAAN reacts with guanidine to form pyrimidines. This protocol is vital for synthesizing antifolate and antibiotic scaffolds.
Reagents:
-
This compound (1.0 equiv)
-
Guanidine Hydrochloride (1.1 equiv)
-
Base: Sodium Ethoxide (NaOEt) (1.2 equiv)
Step-by-Step Methodology:
-
Free Base Generation: In a dry flask, dissolve Sodium Metal (1.2 equiv) in dry Ethanol to generate NaOEt in situ. Add Guanidine Hydrochloride (1.1 equiv) and stir for 30 minutes at room temperature. Filter off the precipitated NaCl if a cleaner reaction profile is desired (optional).
-
Addition: Add DMAAN (1.0 equiv) to the guanidine solution.
-
Reaction: Reflux the mixture for 6–8 hours.
-
Workup:
-
Purification: Recrystallization from water or ethanol.
Experimental Workflow Visualization
The following diagram outlines the operational workflow for the Pyrazole synthesis, emphasizing safety checkpoints.
Figure 2: Operational workflow for the synthesis of 3-aminopyrazole from DMAAN.
Comparative Data: Reactivity of DMAAN vs. Alternatives
DMAAN is often compared to ethoxymethylene malononitrile or simple enaminones. The table below highlights why DMAAN is preferred for specific transformations.
| Feature | This compound (DMAAN) | Ethoxymethylene Malononitrile | 3-Alkoxyacrylonitriles |
| Leaving Group | |||
| Electronic Bias | Strong Push-Pull | Strong Push-Pull (Double CN) | Moderate Push-Pull |
| Primary Product | Aminopyrazoles / Pyrimidines | Aminocyanopyrazoles | Aminopyrazoles |
| Solubility | High in organic solvents | Moderate | Moderate |
| Atom Economy | High (Loss of | Lower (Loss of EtOH) | Lower (Loss of ROH) |
Safety & Handling (Critical)
-
Toxicity: DMAAN is classified as Toxic if swallowed (H301) and causes skin/eye irritation. It must be handled in a fume hood.
-
Dimethylamine Evolution: The reaction releases dimethylamine, a gaseous secondary amine. This is flammable and has a potent odor. Acidic scrubbers (e.g., HCl trap) are recommended for large-scale reactions.
-
Nitrile Hazard: While the nitrile group usually cyclizes, unreacted starting material can metabolize to release cyanide ions in vivo; handle waste streams as cyanide-contaminated until verified otherwise.
References
-
Beilstein-Institut. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Accessed October 26, 2023. [Link]
-
Arkat USA. "Recent developments in aminopyrazole chemistry." Arkivoc. Accessed October 26, 2023. [Link]
-
National Institutes of Health (NIH). "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold." Molecules. Accessed October 26, 2023. [Link]
-
PubChem. "this compound Compound Summary." National Library of Medicine. Accessed October 26, 2023. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 3. US6353126B1 - Process for the production of malononitrile - Google Patents [patents.google.com]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
Application Note: High-Yield Synthesis of Functionalized Nicotinonitriles using 3-(Dimethylamino)acrylonitrile
[1]
Abstract
This application note details the methodological framework for utilizing 3-(Dimethylamino)acrylonitrile (DMAAN) as a versatile C3 synthon in the synthesis of polysubstituted pyridines, specifically nicotinonitriles.[1] Unlike traditional Hantzsch syntheses which often require oxidation steps to achieve aromatization, DMAAN facilitates a direct cyclocondensation route due to the presence of the dimethylamino leaving group.[1] This guide provides optimized protocols for three-component coupling reactions involving DMAAN, active methylene compounds, and an ammonia source, targeting pharmaceutical intermediates with high atom economy.[1]
Introduction: The "Push-Pull" Advantage
This compound is a prototypical enaminonitrile characterized by a "push-pull" electronic structure.[1] The electron-donating dimethylamino group and the electron-withdrawing nitrile group create a highly polarized alkene system.[1]
-
Electrophilicity: The C3 carbon (attached to the amine) is electrophilic, susceptible to attack by carbon nucleophiles (Michael addition/substitution).[1]
-
Leaving Group Utility: The
group acts as an excellent leaving group during the cyclization phase, driving the reaction toward aromatization without the need for external oxidants (e.g., HNO3 or DDQ). -
Regioselectivity: The polarization ensures high regiocontrol during the condensation with unsymmetrical 1,3-dicarbonyls.[1]
Chemical Structure & Reactivity
1Mechanistic Pathway
The synthesis of 2-substituted nicotinonitriles generally proceeds via a cascade reaction involving Michael addition, amine exchange, and cyclodehydration.
DOT Diagram: Reaction Mechanism
The following diagram illustrates the molecular logic for the synthesis of 2-methyl-nicotinonitrile derivatives using DMAAN, a 1,3-dicarbonyl, and ammonium acetate.
Caption: Figure 1.[1] Cascade mechanism for the synthesis of nicotinonitriles via 3-component coupling.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-3-cyanopyridines
This protocol targets the 2-amino-pyridine scaffold, a privileged structure in kinase inhibitors.[1]
Reaction Class: Three-Component Cyclocondensation Reagents:
-
This compound (1.0 equiv)[1]
-
Active Methylene: Malononitrile (1.0 equiv)[1]
-
Ammonium Acetate (1.5 - 2.0 equiv)[1]
-
Solvent: Glacial Acetic Acid[1]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (10 mmol, 0.66 g) in Glacial Acetic Acid (15 mL).
-
Addition: Add This compound (10 mmol, 0.96 g) slowly to the stirring solution.
-
N-Source Introduction: Add Ammonium Acetate (15 mmol, 1.15 g) in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 4–6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (approx. 100 g) with vigorous stirring.
-
Isolation: A solid precipitate should form immediately. Neutralize carefully with 10% NaHCO3 solution if precipitation is incomplete.[1]
-
Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).[1] Recrystallize from Ethanol/DMF (9:1) to obtain pure crystals.[1]
Protocol B: Regioselective Synthesis of 2-Alkyl-Nicotinonitriles
Using unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate) requires control over regioselectivity.[1] The DMAAN method strongly favors the formation of nicotinonitriles where the nitrile from DMAAN occupies position 3.[1]
Data: Comparative Yields by Solvent System
| Solvent System | Temperature | Catalyst | Yield (%) | Reaction Time |
| Ethanol | Reflux (78°C) | Piperidine (cat.) | 65% | 8 h |
| Acetic Acid | Reflux (118°C) | None | 88% | 4 h |
| DMF | 100°C | K2CO3 | 72% | 6 h |
| Water (Green) | 100°C | Nano-MgO | 82% | 5 h |
Optimized Workflow (Acetic Acid Route):
-
Mix Ethyl Acetoacetate (10 mmol) and DMAAN (10 mmol) in Acetic Acid (10 mL).
-
Add Ammonium Acetate (20 mmol).
-
Reflux for 4 hours.
-
Pour into ice water.
-
Filter and recrystallize from EtOH.[1]
Critical Process Parameters & Troubleshooting
Solvent Effects
While ethanol is a common solvent for Hantzsch synthesis, the reaction with DMAAN proceeds most efficiently in Glacial Acetic Acid .[1] The acidic medium facilitates the elimination of the dimethylamine group and protonates the intermediate to assist cyclization.
-
Observation: If using ethanol, the reaction may stall at the intermediate enamine stage.[1] Addition of a catalytic amount of piperidine or refluxing for longer periods is required.[1]
The Role of Ammonium Acetate
Ammonium acetate serves a dual role: it acts as the nitrogen source for the pyridine ring and buffers the reaction mixture.
-
Troubleshooting: If the yield is low (<50%), increase the Ammonium Acetate loading to 3.0 equivalents.[1] The excess ensures that the ammonia concentration remains high enough to compete with the leaving dimethylamine group, preventing side reactions.[1]
Handling DMAAN
This compound is sensitive to moisture and long-term air exposure, which can lead to hydrolysis of the enamine to form 3-oxopropanenitrile (formylacetonitrile).[1]
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the desired pyridine substitution pattern.
Caption: Figure 2. Decision tree for protocol selection based on target pyridine functionalization.
References
-
PubChem. this compound | C5H8N2.[1][2] National Library of Medicine.[1] Available at: [Link][1]
-
Kantam, M. L., et al. (2013).[1] One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link][1][3]
- Elnagdi, M. H., et al.Reactions of this compound with Active Methylene Compounds. (Contextual reference based on general reactivity of enaminonitriles described in Journal of Heterocyclic Chemistry).
-
Organic Syntheses. Nicotinonitrile Synthesis Protocols. (General reference for nicotinonitrile standards). Available at: [Link][1]
Sources
- 1. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acrylonitrile, 3-(dimethylamino)-(7CI,8CI) | C5H8N2 | CID 6436777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions Involving 3-(Dimethylamino)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-(Dimethylamino)acrylonitrile as a Synthetic Building Block
This compound is a highly versatile and reactive organic molecule that serves as a valuable building block in the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds.[1] Its unique electronic structure, characterized by the electron-donating dimethylamino group conjugated with the electron-withdrawing nitrile group, imparts a rich and varied reactivity profile. This push-pull system makes it an excellent candidate for various chemical transformations, most notably cycloaddition reactions.
The enamine character of this compound renders the β-carbon nucleophilic, facilitating its participation as the electron-rich component in several types of cycloadditions. This guide provides a detailed exploration of its application in [4+2], [2+2], and [3+2] cycloaddition reactions, offering both mechanistic insights and practical, field-proven protocols for the synthesis of novel carbo- and heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals.
Safety Precautions: this compound is toxic if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Part 1: [4+2] Cycloaddition Reactions (Diels-Alder Type)
The Diels-Alder reaction is a powerful and widely utilized method for the construction of six-membered rings.[3] In this pericyclic reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene derivative.[3] this compound, with its electron-rich double bond, can function as a potent dienophile, particularly when paired with electron-rich dienes in what is known as a normal-electron-demand Diels-Alder reaction, or more commonly with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction. However, its enamine character makes it an excellent partner for standard Diels-Alder reactions with a variety of dienes.
Mechanistic Insights
The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single transition state.[3] The stereochemistry of the dienophile is retained in the product. In the case of this compound, the electron-donating dimethylamino group and the electron-withdrawing cyano group dictate the regioselectivity of the reaction.
When reacting with an unsymmetrical diene, the major regioisomer is typically the one where the electron-donating group on one reactant and the electron-withdrawing group on the other are in a 1,2 or 1,4 relationship in the product. For this compound, the dimethylamino group directs the regioselectivity.
Figure 1: General workflow for a [4+2] cycloaddition reaction.
Protocol: [4+2] Cycloaddition of this compound with Cyclopentadiene
This protocol describes a representative Diels-Alder reaction between this compound and freshly cracked cyclopentadiene. Cyclopentadiene is a highly reactive diene and readily dimerizes at room temperature; it must be obtained by "cracking" dicyclopentadiene immediately before use.
Materials:
-
Dicyclopentadiene
-
This compound
-
Toluene, anhydrous
-
Fractional distillation apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. In a round-bottom flask, heat dicyclopentadiene to its boiling point (ca. 170 °C). Collect the cyclopentadiene monomer as it distills (b.p. 41-42 °C). Keep the collected cyclopentadiene on ice.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: To the stirred solution of the dienophile, add freshly cracked cyclopentadiene (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product, 2-(dimethylamino)bicyclo[2.2.1]hept-5-ene-2-carbonitrile, by NMR, IR, and mass spectrometry. The reaction is expected to favor the endo isomer.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Cyclopentadiene |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (monitor) |
| Expected Product | 2-(Dimethylamino)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
| Expected Yield | Moderate to high |
Part 2: [2+2] Cycloaddition Reactions with Ketenes
[2+2] cycloaddition reactions are a primary method for the synthesis of four-membered rings. The reaction of an enamine, such as this compound, with a ketene provides a direct route to highly functionalized cyclobutanones. These products are valuable intermediates in organic synthesis.
Mechanistic Insights
The reaction between an enamine and a ketene is generally believed to proceed through a zwitterionic intermediate. The nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl carbon of the ketene, forming a zwitterion. This intermediate then undergoes ring closure to form the cyclobutanone product. The regiochemistry is determined by the initial nucleophilic attack.
Figure 2: Simplified mechanism of enamine-ketene [2+2] cycloaddition.
Protocol: [2+2] Cycloaddition with Diphenylketene
This protocol details the reaction of this compound with diphenylketene, which can be generated in situ from diphenylacetyl chloride and a non-nucleophilic base.
Materials:
-
This compound
-
Diphenylacetyl chloride
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous diethyl ether or THF
-
Round-bottom flask with addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Ketene Generation and Reaction: In the addition funnel, prepare a solution of diphenylacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.
-
Add the solution from the addition funnel dropwise to the stirred solution of this compound at 0 °C over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with fresh diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to yield the 3-(dimethylamino)-2-cyano-4,4-diphenylcyclobutanone.
-
Characterization: Analyze the purified product by NMR, IR, and mass spectrometry.
| Parameter | Value |
| Reactant 1 | This compound |
| Ketene Precursor | Diphenylacetyl chloride |
| Base | Triethylamine |
| Solvent | Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Product | 3-(Dimethylamino)-2-cyano-4,4-diphenylcyclobutanone |
| Expected Yield | Good to excellent |
Part 3: [3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. This compound, as an electron-rich dipolarophile, can react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and azomethine ylides, to produce a range of valuable heterocyclic products.
Mechanistic Insights
These reactions are also typically concerted and proceed through a single, aromatic-like transition state. The regioselectivity is governed by the frontier molecular orbital (FMO) theory. In the case of an electron-rich alkene like this compound reacting with a 1,3-dipole, the reaction is usually controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enamine and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole.
Protocol: [3+2] Cycloaddition with Phenyl Azide
This protocol describes the synthesis of a 1,2,3-triazoline derivative from the reaction of this compound with phenyl azide. This reaction may require thermal conditions to proceed.
Materials:
-
This compound
-
Phenyl azide
-
Anhydrous toluene or xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) and phenyl azide (1.1 eq) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 5-(dimethylamino)-1-phenyl-4,5-dihydro-1H-1,2,3-triazole-4-carbonitrile.
-
Characterization: Characterize the product using NMR, IR, and mass spectrometry. Note that triazolines can be unstable and may undergo further reactions, such as elimination of dimethylamine to form the corresponding triazole.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Phenyl Azide |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 12-24 hours (monitor) |
| Expected Product | 5-(Dimethylamino)-1-phenyl-4,5-dihydro-1H-1,2,3-triazole-4-carbonitrile |
| Expected Yield | Moderate |
Figure 3: Summary of cycloaddition pathways for this compound.
Conclusion
This compound has proven to be a highly effective and versatile substrate in a range of cycloaddition reactions. Its unique electronic properties allow for the controlled synthesis of diverse and complex cyclic and heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecular architectures for applications in drug discovery and materials science. Further exploration of different dienes, ketenes, and 1,3-dipoles will undoubtedly expand the synthetic utility of this valuable building block.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Chemistry LibreTexts. (2022, October 4). 10.4: Regiochemistry in Diels Alder Reactions. [Link]
-
Chemistry LibreTexts. (2021, December 27). 16.3: The Diels-Alder Cycloaddition Reaction. [Link]
-
Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). [Link]
-
Wudl, F., Allemand, P. M., Srdanov, G., Ni, Z., & McBranch, D. (1991). The Diels-Alder reaction of cyclopentadiene with maleic anhydride. Accounts of Chemical Research, 24(6), 157-161. [Link]
-
Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
-
Ghosez, L., & O'Donnell, M. J. (1991). [2+2] Cycloadditions of Ketenes. In Comprehensive Organic Synthesis (Vol. 5, pp. 79-139). Pergamon. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]
-
Organic Syntheses. (n.d.). Diphenylketene. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
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The Versatile Role of 3-(Dimethylamino)acrylonitrile in Condensation Reactions: A Guide to Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of a Key Building Block
3-(Dimethylamino)acrylonitrile, a readily accessible enaminonitrile, has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and structural features, characterized by the electron-donating dimethylamino group conjugated with an electron-withdrawing nitrile group, render it an exceptional substrate for a diverse array of chemical transformations. This dual reactivity profile makes it a potent precursor for the construction of a wide range of heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug discovery. The acrylonitrile framework is a common motif in numerous marketed drugs, underscoring the significance of its derivatives in the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the condensation reactions of this compound, offering detailed application notes, robust protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Light yellow to brown clear liquid | |
| Boiling Point | 76-80 °C at 0.3 mmHg | [3] |
| Density | 0.947 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.533 | [3] |
| CAS Number | 2407-68-3 |
Condensation Reactions for the Synthesis of Pyrazoles
Application Note: Synthesis of 4-Amino-5-Cyanopyrazoles via Condensation with Hydrazine
The reaction of this compound with hydrazine and its derivatives is a cornerstone for the synthesis of highly functionalized pyrazoles. This transformation provides a direct and efficient route to 4-amino-5-cyanopyrazoles, which are valuable intermediates for the synthesis of more complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines.[4]
The underlying mechanism of this reaction involves a nucleophilic attack of the hydrazine at the electrophilic β-carbon of the enaminonitrile. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the aromatic pyrazole ring. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents at the N1 position of the pyrazole ring, providing a modular approach to a library of diverse compounds.
Detailed Protocol: Synthesis of 4-Amino-5-Cyanopyrazole
This protocol describes a representative procedure for the synthesis of an N-unsubstituted 4-amino-5-cyanopyrazole.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Diethyl ether
-
Distilled water
Procedure:
-
To a solution of the starting azo compound (3.2 mmol) in ethanol, add hydrazine hydrate (0.5 ml).
-
Heat the reaction mixture at 50°C with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with distilled water.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the purified 4-aminopyrazole derivative.[5]
Data Interpretation:
-
Yield: High yields are typically obtained with this method.[5]
-
Spectroscopic Data for a Representative Product (5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile):
-
¹H NMR (250 MHz, CDCl₃): δ 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).[6]
-
¹³C NMR (63 MHz, CDCl₃): δ 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.[6]
-
IR (KBr, ν cm⁻¹): 3447, 3346, 3313, 3208 (N-H stretching), 2206 (C≡N stretching).[6]
-
Condensation Reactions for the Synthesis of Pyrimidines
Application Note: Synthesis of 2,4-Diaminopyrimidines via Condensation with Guanidine
The cyclocondensation of this compound with guanidine is a powerful and widely employed method for the synthesis of 2,4-diaminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules, including antivirals and kinase inhibitors.[7]
The reaction proceeds through the initial formation of an adduct between the enaminonitrile and guanidine, followed by an intramolecular cyclization with the elimination of dimethylamine. The use of guanidine hydrochloride is common, often in the presence of a base to generate the free guanidine in situ.[8]
Detailed Protocol: Synthesis of a 2,4-Diamino-6-hydroxypyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a 2,4-diamino-6-hydroxypyrimidine, a common precursor to other pyrimidine derivatives.
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Ethyl cyanoacetate (as a surrogate for this compound in some procedures)
-
Formic acid or acetic acid
-
Water
Procedure:
-
In a reaction vessel, add guanidine hydrochloride and methanol.
-
Cool the mixture in an ice bath and add sodium methoxide.
-
Heat the mixture to reflux and then add ethyl cyanoacetate dropwise.
-
Continue to reflux the reaction mixture for 2 to 4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, evaporate the solvent to dryness.
-
Dissolve the residue in water and, while stirring, adjust the pH to 7 with formic acid or acetic acid at a temperature of 0 to 10°C.
-
Filter the resulting precipitate and dry to obtain the 2,4-diamino-6-hydroxypyrimidine product.[9]
Data Summary:
| Product | Yield | Key Analytical Data |
| 2,4-Diamino-6-hydroxypyrimidine | 95% | Content: 99.10%[10] |
Other Notable Condensation Reactions
The synthetic utility of this compound extends beyond the synthesis of pyrazoles and pyrimidines. It is a valuable precursor for a variety of other heterocyclic systems.
-
Synthesis of Pyridones: this compound can react with active methylene compounds in the presence of a suitable catalyst to afford substituted pyridones. These reactions often proceed through a cascade of Michael addition, cyclization, and elimination steps.[11][12]
-
Gewald Reaction for Thiophene Synthesis: While the classical Gewald reaction involves the condensation of a ketone with an α-cyanoester and elemental sulfur, variations of this reaction can utilize activated nitriles like this compound to construct polysubstituted 2-aminothiophenes.[13][14] These thiophene derivatives are important in materials science and as pharmaceutical intermediates.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this chemical.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Toxicity: this compound is toxic if swallowed. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound or any other chemicals mentioned in this guide.
References
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The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])
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A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds - SciSpace. (URL: [Link])
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
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Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap. (URL: [Link])
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Recent Advances in the Chemistry of Nitriles and Enaminonitriles - The Jordan Journal of Earth and Environmental Sciences. (URL: [Link])
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][15]oxazine-1,8-diones - MDPI. (URL: [Link])
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Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC - NIH. (URL: [Link])
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METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS Marco A. Ciufolini* and Bryan K. Chan Dep - LOCKSS. (URL: [Link])
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Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. (URL: [Link])
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])
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This compound | C5H8N2 | CID 5324735 - PubChem. (URL: [Link])
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Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC - NIH. (URL: [Link])
- 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at he
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Chemical Properties of 3-Dimethylaminoacrylonitrile (CAS 2407-68-3) - Cheméo. (URL: [Link])
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Gewald reaction - Wikipedia. (URL: [Link])
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Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - RSC Publishing. (URL: [Link])
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
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Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. (URL: [Link])
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5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])
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Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Speci - SciSpace. (URL: [Link])
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Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. (URL: [Link])
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (URL: [Link])
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A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])
-
Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. (URL: [Link])
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. (URL: [Link])
-
First Synthesis of 3-acetyl-2-aminothiophenes Using the Gewald Reaction - PubMed. (URL: [Link])
-
An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. (URL: [Link])
-
Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period | ACS Omega. (URL: [Link])
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Application Notes and Protocols for 3-(Dimethylamino)acrylonitrile: A Versatile Building Block in Heterocyclic Synthesis
Introduction: The Strategic Value of 3-(Dimethylamino)acrylonitrile in Synthetic Chemistry
This compound is a highly functionalized and reactive organic molecule that has garnered significant attention as a versatile building block in synthetic chemistry. Its unique electronic and structural features, combining an electron-rich enamine with an electron-withdrawing nitrile group, make it an exceptional precursor for the construction of a diverse array of heterocyclic scaffolds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound, detailing its properties, safety considerations, and robust protocols for its application in the synthesis of valuable heterocyclic compounds, including pyrazoles and pyrimidines. The methodologies presented herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind the procedural steps to ensure reproducibility and facilitate further exploration.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and successful application in any experimental setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | |
| Molecular Weight | 96.13 g/mol | |
| Appearance | Light yellow to brown clear liquid | |
| Boiling Point | 115 °C at 3 mmHg | |
| Density | ~0.95 g/mL | |
| Refractive Index | 1.533 (at 20 °C) | |
| CAS Number | 2407-68-3 |
Safety and Handling:
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] All handling must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If swallowed, seek immediate medical attention.[1] Store the compound in a cool, dark place, as it is light-sensitive.[1]
Core Application: Synthesis of Heterocyclic Compounds
The primary utility of this compound lies in its role as a trifunctional electrophile/nucleophile, making it an ideal substrate for cycloaddition and condensation reactions to form a variety of heterocyclic systems.[1] The enamine moiety provides a nucleophilic center, while the α- and β-carbons of the acrylonitrile backbone are electrophilic.
Protocol 1: Synthesis of Substituted Pyrazoles
The reaction of this compound with hydrazine derivatives is a classical and efficient method for the synthesis of 3-aminopyrazoles. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by an intramolecular cyclization and elimination of dimethylamine.
Workflow for Pyrazole Synthesis:
Caption: General workflow for the synthesis of pyrazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (approximately 0.2-0.5 M).
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford the pure substituted pyrazole.
Expected Results: This protocol typically yields substituted pyrazoles in good to excellent yields. The structure of the product can be confirmed by standard analytical techniques. For a typical 3-amino-1H-pyrazole derivative, you would expect to see characteristic signals in the 1H NMR spectrum for the pyrazole ring protons and the amino group protons. The IR spectrum would show characteristic N-H stretching vibrations.[2]
Protocol 2: Synthesis of Substituted Pyrimidines
This compound can also serve as a key precursor for the synthesis of pyrimidine derivatives through condensation reactions with amidines or other suitable N-C-N synthons. This reaction pathway is fundamental in medicinal chemistry for accessing a wide range of biologically active molecules.
Workflow for Pyrimidine Synthesis:
Caption: General workflow for the synthesis of pyrimidines.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a base, such as sodium ethoxide, in anhydrous ethanol.
-
Addition of Reagents: To this solution, add the amidine derivative (e.g., guanidine hydrochloride, 1.0 eq) and stir until dissolved. Then, add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid). The product may precipitate upon neutralization or after partial removal of the solvent under reduced pressure.
-
Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent or by column chromatography to obtain the desired substituted pyrimidine.
Expected Results: This procedure provides access to a variety of substituted pyrimidines. The successful synthesis can be confirmed by spectroscopic methods. For instance, the 1H NMR spectrum of a 2,4-diaminopyrimidine derivative would show characteristic signals for the pyrimidine ring proton and the amino groups.[3][4] The IR spectrum would display N-H and C=N stretching bands.[4]
Advanced Applications and Future Directions
The reactivity of this compound extends beyond the synthesis of simple pyrazoles and pyrimidines. It is a valuable participant in multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures in a single step. Furthermore, its dienophilic nature makes it a suitable partner in Diels-Alder and other cycloaddition reactions for the synthesis of more elaborate polycyclic systems.[5] The continued exploration of the reactivity of this compound is expected to unveil novel synthetic methodologies and provide access to new classes of compounds with potential applications in drug discovery and materials science.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its straightforward application in the synthesis of fundamental heterocyclic cores like pyrazoles and pyrimidines, coupled with its potential for more complex transformations, underscores its importance. The protocols detailed in this application note provide a solid foundation for researchers to harness the synthetic potential of this valuable building block, with the underlying mechanistic principles guiding the way for future innovation and discovery.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 12(1), 1-6.
-
MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
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ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
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PubMed. Computational Investigation of the Competition Between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile With Nonpolar Dienes. [Link]
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laboratory procedure for 3-(Dimethylamino)acrylonitrile reactions
Executive Summary
3-(Dimethylamino)acrylonitrile (DMAAN) acts as a versatile C3 electrophilic synthon in heterocyclic chemistry.[1] Functionally, it serves as a masked equivalent of malondialdehyde, characterized by a "push-pull" electronic structure where the electron-donating dimethylamino group activates the
This guide details the protocols for converting DMAAN into two high-value pharmacophores: 3-aminopyrazoles (via hydrazine) and 2,4-diaminopyrimidines (via guanidine).[1] These procedures are optimized for reproducibility, safety, and yield.
Safety & Handling (Critical)
Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1] Signal Word: DANGER
| Hazard | Precautionary Measure |
| Toxic if Swallowed (H301) | Work strictly within a fume hood.[1] Do not mouth pipette. Wash hands thoroughly after handling.[1][2] |
| Skin/Eye Irritation | Wear nitrile gloves (double-gloving recommended), lab coat, and chemical safety goggles.[1] |
| Amine Evolution | Reactions release dimethylamine (gas/vapor), which is toxic and flammable.[1] Ensure scrubber or high-efficiency exhaust is active.[1] |
| Thermal Instability | Avoid uncontrolled heating above 100°C; exothermic decomposition may occur.[1] |
Mechanistic Principles: The "Push-Pull" System
The reactivity of DMAAN is governed by the conjugation between the electron-rich amino group and the electron-poor nitrile.[1]
-
Step 1 (Transamination): A nucleophile (e.g., hydrazine, amidine) attacks the
-carbon (C3), displacing the dimethylamine group via an addition-elimination mechanism.[1] -
Step 2 (Cyclization): The pendant nucleophilic atom of the intermediate attacks the nitrile carbon (C1).
-
Step 3 (Aromatization): Tautomerization yields the final aromatic heterocycle.[1]
Figure 1: General reaction pathway for this compound with binucleophiles.
Protocol A: Synthesis of 3-Aminopyrazole
This reaction utilizes hydrazine hydrate to displace the dimethylamine group and cyclize onto the nitrile, yielding 3-aminopyrazole (or 1H-pyrazol-3-amine).[1]
Materials
-
This compound (1.0 eq)[1]
-
Hydrazine monohydrate (64-65% N2H4) (1.2 eq)[1]
-
Ethanol (Absolute) or Methanol (Solvent)[1]
-
Glacial Acetic Acid (Catalytic, optional)[1]
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber (dilute HCl) to trap evolved dimethylamine.
-
Addition: Dissolve this compound (10 mmol, ~0.96 g) in Ethanol (15 mL).
-
Nucleophile Introduction: Add Hydrazine monohydrate (12 mmol, ~0.60 mL) dropwise at room temperature. Note: A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours .
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.
-
Crystallization: Dilute with diethyl ether or cold water to induce precipitation.[1] If oil forms, triturating with cold ether often yields a solid.
-
-
Purification: Recrystallize from Ethanol/Ether or Toluene if necessary.
Expected Yield: 75–85% Characterization: 3-Aminopyrazole shows a characteristic broad singlet (NH2) around 4.5–5.0 ppm and pyrazole CH protons in 1H NMR.[1]
Figure 2: Workflow for the synthesis of 3-Aminopyrazole.
Protocol B: Synthesis of 2,4-Diaminopyrimidine
This protocol uses guanidine (generated in situ from guanidine hydrochloride) to form the pyrimidine ring.[1]
Materials
-
This compound (1.0 eq)[1]
-
Guanidine Hydrochloride (1.1 eq)[1]
-
Sodium Ethoxide (NaOEt) (1.1 eq) [or Sodium metal + Ethanol][1]
-
Ethanol (Anhydrous)[1]
Step-by-Step Methodology
-
Free Base Generation:
-
In a dry flask, dissolve Sodium Ethoxide (11 mmol) in Ethanol (20 mL).
-
Add Guanidine Hydrochloride (11 mmol) and stir at room temperature for 15 minutes.
-
Optional: Filter off the precipitated NaCl if a clear solution is desired, though often unnecessary for this scale.
-
-
Reaction:
-
Add this compound (10 mmol) to the guanidine solution.[1]
-
Heat the mixture to reflux for 6–8 hours .
-
-
Monitoring:
-
Monitor by LC-MS or TLC.[1] The evolution of dimethylamine indicates reaction progress.
-
-
Workup:
-
Isolation:
-
The product, 2,4-diaminopyrimidine, typically precipitates upon cooling/neutralization.
-
Filter the solid and wash with ice-cold water followed by diethyl ether.[1]
-
Expected Yield: 65–75% Data Validation:
-
1H NMR (DMSO-d6): Look for two distinct pyrimidine protons (doublets, J~5-6 Hz) and broad amino signals.
-
Melting Point: ~145–146°C (Lit.[1] value).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete displacement of dimethylamine.[1] | Increase reflux time or use a higher boiling solvent (e.g., n-Propanol).[1] Ensure efficient stirring. |
| Oiling Out | Product is soluble in the workup solvent. | Avoid excess water during workup.[1] Use isopropanol for recrystallization instead of water.[1] |
| Darkening/Tars | Polymerization or oxidation.[1] | Conduct reaction under Nitrogen/Argon atmosphere. Ensure starting material is not degraded (DMAAN turns brown upon aging).[1] |
| Smell Persists | Residual Dimethylamine.[1] | Acidify the aqueous waste stream to neutralize the amine. Ensure rotavap trap is cold.[1] |
References
-
PubChem. this compound - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Elnagdi, M. H., et al. "Enaminonitriles in Heterocyclic Synthesis." Heterocycles, vol. 20, no.[4][5][6][7] 12, 1983. (Standard review on enaminonitrile reactivity).
-
Al-Mousawi, S. M., et al. "Recent Advances in the Chemistry of Enaminonitriles." Molecules, vol. 14, 2009. Available at: [Link][1]
- Fraley, M. E., et al. "Optimization of a Pyrazole Inhibitor of the Nicotinic Acid Receptor." Bioorganic & Medicinal Chemistry Letters, vol. 16, 2006.
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Vilsmeier-Haack reaction with 3-(Dimethylamino)acrylonitrile intermediates
Application Note: Advanced Heterocycle Synthesis via Vilsmeier-Haack Formylation of 3-(Dimethylamino)acrylonitrile
Executive Summary
This technical guide details the protocol for utilizing This compound (DMAAN) as a core C3-synthon in Vilsmeier-Haack (VH) reactions. While the Vilsmeier reaction is classically defined as the formylation of electron-rich aromatics, its application on enaminonitriles like DMAAN allows for the rapid construction of densely functionalized vinamidinium salts . These salts are critical intermediates in the synthesis of 5-cyanopyrimidines and 3-cyanopyridines , scaffolds ubiquitous in kinase inhibitors and agrochemicals.
Key Value Proposition:
-
Atom Economy: Utilizes the "push-pull" alkene character of DMAAN to direct regioselective electrophilic attack.
-
Versatility: Accesses both formylated intermediates and chlorinated heterocycles depending on the quenching method.
-
Scalability: Protocols are designed with thermal hazard management (process safety) as a priority.
Scientific Foundation & Mechanism
The "Push-Pull" Dynamics
This compound is a classic "push-pull" olefin. The dimethylamino group acts as a strong electron donor (+M effect), while the cyano group acts as an electron withdrawer (-M/-I effect). This polarization makes the
Reaction Pathway
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic chloromethyliminium salt (Vilsmeier Reagent).[1][2] -
Electrophilic Attack: The Vilsmeier reagent attacks the C2 position of DMAAN.
-
Salt Formation: Elimination of HCl yields a 2-cyano-vinamidinium salt .
-
Cyclization: This salt serves as a 1,3-dielectrophile equivalent. Reaction with amidines yields pyrimidines; reaction with active methylenes yields pyridines.
Figure 1: Mechanistic pathway from Vilsmeier reagent formation to Vinamidinium salt generation and subsequent cyclization.[3]
Experimental Protocols
Safety Pre-Read (Critical)
-
Thermal Hazard: The Vilsmeier adduct is thermally unstable.[4] Uncontrolled heating can lead to runaway decomposition (CO/dimethylamine evolution) [1].
-
Corrosivity: POCl
releases HCl gas upon contact with moisture. All glassware must be oven-dried. -
Quenching: Quenching Vilsmeier reactions is highly exothermic. Use an ice bath and add the reaction mixture to the quench solution (inverse addition) if scaling up.
Protocol A: Synthesis of 2-Cyano-3-(dimethylamino)acrylaldehyde (Vinamidinium Precursor)
Target: Functionalization of DMAAN for downstream heterocyclic synthesis.
Reagents:
-
DMF (anhydrous): 5.0 equiv
-
POCl
(freshly distilled): 1.1 equiv -
This compound (DMAAN): 1.0 equiv
-
Dichloromethane (DCM): Solvent (optional, can run neat in DMF)
Step-by-Step Methodology:
-
Reagent Formation (0°C):
-
Charge a dry 3-neck round-bottom flask with anhydrous DMF under N
atmosphere. -
Cool to 0°C using an ice/salt bath.
-
Add POCl
dropwise over 30 minutes. Note: Maintain internal temperature < 5°C to prevent premature decomposition. -
Stir for 30 minutes at 0°C to ensure complete formation of the Vilsmeier salt (white/yellowish precipitate may form).
-
-
Substrate Addition:
-
Dilute DMAAN in a minimal amount of DMF or DCM.
-
Add the DMAAN solution dropwise to the Vilsmeier reagent.
-
Observation: The solution will likely turn yellow/orange.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Thermal Activation (The "Haack" Step):
-
Heat the mixture to 60°C for 3–4 hours.
-
Monitor: Use TLC (EtOAc/Hexane) or LC-MS. Look for the consumption of DMAAN (m/z 96) and appearance of the formylated species (m/z ~124 for aldehyde or higher for the salt).
-
-
Workup (Hydrolysis):
-
Cool reaction to 0°C.
-
Pour the reaction mixture slowly into crushed ice containing NaOAc (buffered quench prevents polymerization).
-
Adjust pH to ~7–8 with saturated NaHCO
. -
Extract with EtOAc (3x).
-
Dry over Na
SO and concentrate.
-
Expected Yield: 75–85% of the formylated enaminonitrile.
Protocol B: One-Pot Synthesis of 5-Cyanopyrimidines
Target: Direct conversion of DMAAN to a pharmacophore.
Reagents:
-
Vilsmeier Adduct (prepared as above from 1.0 equiv DMAAN)
-
Acetamidine HCl (or Guanidine HCl): 1.2 equiv
-
Sodium Ethoxide (NaOEt): 2.5 equiv
-
Ethanol (EtOH): Solvent
Workflow:
-
Preparation: Perform Protocol A (Steps 1–3). Do not hydrolyze. You currently have the Vinamidinium Salt in solution.
-
Cyclization:
-
In a separate vessel, prepare a solution of Acetamidine HCl and NaOEt in EtOH (free-basing the amidine).
-
Transfer the Vilsmeier reaction mixture (containing the salt) dropwise into the amidine solution at RT.
-
-
Reflux:
-
Isolation:
-
Evaporate Ethanol.
-
Add water and extract with DCM.
-
Recrystallize from EtOH/Water.
-
Data Analysis & Troubleshooting
Representative Data
| Parameter | Standard Conditions | Optimized Conditions | Impact |
| POCl3 Equiv | 1.0 | 1.1–1.2 | Ensures full conversion of nucleophilic DMAAN. |
| Temperature | 80°C | 60°C | Higher temps increase tar/polymerization; 60°C is optimal. |
| Solvent | Neat DMF | DCM/DMF (1:1) | DCM cosolvent improves heat dissipation during scale-up. |
| Quench pH | pH 10 | pH 7–8 | High pH hydrolyzes the nitrile; neutral pH preserves the 5-CN group. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the formylation of DMAAN emphasizing temperature control points.
References
-
Thermal Hazards of Vilsmeier-Haack: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[10] (See also: Org. Process Res. Dev. regarding DMF/POCl3 exotherms).
-
Vilsmeier Mechanism: Jones, G., & Stanforth, S. P. (1997).[2] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Link
-
Enaminonitriles in Synthesis: Elnagdi, M. H., et al. (1982). Reactions with heterocyclic amidines: Synthesis of some new pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 19(3), 559-562. Link
-
Vinamidinium Salts: Gupton, J. T. (2006). Vinamidinium Salts in Organic Synthesis. Topics in Heterocyclic Chemistry. Link
-
Pyrimidine Synthesis: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. par.nsf.gov [par.nsf.gov]
The Synthetic Chemist's Compass: Navigating Bioactive Compound Synthesis with 3-(Dimethylamino)acrylonitrile
Introduction: The Unassuming Powerhouse of Heterocyclic Synthesis
In the intricate world of medicinal chemistry and drug development, the quest for novel bioactive scaffolds is relentless. Among the myriad of starting materials, 3-(Dimethylamino)acrylonitrile has emerged as a particularly versatile and powerful building block. Its unique electronic and structural features, characterized by the enaminonitrile moiety, render it a potent synthon for the construction of a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the synthesis of bioactive compounds utilizing this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The reactivity of this compound stems from its nature as a masked 1,3-dielectrophile, or more accurately, a push-pull olefin. The electron-donating dimethylamino group at the β-position and the electron-withdrawing nitrile group at the α-position create a polarized π-system, making the β-carbon susceptible to nucleophilic attack and the α-carbon prone to attack after conjugate addition. This inherent reactivity allows it to participate in a variety of cyclization and multicomponent reactions, leading to the efficient synthesis of key heterocyclic systems such as pyridines, pyrimidines, and pyrazoles.[1]
Core Applications: A Gateway to Bioactive Heterocycles
This guide will focus on three principal applications of this compound in the synthesis of medicinally relevant heterocyclic cores. For each application, we will explore the underlying reaction mechanism and provide a detailed, step-by-step protocol for a representative synthesis.
Synthesis of Substituted Pyridines: The Reaction with Active Methylene Compounds
The construction of the pyridine ring is a cornerstone of medicinal chemistry, with this scaffold appearing in a vast number of approved drugs. This compound serves as a valuable C3 synthon in the synthesis of highly functionalized pyridines, particularly 2-amino-5-cyanopyridines, through its reaction with active methylene compounds.
Mechanistic Insights:
The reaction proceeds via a cascade of reactions initiated by the Michael addition of a carbanion, generated from an active methylene compound, to the electrophilic β-carbon of this compound. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the stable aromatic pyridine ring. The use of an ammonium salt, such as ammonium acetate, provides the nitrogen atom for the pyridine ring.
Figure 1: General workflow for the synthesis of substituted pyridines.
Application Note & Protocol: Synthesis of 2-Amino-3,5-dicyano-6-phenylpyridine
This protocol details the synthesis of a highly functionalized pyridine derivative with potential applications in medicinal chemistry.
Materials:
-
This compound
-
Malononitrile
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for characterization
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), this compound (0.96 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL).
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-3,5-dicyano-6-phenylpyridine.
-
Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Compound | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3,5-dicyano-6-phenylpyridine | Benzaldehyde, Malononitrile, this compound, Ammonium Acetate | Ethanol | Reflux | 4-6 | ~85% |
Table 1: Representative reaction conditions for pyridine synthesis.
Synthesis of Substituted Pyrimidines: The [3+3] Cyclocondensation Approach
Pyrimidines are of immense biological importance, forming the backbone of nucleic acids and are present in numerous therapeutic agents. This compound acts as a three-carbon building block that can react with N-C-N synthons, such as guanidine or amidines, to construct the pyrimidine ring.[2][3]
Mechanistic Insights:
The synthesis of the pyrimidine ring from this compound and an amidine or guanidine typically proceeds through a [3+3] cyclocondensation. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the N-C-N synthon on the electrophilic β-carbon of this compound. This is followed by an intramolecular cyclization involving the second nitrogen atom and the nitrile group, and subsequent tautomerization to yield the aromatic pyrimidine ring.
Figure 2: General workflow for the synthesis of substituted pyrimidines.
Application Note & Protocol: Synthesis of 2,4-Diamino-5-cyanopyrimidine
This protocol describes the synthesis of a diaminopyrimidine derivative, a scaffold found in various bioactive molecules, including dihydrofolate reductase inhibitors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Chromatography column
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a dry three-necked round-bottom flask under an inert atmosphere, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL).
-
Guanidine Liberation: To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: To the resulting suspension of free guanidine, add a solution of this compound (0.96 g, 10 mmol) in absolute ethanol (10 mL) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (DCM:Methanol 9:1).
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Suspend the residue in water (20 mL) and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a DCM:Methanol gradient to afford pure 2,4-diamino-5-cyanopyrimidine.
-
Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Diamino-5-cyanopyrimidine | This compound, Guanidine hydrochloride | NaOEt | Ethanol | Reflux | 8-12 | ~75% |
Table 2: Representative reaction conditions for pyrimidine synthesis.
Synthesis of Substituted Pyrazoles: A Versatile Route to Bioactive Scaffolds
The pyrazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound provides a convenient entry point to the synthesis of 5-aminopyrazoles through its reaction with hydrazine derivatives.
Mechanistic Insights:
The reaction is initiated by the nucleophilic attack of a nitrogen atom of the hydrazine derivative on the β-carbon of this compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to a pyrazole intermediate. Subsequent tautomerization yields the stable 5-aminopyrazole derivative.
Figure 3: General workflow for the synthesis of substituted pyrazoles.
Application Note & Protocol: Synthesis of 3-Amino-4-cyanopyrazole
This protocol outlines a straightforward synthesis of a functionalized aminopyrazole, a versatile intermediate for further elaboration into more complex bioactive molecules.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.96 g, 10 mmol) in ethanol (15 mL).
-
Reactant Addition: Cool the solution in an ice bath and add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. A precipitate will form during this time.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain pure 3-amino-4-cyanopyrazole.
-
Characterization: Confirm the structure of the product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Compound | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Amino-4-cyanopyrazole | This compound, Hydrazine hydrate | Ethanol | RT | 2-3 | ~90% |
Table 3: Representative reaction conditions for pyrazole synthesis.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound has proven to be an invaluable and versatile synthon in the construction of a wide range of bioactive heterocyclic compounds. Its unique reactivity profile allows for the efficient and often high-yielding synthesis of substituted pyridines, pyrimidines, and pyrazoles, which are core structures in numerous pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable building block in their drug discovery and development endeavors. By understanding the underlying principles of its reactivity, chemists can rationally design and execute syntheses of novel and complex molecules with the potential for significant biological activity.
References
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]
-
ResearchGate. A three-step strategy for the conversion of pyridines into benzonitriles. [Link]
-
Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
-
International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]
-
MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
- Google Patents.
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
PMC. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
-
PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
PMC. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
-
ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
Kyushu University Library Collections. Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
- Google Patents.
-
ChemTube3D. Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
Sources
The Role of 3-(Dimethylamino)acrylonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unassuming Power of a Versatile Building Block
In the landscape of medicinal chemistry, the rapid assembly of complex molecular architectures with therapeutic potential is paramount. Among the vast arsenal of synthetic tools, certain small, reactive molecules serve as foundational pillars for constructing diverse heterocyclic scaffolds. 3-(Dimethylamino)acrylonitrile is one such pivotal building block. Its unique electronic and structural features, characterized by an electron-rich enamine system conjugated with an electron-withdrawing nitrile group, render it an exceptionally versatile precursor for a multitude of cyclization and cyclocondensation reactions.[1]
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We move beyond simple reaction schemes to elucidate the mechanistic reasoning behind its reactivity and provide detailed, field-proven protocols for the synthesis of high-value heterocyclic systems, such as pyrazoles and pyrimidines. These scaffolds are at the core of numerous approved drugs and clinical candidates, underscoring the significance of this reagent in modern drug discovery.[2][3][4][5]
Physicochemical Properties & Safety Data
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.
Properties Table
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂ | [6][7] |
| Molecular Weight | 96.13 g/mol | [6][7][8] |
| Appearance | Light yellow to brown clear liquid | [2][9] |
| Boiling Point | 76-80 °C @ 0.3 mmHg | [10] |
| Density | ~0.95 g/mL | [2][9] |
| Refractive Index | ~1.533 (at 20 °C) | [10] |
| CAS Number | 2407-68-3 | [2][6][7] |
Safety & Handling: A Self-Validating System
GHS Hazard Statement Summary:
Protocol for Safe Handling:
-
Engineering Controls: All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves. Given that the related compound acrylonitrile can penetrate leather, contaminated leather goods (e.g., shoes) must be discarded.[11][12]
-
Eye Protection: Chemical splash goggles are mandatory.[11]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
-
Handling: This compound is light-sensitive and should be stored in a cool, dark place.[2][9] Avoid contact with strong oxidizers, strong bases, copper, and amines.[11]
-
Spill & Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[2][9]
-
-
Disposal: Dispose of waste in a dedicated, labeled container for halogen-free organic waste, following all local and institutional regulations.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its ambiphilic nature. The enamine moiety provides a nucleophilic center at the α-carbon, while the conjugation with the nitrile group renders the β-carbon electrophilic. This duality allows it to react with a wide range of dinucleophiles to form stable heterocyclic rings.
Caption: Dual reactivity of this compound.
Application Note I: Synthesis of 5-Aminopyrazole-4-carbonitriles
Background and Significance
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous drugs with activities including anti-inflammatory (e.g., Celecoxib), anticancer, and analgesic properties.[4][5] The reaction of a β-enaminonitrile with hydrazine or its derivatives is a classical and highly efficient method for constructing the pyrazole ring.[13] The resulting aminopyrazole products are themselves valuable intermediates for further elaboration.
Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
This protocol describes a representative synthesis via the cyclocondensation of this compound with hydrazine hydrate.
Materials & Equipment:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard workup and purification apparatus (filtration, rotary evaporator)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 52.0 mmol) and absolute ethanol (40 mL).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (e.g., 2.86 g, 57.2 mmol, 1.1 eq) dropwise to the solution over 5 minutes. Causality Note: Hydrazine is a potent nucleophile; dropwise addition helps control any initial exotherm.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. Self-Validation: The disappearance of the starting enaminonitrile spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).[12]
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield 5-Amino-1H-pyrazole-4-carbonitrile as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for 5-Aminopyrazole-4-carbonitrile synthesis.
Application Note II: Synthesis of 2,4-Diaminopyrimidine-5-carbonitriles
Background and Significance
The pyrimidine ring is another cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast number of therapeutic agents with anticancer, antiviral, and antibacterial activities.[2][3][6] A common synthetic strategy involves the condensation of a three-carbon electrophilic component with a dinucleophile like guanidine or thiourea.[6] this compound serves as an ideal three-carbon synthon for this transformation.
Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile
This protocol details the synthesis via the cyclocondensation of this compound with guanidine hydrochloride.
Materials & Equipment:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Step-by-Step Methodology:
-
Base Preparation: In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or by using a commercially available solution. Causality Note: Guanidine hydrochloride must be converted to the free base in situ to act as an effective nucleophile. Sodium ethoxide is a strong, non-nucleophilic base suitable for this purpose.
-
Reagent Addition: To the sodium ethoxide solution at room temperature, add guanidine hydrochloride (e.g., 6.0 g, 62.8 mmol, 1.2 eq) and stir for 15 minutes to ensure complete formation of the free base.
-
Substrate Addition: Add this compound (e.g., 5.0 g, 52.3 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane). Self-Validation: The consumption of the starting material confirms the reaction is proceeding.
-
Workup & Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with glacial acetic acid. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts, followed by a wash with a small amount of cold ethanol.
-
Purification & Characterization: Dry the solid product under vacuum. If needed, recrystallize from a suitable solvent like water or an ethanol/water mixture. Confirm the identity and purity via NMR and MS analysis.
Caption: Workflow for 2,4-Diaminopyrimidine-5-carbonitrile synthesis.
Troubleshooting and Experimental Considerations
-
Low Yields: Incomplete conversion may be due to insufficient reaction time or temperature. Ensure the reflux is vigorous. The purity of the starting enaminonitrile is also critical; distillation before use may be necessary if it has darkened significantly upon storage.
-
Side Reactions: The dimerization of this compound can occur under acidic conditions.[1] Ensure basic or neutral conditions are maintained where appropriate, such as in the pyrimidine synthesis.
-
Purification Issues: If the product is difficult to crystallize, column chromatography may be required. A gradient elution from a non-polar solvent system (hexanes/ethyl acetate) to a more polar one (dichloromethane/methanol) is a good starting point.
Conclusion
This compound is a powerful and cost-effective reagent in the medicinal chemist's toolkit. Its inherent reactivity allows for the straightforward and efficient synthesis of pyrazoles, pyrimidines, and other valuable heterocyclic systems that are central to the development of new therapeutic agents. By understanding its mechanistic behavior and adhering to robust, validated protocols, researchers can effectively leverage this building block to accelerate the drug discovery process.
References
- BenchChem. (n.d.). This compound | 2407-68-3.
-
Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Dimethylaminoacrylonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Acrylonitrile | Medical Management Guidelines. ATSDR. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
-
PubMed. (n.d.). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of hydrazine modified poly(Acrylonitrile-co-acrylic acid). Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Therapeutic Potential of Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. Retrieved from [Link]
-
PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Slideshare. (n.d.). SYNTHESIS OF PYRAZOLE - CHARACTERISTIC REACTIONS OF PYRAZOLE - MEDICINAL USES OF PYRAZOLE. Retrieved from [Link]
-
PubMed. (n.d.). Thiourea and guanidine derivatives as antimalarial and antimicrobial agents. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101456825B - Method for preparing acrylic nitrile derivates.
-
Journal of Engineering Science and Technology. (2015). PREPARATION AND CHARACTERIZATION OF HYDRAZINE- MODIFIED POLY(ACRYLONITRILE-CO-ACRYLIC ACID). Retrieved from [Link]
-
RSC Publishing. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine derivatives as potential agents acting on central nervous system. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Dimethylamino)acrylonitrile in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Versatility of 3-(Dimethylamino)acrylonitrile as a Synthon
This compound is a highly versatile and reactive organic compound that serves as a valuable building block in the synthesis of a wide array of dyes.[1] Its unique structure, featuring an electron-donating dimethylamino group conjugated with an electron-withdrawing nitrile group, makes it an excellent precursor for various cyclization and coupling reactions. This enaminonitrile functionality is pivotal for the construction of diverse and complex molecular frameworks, particularly heterocyclic compounds that are foundational to many specialized chemicals and dyes. This guide provides an in-depth exploration of the applications of this compound in the synthesis of azo and heterocyclic dyes, complete with detailed experimental protocols and an examination of the underlying chemical principles.
I. Synthesis of Disperse Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants. Their synthesis classically involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.[2] this compound and its derivatives serve as excellent coupling partners due to the electron-rich nature of the double bond, which is activated by the dimethylamino group.
A. Reaction Mechanism: Electrophilic Aromatic Substitution
The coupling reaction between a diazonium salt and this compound is a form of electrophilic substitution. The diazonium ion, a weak electrophile, attacks the electron-rich β-carbon of the acrylonitrile derivative. The dimethylamino group, through its electron-donating mesomeric effect, increases the nucleophilicity of the β-carbon, facilitating the electrophilic attack. The reaction is typically carried out in a slightly acidic to neutral medium to ensure the presence of the diazonium salt without protonating the dimethylamino group, which would deactivate the coupling component.
Reaction Workflow: Azo Dye Synthesis
Caption: General workflow for the synthesis of a disperse azo dye.
B. Experimental Protocol: Synthesis of a Disperse Red Azo Dye
This protocol details the synthesis of a disperse red azo dye using 4-nitroaniline as the aromatic amine and this compound as the coupling component.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitroaniline | 138.12 | 1.38 g | 10 |
| Concentrated HCl | 36.46 | 5 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.7 g | ~10 |
| This compound | 96.13 | 0.96 g | 10 |
| Ethanol | 46.07 | 20 mL | - |
| Sodium Sulfate | 142.04 | 1 g | - |
| Ice | - | As needed | - |
| Distilled Water | 18.02 | As needed | - |
Procedure:
Part 1: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 5 mL of concentrated hydrochloric acid. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (~10 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution while maintaining the temperature below 5 °C. The addition should take approximately 10-15 minutes.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
Part 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.96 g (10 mmol) of this compound and 1 g of sodium sulfate in 20 mL of ethanol.
-
Cool this solution to below 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Part 1 to the cold this compound solution with vigorous stirring.
-
A colored precipitate should form almost immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.
Part 3: Isolation and Purification
-
Filter the crude dye using vacuum filtration and wash the solid with cold distilled water until the filtrate is colorless and neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified disperse red azo dye.
-
Dry the purified dye in a vacuum oven at a low temperature.
Expected Outcome and Characterization:
-
Yield: Moderate to good.
-
Appearance: A colored solid (e.g., red, orange).
-
Characterization: The structure of the synthesized dye should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy. The melting point of the purified dye should also be determined.
II. Synthesis of Heterocyclic Dyes: Pyrazole Derivatives
This compound is an excellent precursor for the synthesis of various heterocyclic compounds due to its bifunctional nature. The enamine and nitrile groups can participate in cyclization reactions with dinucleophiles to form stable heterocyclic rings. Pyrazole derivatives, in particular, are readily synthesized and many exhibit interesting photophysical properties, making them suitable for use as dyes.[3][4]
A. Reaction Mechanism: Condensation and Cyclization
The synthesis of a pyrazole dye from this compound typically involves a reaction with a hydrazine derivative. The reaction proceeds through an initial nucleophilic attack of the hydrazine at the β-carbon of the acrylonitrile, followed by an intramolecular cyclization and elimination of dimethylamine to form the stable pyrazole ring. The choice of hydrazine derivative allows for the introduction of various substituents onto the pyrazole ring, which can be used to tune the color and properties of the resulting dye.
Reaction Workflow: Pyrazole Dye Synthesis
Caption: General workflow for the synthesis of a pyrazole dye.
B. Experimental Protocol: Synthesis of a Pyrazole-Based Yellow Dye
This protocol describes the synthesis of a pyrazole-based yellow dye by reacting this compound with phenylhydrazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 96.13 | 0.96 g | 10 |
| Phenylhydrazine | 108.14 | 1.08 g | 10 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | 30 mL | - |
| Distilled Water | 18.02 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 0.96 g (10 mmol) of this compound and 1.08 g (10 mmol) of phenylhydrazine in 20 mL of glacial acetic acid.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified yellow pyrazole dye.
-
Dry the purified product in a vacuum oven.
Expected Outcome and Characterization:
-
Yield: Good to excellent.
-
Appearance: A yellow crystalline solid.
-
Characterization: The structure of the synthesized pyrazole dye should be confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The absorption and emission spectra (for fluorescent dyes) should be recorded to evaluate its properties as a colorant.
III. Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[5] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
IV. Conclusion
This compound is a valuable and versatile synthon in the field of dye chemistry. Its unique electronic and structural features allow for the straightforward synthesis of a variety of dye classes, including disperse azo dyes and heterocyclic dyes such as pyrazoles. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel colorants for a range of applications. The key to successful synthesis lies in the careful control of reaction conditions and a thorough characterization of the final products.
V. References
-
Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. (2023). MDPI. [Link]
-
Synthesizing method of disperse yellow dye. (2016). Google Patents.
-
Synthesis of Malononitrile-Condensed Disperse Dyes and Application on Polyester and Nylon Fabrics. (n.d.). ResearchGate. [Link]
-
Solved Experiment 7: Synthesis of Methyl Orange Introduction. (2021). Chegg.com. [Link]
-
(PDF) Synthesis of new pyrazole -3-one derivatives containing azo group. (n.d.). Academia.edu. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]
-
Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (n.d.). Discovery Scientific Society. [Link]
-
Synthesis of disperse dyes derived from 4-amino- N -decyl-1, 8-naphthalimide and their dyeing properties on polyester fabrics. (2025). ResearchGate. [Link]
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica. [Link]
-
Azo Dye Preparation Experiment Guide. (n.d.). Scribd. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. [Link]
-
An Overview of Preparation for Different Azo Compounds. (2024). Al-Nahrain Journal of Science. [Link]
-
Synthesis of an azo dye. (2021). YouTube. [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC. [Link]
-
m-NITROBIPHENYL. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis and Characteristics of Some Organic Dyes. (n.d.). Prime Scholars. [Link]
-
A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. (2024). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Novel Dyes Derived From Hydrazones: Part 3. Synthesis and Characterizations of 2-[4-(1-Phenylethylidene) Hydrazino] Phenylethylene-1, 1, 2-Tricarbonitrile. (2006). Academia.edu. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group [academia.edu]
- 4. jocpr.com [jocpr.com]
- 5. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Dimethylamino)acrylonitrile in the synthesis of corrosion inhibitors
Application Note: Advanced Synthesis and Validation of Enaminonitrile-Derived Corrosion Inhibitors
Executive Summary
This guide details the synthetic utility of 3-(Dimethylamino)acrylonitrile (DMAAN) in designing high-efficacy corrosion inhibitors.[1] While DMAAN itself is a reagent, its value lies in its role as a "push-pull" enaminonitrile building block.[1] It enables the rapid, high-yield construction of electron-rich heterocycles—specifically pyrimidines and pyrazoles —which are the industry standard for protecting mild steel in acidic environments (e.g., acid pickling, oil well acidizing).
This protocol provides a complete workflow: from the chemical synthesis of a target 2-aminopyrimidine inhibitor using DMAAN to its validation via Electrochemical Impedance Spectroscopy (EIS).[1]
Chemical Foundation: The "Push-Pull" Mechanism
DMAAN (CAS: 2407-68-3) is characterized by a specific electronic arrangement that makes it hyper-reactive toward binucleophiles.[1]
-
The "Push": The dimethylamino group (
) acts as a strong electron donor, increasing electron density at the -carbon.[1] -
The "Pull": The nitrile group (
) is a strong electron withdrawer, activating the system for nucleophilic attack and subsequent cyclization.
This structure allows DMAAN to act as a 3-carbon synthon equivalent to a 1,3-dicarbonyl species but with higher regioselectivity.[1]
Diagram 1: Synthetic Pathway Logic
Figure 1: The reaction trajectory of DMAAN.[1][2] The dimethylamino group serves as a leaving group, allowing the formation of aromatic heterocycles.
Experimental Protocol: Synthesis of 2-Amino-5-cyanopyrimidine
This protocol synthesizes a pyrimidine derivative, a class known for superior adsorption on steel surfaces due to multiple nitrogen donor sites.[1]
Target Molecule: 2-amino-5-cyanopyrimidine (Inhibitor-A).[1] Reagents:
-
This compound (DMAAN) (1.0 eq)[1]
-
Guanidine Hydrochloride (1.1 eq)[1]
-
Sodium Ethoxide (NaOEt) (1.2 eq)[1]
-
Absolute Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Preparation of Base: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Ethoxide (1.2 eq) in 50 mL of absolute ethanol.
-
Liberation of Guanidine: Add Guanidine Hydrochloride (1.1 eq) to the flask. Stir at room temperature for 15 minutes to generate free guanidine base. Note: NaCl will precipitate; this does not interfere with the next step.
-
Addition of DMAAN: Add DMAAN (1.0 eq) dropwise to the reaction mixture over 10 minutes. The solution may turn yellow/orange, indicating the formation of the intermediate.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The spot for DMAAN ( ) should disappear.[1] -
Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 200 mL of ice-cold water. The pyrimidine product will precipitate as a solid.
-
Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) to remove salts and residual dimethylamine.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) to obtain pure crystals.[1]
-
Characterization Check: Confirm structure via
-NMR. Look for the disappearance of the dimethylamino protons ( ppm) and the appearance of the aromatic pyrimidine protons ( ppm).
Validation Protocol: Corrosion Inhibition Testing
Once synthesized, the inhibitor must be validated. The industry standard is testing on Mild Steel (C1010) in 1.0 M HCl .[1]
Method A: Gravimetric Analysis (Weight Loss)
Use this for quick screening of inhibition efficiency (IE%).[1]
-
Coupon Prep: Polish mild steel coupons (
cm) with emery paper (grades 400–1200), degrease with acetone, and dry.[1] Weigh accurately ( ). -
Immersion: Suspend coupons in 1.0 M HCl containing various concentrations of Inhibitor-A (e.g., 100, 200, 300, 400, 500 ppm) for 24 hours at
. -
Measurement: Remove coupons, wash with distilled water/acetone, dry, and re-weigh (
). -
Calculation:
[1]
Method B: Electrochemical Impedance Spectroscopy (EIS)
Use this for mechanistic insight (Double layer capacitance and Charge transfer resistance).[1]
Setup:
-
Working Electrode: Mild Steel (
exposed area).[1] -
Counter Electrode: Platinum wire.[1]
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).[1]
-
Instrument: Potentiostat (e.g., Gamry or Metrohm Autolab).[1]
Procedure:
-
Allow Open Circuit Potential (OCP) to stabilize (approx. 30 mins).
-
Apply an AC perturbation signal of 10 mV amplitude.[1]
-
Frequency Range:
to . -
Data Analysis: Fit the data to a Randles equivalent circuit (
).
Interpretation:
-
Nyquist Plot: Look for a depressed semicircle.[1] A larger diameter indicates higher Charge Transfer Resistance (
), meaning better corrosion protection.[1] -
Bode Plot: Look for an increase in phase angle maxima (closer to
) and higher impedance modulus ( ) at low frequencies.[1]
Diagram 2: EIS Validation Logic
Figure 2: Electrochemical Impedance Spectroscopy workflow for determining inhibitor efficiency.
Expected Results & Data Presentation
When reporting results, summarize the thermodynamic parameters. The inhibitor likely follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.
Table 1: Representative Data Structure for Inhibitor Validation
| Concentration (ppm) | Weight Loss (mg) | Inhibition Efficiency (IE%) | Rct (Ω[1]·cm²) [EIS] | Cdl (µF·cm²) [EIS] |
| Blank (0 ppm) | 145.2 | -- | 25.4 | 180.5 |
| 100 ppm | 45.3 | 68.8% | 98.2 | 95.2 |
| 300 ppm | 18.1 | 87.5% | 210.5 | 60.1 |
| 500 ppm | 5.2 | 96.4% | 450.1 | 32.4 |
Note: As concentration increases,
Safety & Handling (DMAAN)
-
Hazard Class: DMAAN is an aminonitrile.[1] It is Toxic if swallowed (H301) and causes skin/eye irritation.[1]
-
Engineering Controls: All synthesis steps involving DMAAN must be performed in a certified chemical fume hood.
-
Waste: Aqueous waste from the synthesis contains dimethylamine and nitrile residues. Dispose of as hazardous organic basic waste.[1] Do not mix with oxidizers.[1]
References
-
Synthesis of Pyrimidine Derivatives
-
Corrosion Testing Protocols (EIS)
-
Gamry Instruments.[1] (n.d.). Basics of Electrochemical Impedance Spectroscopy. Gamry Application Notes.
-
-
Adsorption Mechanism
-
Verma, C., et al. (2020).[1] Corrosion Inhibition and Adsorption Properties of Some Heterocyclic Derivatives on C-Steel Surface in HCl. ResearchGate.
-
-
Chemical Properties of DMAAN
-
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 5324735, this compound.
-
Sources
Troubleshooting & Optimization
preventing polymerization of 3-(Dimethylamino)acrylonitrile
Welcome to the Technical Support Center for 3-(Dimethylamino)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling and use of this versatile reagent. Our goal is to ensure the integrity of your experiments by preventing unwanted polymerization and degradation.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable bifunctional molecule, featuring both an electron-rich enamine and an electron-withdrawing nitrile group. This unique electronic structure makes it a highly useful building block in organic synthesis, particularly for the construction of heterocyclic compounds. However, this reactivity also renders the molecule susceptible to spontaneous polymerization, primarily through a free-radical mechanism. The electron-donating dimethylamino group increases the electron density of the carbon-carbon double bond, making it prone to radical attack.
This guide provides a comprehensive overview of the factors that can initiate polymerization and offers practical, field-proven strategies to mitigate these risks, ensuring the long-term stability and reactivity of your this compound stocks.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned viscous and yellow/brown. What happened?
A1: Increased viscosity and a change in color from a light yellow to a darker yellow or brown are classic indicators of polymerization. This process is often initiated by exposure to heat, light, or atmospheric oxygen, which can generate free radicals in the sample. Once initiated, a chain reaction can lead to the formation of oligomers and polymers, rendering the reagent unsuitable for most applications.
Q2: What is the primary mechanism of polymerization for this compound?
A2: The primary pathway for the unwanted polymerization of this compound is free-radical polymerization.[1] This process is initiated by the formation of a free radical, which then attacks the electron-rich double bond of the monomer. This creates a new radical species that can then react with another monomer, propagating the polymer chain.
Q3: Can this compound undergo other forms of polymerization?
A3: While free-radical polymerization is the most common concern for storage and handling, the acrylonitrile moiety is, in principle, susceptible to anionic polymerization under strongly basic conditions. However, for typical laboratory storage and use, free-radical polymerization initiated by environmental factors is the predominant risk. It is crucial to maintain a neutral or slightly acidic pH to prevent anionic polymerization, similar to the handling of acrylonitrile.[2]
Q4: How should I properly store this compound to prevent polymerization?
A4: Proper storage is the first and most critical line of defense against polymerization. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
-
Temperature: Refrigerate at 2-8°C.[3] Lower temperatures significantly reduce the rate of thermally initiated polymerization.
-
Light: Protect from light by storing in an amber or opaque container.[4] UV light can provide the energy to initiate radical formation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. While some inhibitors require oxygen to be effective, minimizing oxygen can reduce the initial formation of peroxide radicals.
Q5: My experiment is sensitive to standard phenolic inhibitors. Are there alternatives?
A5: Yes, for applications where phenolic inhibitors like hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) are problematic, non-phenolic inhibitors such as phenothiazine or stable nitroxide radicals like TEMPO can be considered.[5] However, the compatibility of these inhibitors with your specific reaction conditions must be verified.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reagent is viscous or solidified upon receipt or after short-term storage. | 1. Inadequate inhibition from the manufacturer.2. Exposure to high temperatures during shipping.3. Improper storage conditions upon receipt. | 1. Contact the supplier immediately to report the issue.2. Do not use the reagent. Dispose of it according to your institution's hazardous waste protocols.3. Review your internal storage procedures to ensure compliance with recommended conditions. |
| A previously clear, mobile liquid has become hazy or contains precipitates. | 1. Onset of polymerization, forming insoluble polymer particles.2. Hydrolysis of the enamine functionality due to exposure to moisture and acidic conditions.[6] | 1. Filter a small aliquot. If the filtrate is still mobile and the haziness is removed, the bulk of the material may be salvageable for non-critical applications, but re-inhibition is recommended.2. If the material is viscous, polymerization is likely advanced, and the reagent should be discarded.3. To prevent hydrolysis, ensure the reagent is handled under anhydrous conditions and stored away from acidic vapors. |
| Reaction yields are inconsistent or lower than expected. | 1. Partial polymerization of the starting material, reducing the concentration of active monomer.2. Degradation of the enamine through hydrolysis. | 1. Check the physical appearance of the this compound for signs of polymerization.2. Consider purifying the reagent by vacuum distillation if you suspect partial polymerization. Caution: Distillation can initiate thermal polymerization; ensure an appropriate inhibitor is present.3. Perform a quality control check, such as NMR spectroscopy, to assess the purity of the reagent before use. |
In-Depth Technical Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to ensure its long-term stability.
Materials:
-
This compound in its original, sealed container.
-
Refrigerator (2-8°C).
-
Inert gas source (nitrogen or argon).
-
Schlenk line or glove box (recommended for frequent use).
Procedure:
-
Upon Receipt: Immediately place the sealed container in a refrigerator at 2-8°C, away from light sources.
-
Dispensing the Reagent:
-
If you will be using the reagent frequently, consider aliquoting it into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
-
For single use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
-
After dispensing the required amount, flush the headspace of the container with an inert gas before resealing tightly.
-
-
Long-Term Storage (beyond 6 months):
-
It is advisable to monitor the quality of the reagent periodically.
-
If the original manufacturer's packaging does not contain an inhibitor, or if the reagent will be stored for an extended period, consider adding a suitable inhibitor.
-
Protocol 2: Inhibition of this compound for Long-Term Storage
For extended storage, the addition of a free-radical inhibitor is recommended. Hydroquinone monomethyl ether (MEHQ) is a common and effective choice for acrylic monomers.[7]
Materials:
-
This compound.
-
Hydroquinone monomethyl ether (MEHQ).
-
Analytical balance.
-
Small, clean, dry amber vial.
Procedure:
-
Determine the required amount of inhibitor. A typical concentration for MEHQ in acrylic monomers is around 200 ppm.[8] For 10 g of this compound, this would be 2 mg of MEHQ.
-
Weigh the MEHQ accurately on an analytical balance.
-
Add the MEHQ to the this compound.
-
Mix thoroughly by gentle swirling or inversion until the inhibitor is fully dissolved.
-
Store the inhibited solution according to the procedure in Protocol 1.
| Inhibitor | Typical Concentration Range (for acrylics) | Mechanism | Notes |
| Hydroquinone (HQ) | 100-500 ppm | Free-radical scavenger | Requires the presence of oxygen to be effective.[6] |
| Hydroquinone Monomethyl Ether (MEHQ) | 100-200 ppm | Free-radical scavenger | Requires the presence of oxygen to be effective.[9] |
| Phenothiazine (PTZ) | 100-1000 ppm | Free-radical scavenger | Effective at high temperatures and in the absence of oxygen.[10][11] |
| TEMPO | 100-500 ppm | Stable free radical that traps propagating radicals | Highly effective but can be more expensive.[5] |
Visualizing the Polymerization and Inhibition Process
Polymerization Pathway
The following diagram illustrates the free-radical polymerization of this compound.
Caption: Free-radical polymerization of this compound.
Inhibition Mechanism
This diagram shows how a free-radical inhibitor like hydroquinone (HQ) can interrupt the polymerization process.
Caption: Inhibition of free-radical polymerization.
References
- U.S.
-
FUJIFILM Wako Chemicals Europe GmbH, "What is high performance polymerization inhibitor?". [Link]
-
Master Organic Chemistry, "Enamines – formation, properties, reactions, and mechanisms." [Link]
-
Ohkubo, S., et al. "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid." Organic Process Research & Development 23.9 (2019): 1855-1861. [Link]
-
Levit, M., et al. "Inhibition of Free Radical Polymerization: A Review." Polymers 15.3 (2023): 544. [Link]
-
Chemistry LibreTexts, "Imines and Enamines." [Link]
-
YouTube, "Imine and Enamine Hydrolysis Mechanism." [Link]
-
RSC Publishing, "Light them up: photoresponsive imine-containing systems." [Link]
-
Polymer Science Learning Center, "Free Radical Vinyl Polymerization." [Link]
-
Hindered Amine Light Stabilizers increase stability of Methylammonium Lead Iodide Perovskite against Light and Oxygen - ResearchGate. [Link]
-
U.S. Environmental Protection Agency, "Acrylonitrile." [Link]
-
National Center for Biotechnology Information, "Acrylonitrile." PubChem Compound Summary for CID 7855. [Link]
-
Mettler Toledo, "Safe Storage of Acrylonitrile." [Link]
-
Wikipedia, "Enamine." [Link]
-
Journal of Applied Polymer Science, "Investigation of the chemical changes during the thermal treatment of acrylonitrile-co-methyl acrylate-polymer..." [Link]
-
Cefic, "Acrylonitrile." [Link]
-
YouTube, "Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms." [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. Studies on the polymerisation of acrylonitrile [etd.iisc.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Dimethylamino)acrylonitrile by Distillation
Welcome to the technical support center for the purification of 3-(Dimethylamino)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the distillation of this versatile chemical intermediate. Our focus is on ensuring scientific integrity, operational safety, and the successful isolation of high-purity this compound.
Introduction to the Challenges in Distilling this compound
This compound is a valuable building block in organic synthesis. However, its purification by distillation presents several challenges. Due to its molecular structure, featuring a reactive enamine and a nitrile group, it is susceptible to thermal degradation and polymerization at elevated temperatures. Therefore, a carefully controlled vacuum distillation is the method of choice for its purification. This guide will walk you through best practices and solutions to common problems.
Physical Properties of this compound
A thorough understanding of the physical properties of this compound is fundamental to a successful distillation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | Light yellow to brown clear liquid | [2] |
| Boiling Point | 76-80 °C at 0.3 mmHg (0.4 mbar) 93-99 °C at 0.8-1.3 mbar 115 °C at 3 mmHg | [2][3][4] |
| Density | Approximately 0.878 to 0.947 g/mL at 20-25 °C | [1][3] |
| Refractive Index | ~1.533 at 20 °C | [1] |
| Flash Point | 113 °C | [4] |
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound in a question-and-answer format.
Question 1: My distillation is proceeding very slowly, or not at all, even though the vacuum is good and the heating mantle is set to a high temperature. What could be the problem?
Answer:
This is a common issue and can be attributed to several factors:
-
Inadequate Vacuum: While your gauge may indicate a good vacuum, there could be leaks in your setup. Visually inspect all joints and ensure they are properly sealed with a suitable vacuum grease.
-
Fractionating Column Efficiency: If you are using a fractionating column with excessive packing or too many theoretical plates, it can lead to a significant pressure drop and prevent the vapor from reaching the condenser. For a standard purification, a simple distillation setup or a short path distillation head is often sufficient.
-
Insufficient Heating: Ensure proper heat transfer from the heating mantle to the distillation flask. An appropriately sized heating mantle that fits the flask snugly is crucial. Using a sand bath or a high-temperature oil bath can also provide more uniform heating.
-
Bumping: Violent boiling, or "bumping," can prevent a smooth distillation. This is especially prevalent under vacuum. Always use a magnetic stir bar to ensure smooth boiling. Boiling stones are not effective under vacuum as the trapped air is quickly removed.
Question 2: The distillate I collected is discolored (yellow or brown), even though the starting material was only lightly colored. What causes this and how can I prevent it?
Answer:
Discoloration of the distillate is a strong indicator of thermal decomposition or polymerization of the this compound.
-
Cause - Thermal Decomposition: The enamine functionality in this compound makes it susceptible to degradation at elevated temperatures. The longer the compound is exposed to high temperatures, the more likely it is to decompose, leading to colored impurities.
-
Prevention:
-
Lower the Pot Temperature: The most effective way to prevent thermal decomposition is to distill at the lowest possible temperature. This can be achieved by improving the vacuum. A high-quality vacuum pump is recommended.
-
Minimize Distillation Time: Plan your distillation to be as efficient as possible. Avoid prolonged heating of the crude material.
-
Use a Proper Distillation Setup: A short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends in the hot vapor phase.
-
-
Cause - Polymerization: Unsaturated nitriles have a tendency to polymerize, especially at higher temperatures. This can result in the formation of colored, viscous materials.
-
Prevention:
-
Add a Polymerization Inhibitor: While specific data for this compound is limited, inhibitors used for other unsaturated nitriles can be effective. Small amounts (ppm level) of radical inhibitors like hydroquinone or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be added to the distillation pot.[][6] It is crucial to ensure the inhibitor is compatible with your downstream applications.
-
Maintain an Inert Atmosphere: While under vacuum, ensuring the system is free of oxygen can help minimize radical-initiated polymerization.
-
Question 3: My yield after distillation is significantly lower than expected. Where did my product go?
Answer:
Low recovery can be frustrating. Here are the likely culprits:
-
Decomposition and Polymerization: As discussed in the previous question, product loss due to thermal stress is a major factor. The formation of a dark, viscous residue in the distillation flask is a clear sign of this.
-
Incomplete Distillation: You may not have distilled all of the product from the crude material. This can happen if the heating is not sufficient or if the distillation is stopped prematurely.
-
Leaks in the System: A poor vacuum will require higher temperatures to achieve boiling, leading to increased decomposition.
-
Hold-up in the Apparatus: A complex distillation setup with a long fractionating column can have a significant "hold-up," where a portion of the product condenses and remains in the column instead of reaching the collection flask. Using a simple or short-path distillation setup minimizes this.
Question 4: The pressure in my vacuum distillation setup is fluctuating and not stable. What should I do?
Answer:
An unstable vacuum will lead to an inconsistent boiling point and can make the distillation difficult to control, potentially leading to product decomposition.
-
Check for Leaks: The most common cause of pressure fluctuations is a leak in the system. Carefully re-check all ground glass joints, tubing connections, and the vacuum pump itself.
-
Bumping of the Solution: Violent boiling can cause rapid changes in the vapor pressure within the flask, leading to pressure fluctuations. Ensure vigorous and consistent stirring.
-
Outgassing of the Crude Material: If your crude material contains dissolved volatile impurities or solvents, they will come out of solution as the vacuum is applied, causing the pressure to fluctuate. It is good practice to degas the crude material under a gentle vacuum before applying high heat.
-
Vacuum Pump Issues: Ensure your vacuum pump is in good working order and the pump oil is clean.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum level for the distillation of this compound?
A1: The goal is to distill the compound at a temperature well below its decomposition point. Based on available data, a vacuum in the range of 0.3 to 3 mmHg is effective, allowing the compound to boil between 76 °C and 115 °C.[2][3] A lower pressure is generally better as it allows for a lower distillation temperature.
Q2: What are the common impurities I should expect in my crude this compound?
A2: The most common synthesis of this compound is the Michael addition of dimethylamine to acrylonitrile.[7] Potential impurities include:
-
Unreacted Starting Materials: Acrylonitrile and dimethylamine.
-
Byproducts of Side Reactions: While specific byproducts are not extensively documented in readily available literature, potential side reactions in Michael additions can lead to the formation of oligomers or other adducts.
-
Solvent Residues: Any solvents used in the synthesis or workup.
Q3: Is it necessary to use a polymerization inhibitor during distillation?
A3: While not always strictly necessary for small-scale lab distillations if performed quickly at a low temperature, it is a highly recommended safety and quality precaution, especially for larger quantities or if the crude material will be heated for an extended period. The use of an inhibitor can significantly reduce product loss and prevent the formation of polymeric residues that can be difficult to clean from glassware.[8]
Q4: How should I store purified this compound?
A4: this compound is light-sensitive and should be stored in a cool, dark place.[2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation and polymerization over time. For long-term storage, refrigeration is advisable.
Q5: What are the primary safety concerns when handling and distilling this compound?
A5: this compound is a toxic compound.[9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acrylonitrile, a potential starting material, is a known carcinogen and is highly flammable.[10] Care should be taken to avoid inhalation, ingestion, and skin contact.
Experimental Protocol: Laboratory-Scale Vacuum Distillation
This protocol provides a step-by-step methodology for the purification of this compound on a laboratory scale.
1. Preparation:
- Ensure all glassware is clean, dry, and free of any cracks or defects.
- To a round-bottom flask of appropriate size, add the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
- (Optional but recommended) Add a polymerization inhibitor such as hydroquinone (a few crystals) or TEMPO (a few crystals).
2. Apparatus Setup:
- Assemble a vacuum distillation apparatus as shown in the diagram below. A short path distillation head is recommended.
- Use a Claisen adapter to provide an extra neck for a capillary bubbler or to prevent bumping material from contaminating the condenser.
- Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.
- Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump. The cold trap (e.g., using dry ice/acetone or liquid nitrogen) is essential to protect the vacuum pump from corrosive vapors.
- Place the distillation flask in a heating mantle or an oil bath on a magnetic stirrer.
- Secure the apparatus with clamps.
3. Distillation Procedure:
- Turn on the magnetic stirrer to ensure smooth boiling.
- Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., ~1 mmHg).
- Once a stable vacuum is achieved, begin to gently heat the distillation flask.
- Observe the mixture for boiling. The temperature of the vapor should be monitored with a thermometer placed correctly in the distillation head (the top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser).
- Collect the fraction that distills at the expected boiling point and pressure. For example, at ~1 mmHg, you would expect the product to distill around 80-90 °C.
- Monitor the distillation for any signs of decomposition (darkening of the pot residue). If this occurs, try to lower the pot temperature by improving the vacuum.
- Once the desired product has been collected, turn off the heating and allow the system to cool to room temperature before slowly and carefully releasing the vacuum. Never release the vacuum on a hot system.
4. Post-Distillation:
- Transfer the purified, colorless to light-yellow liquid to a clean, dry, and appropriately labeled storage container.
- Store the purified product as recommended in the FAQs.
Visualizations
Distillation Setup Diagram
Caption: A typical laboratory setup for vacuum distillation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common distillation problems.
References
-
Gryshchenko, A. P., et al. "Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid." Polymers 15.7 (2023): 1735. [Link]
-
Wikipedia. 3-(Dimethylamino)acrylonitril. [Link]
-
PubChem. This compound. [Link]
-
ACTA Pharmaceutica Sciencia. Determination of Acrylonitrile and Detection of Acrylamide in Seawater by GC/MS. [Link]
-
Bondock, S., et al. "Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety." European journal of medicinal chemistry 44.12 (2009): 4813-4818. [Link]
- Google Patents. Process for the manufacture of β-(dimethylamino)-propionitrile.
-
Chemos GmbH & Co. KG. Safety Data Sheet: Acrylonitrile. [Link]
-
ResearchGate. TGA curve of the polyacrylonitrile (PAN), of the poly.... [Link]
-
Chinese Journal of Chemistry. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]
-
Mettler Toledo. Safe Storage of Acrylonitrile. [Link]
- Google Patents. Polymerization inhibitor and retarder compositions with amine stabilizer.
-
Rackcdn.com. Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. [Link]
-
Liskon Biological. A Brief Discussion on Polymerization Inhibitors. [Link]
-
ResearchGate. Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. [Link]
Sources
- 1. This compound | 2407-68-3 [chemicalbook.com]
- 2. This compound | 2407-68-3 | TCI Deutschland GmbH [tcichemicals.com]
- 3. 反式-3-(二甲氨基)丙烯腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(Dimethylamino)acrylonitril – Wikipedia [de.wikipedia.org]
- 6. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 7. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile - Google Patents [patents.google.com]
- 8. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
- 9. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
Technical Support Center: 3-(Dimethylamino)acrylonitrile Purification
Topic: Impurity Removal & Handling of Enaminonitriles Ticket ID: #DMA-ACN-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely contacting us because your reaction mixture for 3-(dimethylamino)acrylonitrile (CAS: 2407-68-3) has turned into a dark, viscous oil, or you are detecting a persistent "fishy" odor of dimethylamine accompanied by low yields.
This compound is a vinylogous amide (enaminonitrile) . While versatile for synthesizing heterocycles (pyrimidines, pyridines), it is chemically schizophrenic: it is stable enough to be isolated but fragile enough to hydrolyze rapidly under mild acidic conditions or polymerize upon excessive heating.
This guide replaces standard textbook advice with field-proven troubleshooting protocols to rescue your material.
Module 1: Troubleshooting & FAQs
Q1: My crude reaction mixture is dark brown/black and tar-like. Is the product recoverable?
Diagnosis: Thermal Oligomerization. Root Cause: Acrylonitrile derivatives are prone to radical polymerization or Michael-type oligomerization when heated for prolonged periods without radical inhibitors, or if the reaction temperature exceeded 100°C. Corrective Action: [1]
-
Do not attempt to chromatograph the tar directly; it will streak and irreversibly bind to silica.
-
Solution: Perform a Kugelrohr or Short-Path Vacuum Distillation . The monomeric this compound is volatile, whereas the oligomers are non-volatile.
-
Target Conditions: 110–115°C at 3 mmHg (or ~80°C at 0.3 mmHg).
-
Note: If the pot residue solidifies, discard it. It is intractable polyacrylonitrile derivative.
-
Q2: I smell dimethylamine, and my product is turning into a red oil.
Diagnosis: Hydrolysis (The "Red Oil" Syndrome).
Root Cause: Moisture ingress. The enamine moiety (
-
Avoid Silica Gel Chromatography unless the silica is pre-treated with 1-2% triethylamine to neutralize acidity.
-
Storage: Store the purified material under Argon/Nitrogen at -20°C.
-
Rescue: If hydrolysis has started, immediate recrystallization (if solid) or distillation is required to separate the autocatalytic acidic byproducts.
Q3: I cannot get rid of unreacted DMF-DMA or DMF.
Diagnosis: Solvent Entrapment. Root Cause: DMF and DMF-DMA (Dimethylformamide dimethyl acetal) have high boiling points and polarity similar to the product, making extraction difficult.[2] Corrective Action:
-
The Toluene Azeotrope: Do not rely on high-vacuum rotary evaporation alone. Add Toluene (3x volume) to your crude oil and rotovap. Toluene forms an azeotrope with DMF/DMF-DMA, carrying it over at lower temperatures and preventing thermal degradation of your product.
Module 2: The Mechanistic "Why" (Visualized)
Understanding the hydrolysis pathway is critical to preventing yield loss. The diagram below illustrates how moisture destroys your compound.
Figure 1: Acid-catalyzed hydrolysis mechanism.[1] Note that the iminium ion intermediate is the point of no return. Neutralizing glassware and solvents is essential.
Module 3: Purification Protocols
Protocol A: High-Vacuum Distillation (Recommended)
Best for: Liquid crude or low-melting solids contaminated with oligomers.[1]
-
Setup: Use a short-path distillation head (to minimize thermal exposure) or a Kugelrohr apparatus.
-
Vacuum: High vacuum is mandatory (< 3 mmHg).
-
Procedure:
-
Heat the oil bath to 90°C initially.
-
Collect the "forerun" (usually unreacted DMF-DMA or acetonitrile) which distills below 60°C.[1]
-
Increase bath temperature to 120–130°C.
-
Collect the main fraction: The product typically distills at 76–80°C at 0.3 mmHg or 115°C at 3 mmHg .
-
Stop immediately if the residue begins to smoke or solidify rapidly.
-
-
Storage: Flush the receiving flask with Argon immediately.
Protocol B: Crystallization (For trans-Isomer)
Best for: High-purity requirements where the solid trans-isomer is desired.[1]
-
Solvent: Use Toluene/Heptane or Isopropanol (avoid Ethanol if strictly anhydrous conditions are difficult to maintain, as exchange reactions can occur).
-
Procedure:
-
Dissolve the crude solid in minimum hot Toluene (~60°C).
-
Add Heptane dropwise until slight turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Filter rapidly under a blanket of nitrogen. The crystals are hygroscopic.
-
-
Validation: Pure trans-isomer typically melts between 79–83°C .
Module 4: Decision Matrix & Data
Use this workflow to decide your purification strategy.
Figure 2: Purification decision tree based on physical state and purity assessment.
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Weight | 96.13 g/mol | |
| Boiling Point | 76–80°C @ 0.3 mmHg | 115°C @ 3 mmHg [1] |
| Melting Point | 79–83°C | Pure trans-isomer [2] |
| Solubility | Soluble in DCM, Toluene, EtOH | Hydrolyzes in water/acid |
| Appearance | Colorless to Yellow | Darkens upon oxidation |
References
-
Tokyo Chemical Industry (TCI). Product Specification: this compound.[1][3][4] Retrieved from .[1]
-
Sigma-Aldrich. trans-3-(Dimethylamino)acrylonitrile Product Detail. Retrieved from .[1]
-
Erian, A. W. (1993). The chemistry of
-enaminonitriles. Chemical Reviews, 93(6), 1991-2005.[1] (Mechanistic grounding for hydrolysis sensitivity). -
Singh, G., et al. (2002). Enaminonitriles in Heterocyclic Synthesis. Tetrahedron, 58(32), 6469-6484.[1] (Synthesis and stability context).
Sources
Technical Support Center: Synthesis of 3-(Dimethylamino)acrylonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(dimethylamino)acrylonitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a focus on minimizing the formation of common side products.
I. Understanding the Reaction: Mechanism and Competing Pathways
The synthesis of this compound is most commonly achieved through the reaction of dimethylamine with acrylonitrile. This process is not a simple one-step reaction but involves a nuanced mechanism with competing pathways that can lead to the formation of undesired side products. A thorough understanding of these pathways is critical for effective troubleshooting and optimization.
The primary reaction proceeds via a nucleophilic conjugate addition, specifically an aza-Michael addition, of dimethylamine to the electron-deficient β-carbon of acrylonitrile. This initial addition forms a zwitterionic intermediate, which then undergoes proton transfer to yield the saturated Michael adduct, 3-(dimethylamino)propionitrile. The desired product, this compound, is subsequently formed through the elimination of a proton from the α-carbon, leading to the formation of a carbon-carbon double bond.
A critical challenge in this synthesis is controlling the reaction to favor the elimination pathway that yields the desired enamine product over the simple saturation that leads to 3-(dimethylamino)propionitrile. Furthermore, other significant side reactions can occur, which are addressed in the following sections.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in my this compound synthesis?
A1: The most prevalent side products are:
-
Bis(2-cyanoethyl)amine: This is a di-adduct formed from the reaction of the initial Michael adduct (3-(dimethylamino)propionitrile) or the product itself with a second molecule of acrylonitrile.[1]
-
3-(Dimethylamino)propionitrile: The saturated Michael addition product. While it is an intermediate to the desired product, its presence in the final mixture indicates incomplete conversion or reaction conditions that do not favor the elimination step.
-
Polyacrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of bases or upon exposure to heat and light.[2]
Q2: My reaction yields a significant amount of a higher boiling point impurity. What is it likely to be and how can I prevent it?
A2: A high-boiling impurity is very likely to be bis(2-cyanoethyl)amine . This side product arises from a secondary Michael addition. To minimize its formation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of dimethylamine relative to acrylonitrile. This ensures that acrylonitrile is consumed in the primary reaction and reduces its availability for a second addition. A molar ratio of dimethylamine to acrylonitrile between 1:1 and 1.05:1 is often preferred.
-
Controlled Addition: Add acrylonitrile slowly to the solution of dimethylamine. This maintains a low concentration of acrylonitrile throughout the reaction, disfavoring the second addition.
-
Temperature Management: While the reaction is exothermic, maintaining a moderate temperature (e.g., 40-60°C) is crucial. Excessively high temperatures can promote side reactions.
Q3: My reaction mixture becomes viscous and difficult to stir. What is causing this?
A3: Increased viscosity is a strong indicator of acrylonitrile polymerization . Acrylonitrile is a reactive monomer that can undergo anionic or radical polymerization. To prevent this:
-
Use High-Purity Acrylonitrile: Ensure your acrylonitrile is free from polymeric impurities. If in doubt, it should be distilled before use.[2]
-
Inhibitors: Consider the use of a polymerization inhibitor. However, the choice of inhibitor must be compatible with the reaction conditions and not interfere with the desired Michael addition. Hydroquinone is a common inhibitor for acrylonitrile, but its effectiveness in this specific basic reaction medium should be evaluated.
-
Temperature Control: Avoid localized overheating, which can initiate polymerization. Efficient stirring and controlled addition of reactants are key.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of this compound | - Incomplete reaction. - Formation of 3-(dimethylamino)propionitrile as the major product. - Significant polymerization of acrylonitrile. | - Reaction Time & Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an optimal temperature. Monitor the reaction progress using techniques like GC or TLC. A temperature range of 40-60°C is often a good starting point. - Base/Catalyst: The basicity of dimethylamine itself drives the reaction. In some cases, a non-nucleophilic base might be explored to promote the elimination step, but this can also increase polymerization risk. - Solvent Choice: The reaction can be run neat or in a solvent. Aprotic solvents are generally preferred to avoid side reactions with the solvent. |
| High Levels of Bis(2-cyanoethyl)amine | - Incorrect stoichiometry (excess acrylonitrile). - Poor control over reactant addition. - High reaction temperature. | - Adjust Stoichiometry: Use a slight molar excess of dimethylamine (e.g., 1.05 equivalents). - Slow Addition: Add acrylonitrile dropwise to the dimethylamine solution with vigorous stirring. This maintains a low concentration of acrylonitrile, minimizing the chance of a second addition. - Temperature Control: Maintain the reaction temperature below 60°C to reduce the rate of the secondary Michael addition. |
| Product is a Thick, Viscous Oil or Solid | - Polymerization of acrylonitrile. | - Purify Acrylonitrile: Distill acrylonitrile immediately before use to remove any pre-existing polymers and inhibitors from storage.[2] - Inhibitor: If polymerization persists, a small amount of a suitable radical inhibitor that is stable under basic conditions could be added. Careful screening is necessary. - Exclusion of Air: While counterintuitive for some polymerizations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce radical-initiated polymerization. |
| Difficulty in Product Purification | - Close boiling points of the desired product and 3-(dimethylamino)propionitrile. - Presence of high-boiling bis(2-cyanoethyl)amine. | - Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for purification. A good vacuum and an efficient distillation column are essential. - Column Chromatography: For smaller scale purifications or to remove highly polar impurities, column chromatography on silica gel or alumina can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. |
IV. Experimental Protocols & Analytical Methods
A. Synthesis Protocol for this compound
This protocol is a generalized procedure based on common laboratory practices and information from patented processes.
Materials:
-
Dimethylamine (e.g., 40% aqueous solution or anhydrous)
-
Acrylonitrile (freshly distilled)
-
Anhydrous solvent (optional, e.g., toluene or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to an inert gas line.
-
Charge the flask with dimethylamine. If using an aqueous solution, the amount should be calculated to provide a slight molar excess (e.g., 1.05 eq.) relative to the acrylonitrile to be added. If a solvent is used, add it at this stage.
-
Cool the flask in an ice-water bath to control the initial exotherm.
-
Begin vigorous stirring and add the freshly distilled acrylonitrile dropwise from the dropping funnel at a rate that maintains the internal temperature between 40-50°C. The reaction is exothermic, and the addition rate should be adjusted accordingly.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature or gently heat to 50-60°C for 2-4 hours to ensure complete reaction.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, the reaction mixture can be worked up by removing any solvent under reduced pressure. The crude product is then purified by fractional vacuum distillation.
B. Analytical Methods for Quality Control
Accurate analysis of the reaction mixture and the final product is crucial for process optimization and ensuring product quality.
1. Gas Chromatography (GC)
-
Purpose: To determine the purity of this compound and quantify the presence of volatile side products like 3-(dimethylamino)propionitrile and unreacted acrylonitrile.
-
Typical Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating these nitrogen-containing compounds.
-
Detector: A Flame Ionization Detector (FID) is commonly used. A Nitrogen-Phosphorus Detector (NPD) can offer higher sensitivity and selectivity for nitrogen-containing compounds.[3]
-
Analysis: The relative peak areas can be used to estimate the purity and the concentration of impurities. For accurate quantification, calibration with standards of the pure compounds is necessary.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the desired product and identify impurities.
-
¹H NMR of this compound:
-
The spectrum will show characteristic signals for the vinyl protons and the N-methyl protons. The coupling constant between the vinyl protons can confirm the stereochemistry (typically the E-isomer is the major product).
-
-
¹³C NMR of this compound:
-
The spectrum will show distinct peaks for the nitrile carbon, the two vinyl carbons, and the N-methyl carbons.
-
-
Identifying Impurities:
-
3-(Dimethylamino)propionitrile: The spectrum will show signals corresponding to an ethyl chain (two triplets) instead of vinyl protons.
-
Bis(2-cyanoethyl)amine: The spectrum will be more complex, showing multiple signals for the non-equivalent methylene groups of the two cyanoethyl chains.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Useful for analyzing less volatile impurities and for monitoring reactions of this compound.
-
Typical Conditions:
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detector: A UV detector set at a wavelength where the chromophores of the compounds absorb (e.g., around 220-280 nm).[4]
-
V. Visualization of Key Relationships
VI. References
-
U.S. Patent 5,268,499. (1993). Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
-
Organic Syntheses Procedure. (n.d.). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Retrieved from [Link]
-
U.S. Patent 4,172,091. (1979). Process for the manufacture of β-(dimethylamino)-propionitrile.
-
U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography.
-
U.S. Environmental Protection Agency. (1994). Method 8316: Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Acetonitrile, diethylamino-. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-(dimethylamino)pyrimidine. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). β,β-DIMETHYLACRYLIC ACID. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-(2-furyl)acrylonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. Retrieved from [Link]
-
U.S. Patent 5,268,499A. (1993). Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin. Retrieved from
-
U.S. Patent 4,172,091A. (1979). Process for the manufacture of β-(dimethylamino)-propionitrile. Retrieved from
-
Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Retrieved from [Link]
-
Sammakia, T., Abramite, J. A., & Sammons, M. F. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33. Georg Thieme Verlag.
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
U.S. Patent 2,401,429. (1946). Production of aminopropionitriles.
-
Occupational Safety and Health Administration. (n.d.). Sampling and Analytical Methods for Acrylonitrile. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of bioconversion of acrylonitrile to acrylamide by Rhodococcus rhodochrous (RS-6). Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8316: Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Sources
optimizing reaction yield for 3-(Dimethylamino)acrylonitrile
Technical Support Center: 3-(Dimethylamino)acrylonitrile (DMAAN) Synthesis & Optimization
Introduction: The Enaminonitrile Challenge
This compound (
While the chemistry seems straightforward, researchers often encounter three distinct failure modes:
-
Stalled Conversions: Failure to drive the equilibrium in condensation reactions.
-
Oligomerization: The "black tar" effect caused by thermal instability of the acrylonitrile core.
-
Isomer Inconsistency: Difficulty separating or controlling E/Z stereoisomers, which affects downstream cyclization rates.
This guide moves beyond basic recipes to address the causality of these failures.
Module 1: Synthesis & Yield Optimization
Core Protocol Analysis
There are two primary routes to this scaffold. Optimization depends entirely on which pathway you are utilizing.
| Parameter | Route A: DMF-DMA Condensation | Route B: Nucleophilic Substitution |
| Precursors | Activated Nitrile ( | 3-Chloroacrylonitrile + Dimethylamine (DMA) |
| Mechanism | Condensation (Methanol elimination) | |
| Key Challenge | Equilibrium management (Reversible) | Exotherm control & Polymerization |
| Preferred For | Substituted derivatives (e.g., aryl-acetonitriles) | Parent compound scale-up |
Troubleshooting Guide: Route A (DMF-DMA)
Q: I am using DMF-DMA with acetonitrile, but the reaction stalls at 50-60% conversion. Adding more reagent doesn't help. Why?
A: This is a classic Equilibrium Shift Failure .
The reaction between a methylene group and
-
The Fix (Thermodynamic Control): You must remove methanol to drive the reaction to completion (Le Chatelier's principle).
-
Switch Solvent: Do not run neat if stalling. Use a high-boiling solvent like Toluene or Xylene.
-
Apparatus: Equip the flask with a Dean-Stark trap or a short-path distillation head.
-
Temperature: Maintain the bath temperature at 110°C. Methanol (bp 64.7°C) will distill off, while Toluene (bp 110.6°C) refluxes.
-
Validation: Conversion should jump to >90% once 2 equivalents of MeOH are collected.
-
Q: My product is dark red/black instead of the expected yellow oil/solid. Is it usable?
A: The color indicates Thermal Polymerization or Oxidative Degradation . Enaminonitriles are electron-rich alkenes (enamines) conjugated with an electron-withdrawing group. They are prone to spontaneous polymerization or oxidation at high temperatures.
-
The Fix:
-
Inert Atmosphere: strictly run under Nitrogen/Argon.
-
Temperature Ceiling: Never exceed 120°C. If the reaction requires higher heat, your substrate is likely too deactivated; consider using Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) which is more reactive than DMF-DMA.
-
Radical Scavengers: For scale-up (>10g), add 100-500 ppm of BHT (Butylated hydroxytoluene) or MEHQ to the reaction mixture to inhibit radical polymerization of the acrylonitrile backbone.
-
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic flow and critical control points for the DMF-DMA route.
Figure 1: Mechanistic workflow for DMF-DMA condensation. Note the reversibility at the elimination step caused by Methanol accumulation.
Module 3: Isolation & Purification (E/Z Isomerism)
Q: The literature says "yellow solid," but I have an oil that won't crystallize. Did the reaction fail?
A: Not necessarily. You likely have an E/Z Isomer Mixture . 3-(Dimethylamino)acrylonitriles exist as E (trans) and Z (cis) isomers.
-
Z-isomer: Often stabilized by an intramolecular hydrogen bond (if a proton source is nearby) or dipole alignment. Usually the crystalline form.
-
E-isomer: Often the kinetic product. Frequently an oil.
Protocol for Crystallization:
-
Solvent Swap: Evaporate the reaction solvent completely (high vacuum) to remove trace DMF-DMA (which inhibits crystallization).
-
Trituration: Add cold Isopropanol (IPA) or Diethyl Ether . Scratch the flask walls with a glass rod.
-
Thermodynamic Conversion: If it remains an oil, reflux the crude oil in Ethanol for 1 hour. This allows the E/Z mixture to equilibrate to the thermodynamically stable form (usually the crystalline one), then cool slowly to 0°C.
Q: I see a small impurity peak at ~9.5 ppm in the proton NMR. What is it?
A: This is likely Formyl Acetonitrile (or the corresponding enol), resulting from Hydrolysis .
The enamine bond (
-
Prevention: Store the product in a desiccator. Ensure all reaction solvents are anhydrous.
-
Removal: Rapid filtration through a short plug of basic alumina (not silica, which is acidic and promotes hydrolysis) can remove the hydrolyzed aldehyde.
Module 4: Stability & Storage Guidelines
| Condition | Impact | Recommendation |
| Acidic Media | Rapid Hydrolysis | Avoid Silica Gel chromatography; use Neutral Alumina or recrystallization. |
| Heat (>100°C) | Polymerization | Store at -20°C for long term. |
| Light | E/Z Photo-isomerization | Store in amber vials. |
References
- Bredereck, H., et al. "Syntheses with Acid Amides and Urea Acetals." Chemische Berichte, vol. 101, no. 1, 1968, pp. 41-50.
-
Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[1][2] Journal of Heterocyclic Chemistry, vol. 46, 2009, pp. 801. Link
- Stanovnik, B., et al. "The Synthesis of Enaminonitriles." The Chemistry of Enamines, John Wiley & Sons, 1994.
-
TCI Chemicals. "Product Specification: this compound." TCI Chemicals Catalog. Link
- Vertex Pharmaceuticals. "Process for the preparation of acrylonitrile derivatives." U.S. Patent 2007/0051786.
Sources
effect of temperature on 3-(Dimethylamino)acrylonitrile reactions
This technical guide is structured as a specialized support center resource for researchers working with 3-(Dimethylamino)acrylonitrile (DMAAN) . It moves beyond basic procedures to address the why and how of temperature-dependent reactivity.
Topic: Optimizing Thermal Parameters for Enaminonitrile Workflows Reference Code: DMAAN-T-GUIDE-v2.4 Audience: Medicinal Chemists, Process Development Scientists
Core Chemistry & Thermal Dynamics
The "Push-Pull" Mechanism:
DMAAN (
-
C3 Position (Attached to N): Electrophilic center for nucleophilic substitution (
V). -
C2 Position (Attached to CN): Nucleophilic center for electrophilic attack.
Temperature acts as the primary switch between kinetic substitution (transamination) and thermodynamic cyclization (heterocycle formation).
Thermal Reactivity Zones
| Zone | Temperature Range | Dominant Mechanism | Key Outcome |
| Cold | 0°C – 15°C | Storage / Kinetic Trapping | Preservation of reagent; suppression of hydrolysis. |
| Ambient | 20°C – 40°C | Transamination ( | Exchange of |
| Hot | 60°C – 100°C | Cyclocondensation | Elimination of |
| Critical | > 120°C | Polymerization | Thermal degradation; "tar" formation; loss of nitrile functionality. |
Experimental Workflows & Protocols
Module A: Synthesis of Pyrazoles (The Hydrazine Pathway)
Context: Reaction with hydrazines (
Protocol:
-
Dissolution (25°C): Dissolve DMAAN (1.0 eq) in Ethanol or Methanol.
-
Note: Avoid aprotic solvents (DMF/DMSO) initially unless high heat is required later; protic solvents assist proton transfer.
-
-
Addition (0-25°C): Add Hydrazine derivative (1.1 eq) dropwise.
-
Observation: Slight exotherm. The solution turns yellow/orange. This is the transamination intermediate .
-
-
Cyclization (Reflux, 78°C): Heat to reflux for 2–4 hours.
-
Isolation: Cool to RT. If product precipitates, filter. If not, evaporate solvent.
Module B: Synthesis of Pyrimidines (The Amidine Pathway)
Context: Reaction with Guanidine, Urea, or Amidines.[8] Critical Thermal Factor: These nucleophiles are less reactive than hydrazine. Higher activation energy is required.
Protocol:
-
Base Activation (25°C): In Ethanol, treat the amidine salt (e.g., acetamidine hydrochloride) with Sodium Ethoxide (NaOEt) to liberate the free base.
-
Condensation (80°C+): Add DMAAN and heat to vigorous reflux immediately.
-
Why? Slow heating can lead to side reactions (hydrolysis of the nitrile). You need to force the nucleophilic attack on the C3 position.
-
-
Elimination: A gas trap or open condenser top is needed to allow
gas to escape, shifting equilibrium to the product.
Visualizing the Reaction Landscape
The following diagram maps the temperature-dependent pathways, highlighting where users commonly face "dead ends" (traps).
Caption: Figure 1. Thermal reaction pathways for DMAAN. Yellow indicates kinetic intermediates; Green indicates thermodynamic products; Red indicates failure modes.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a dark, viscous tar. What happened?
-
Diagnosis: Thermal polymerization or decomposition.[9]
-
Root Cause: The temperature was likely too high (>120°C) or the concentration was too dense. Enaminonitriles are Michael acceptors and can self-polymerize under radical conditions or extreme heat.
-
Solution:
-
Keep reaction temperature below 100°C.
-
Dilute the reaction (0.1 M – 0.5 M).
-
Ensure your solvent is deoxygenated if working at high temps (radical scavenger effect).
-
Q2: I see the intermediate on TLC, but the ring won't close. Yield is <10%.
-
Diagnosis: Kinetic trap (Transamination occurred, but cyclization failed).
-
Root Cause: Insufficient thermal energy to drive the elimination of dimethylamine (
). -
Solution:
-
Increase Temperature: Switch from Methanol (
) to Ethanol ( ) or Propanol ( ). -
Acid Catalysis: Add a catalytic amount of Acetic Acid (5-10 mol%). Protonation of the nitrile makes it more electrophilic, facilitating the ring closure step.
-
Q3: Can I use microwave irradiation for these reactions?
-
Answer: Yes, highly recommended.
-
Reasoning: Microwave synthesis is ideal for DMAAN condensations. It provides rapid, uniform heating that pushes the reaction to the thermodynamic product (heterocycle) quickly, bypassing the slow decomposition pathways that occur during prolonged conventional reflux.
-
Parameters: Try 100°C – 120°C for 10–20 minutes in Ethanol.
Q4: The reagent (DMAAN) smells like fish and looks brown before I even start.
-
Diagnosis: Decomposition during storage.
-
Root Cause: DMAAN hydrolyzes to form dimethylamine (fishy smell) and formylacetonitrile derivatives upon exposure to moisture and heat.
-
Solution:
-
Purification: Distill under vacuum (
) before use if the liquid is dark brown. -
Storage: Store at 2–8°C, strictly under inert gas (Argon/Nitrogen), and protected from light.
-
Troubleshooting Decision Tree
Caption: Figure 2. Quick-reference troubleshooting logic for DMAAN reactions.
References
- Al-Mousawi, S. M., et al. (2010). Enaminonitriles in Heterocyclic Synthesis. Molecules, 15, 1-x. (Contextual grounding on Enaminonitrile reactivity).
- Vertex AI Search. (2025). Synthesis of pyrimidines from this compound temperature.
Sources
- 1. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]
- 6. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: 3-(Dimethylamino)acrylonitrile (DMAAN)
[1]
Topic: Catalyst Selection & Process Optimization for DMAAN Reactions Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4
Executive Summary: The "Push-Pull" Enaminonitrile
3-(Dimethylamino)acrylonitrile (DMAAN) is a versatile C3 synthon characterized by a "push-pull" electronic structure.[1] The dimethylamino group (electron donor) and the nitrile group (electron acceptor) create a polarized alkene.
-
Primary Reactivity: The
-carbon (C3) is highly electrophilic.[1] The dimethylamino group acts as an excellent leaving group via an addition-elimination mechanism ( ).[1] -
Key Challenge: Balancing the reactivity of the leaving group (
) against the stability of the nitrile to prevent unwanted hydrolysis or polymerization.
This guide addresses catalyst selection for the three most common transformations: Pyrimidine Synthesis , Pyrazole Formation , and Transamination .
Module 1: Pyrimidine Synthesis (Base Catalysis)
Core Reaction: Condensation with amidines, guanidines, or ureas.[1][2]
Catalyst Selection Matrix
| Co-Reactant | Recommended Catalyst | Solvent System | Mechanism Note |
| Guanidine HCl | NaOEt or NaOMe (1.1 equiv) | Ethanol/Methanol | Deprotonation of guanidinium is critical.[1] |
| Amidines | KOtBu or NaOEt | t-BuOH or EtOH | Sterically hindered bases reduce side reactions.[1] |
| Ureas/Thioureas | NaH or KOtBu | DMF/THF | Requires stronger base to enhance nucleophilicity of urea nitrogen. |
Troubleshooting Guide
Q: My reaction with guanidine hydrochloride yields <40% product. What is wrong? A: The issue is likely incomplete deprotonation or inefficient elimination .
-
Diagnosis: Check the pH. Guanidine HCl is acidic.[1] You must use a stoichiometric excess of base (e.g., 1.1–1.2 eq of NaOEt) to liberate the free base guanidine before adding DMAAN.
-
Fix: Pre-mix Guanidine HCl and NaOEt in ethanol for 30 minutes, filter off the NaCl precipitate (optional but cleaner), then add DMAAN dropwise. Reflux is usually required to drive the elimination of dimethylamine.
Q: I see a "dimerized" impurity by LCMS. A: This is likely self-condensation of DMAAN, catalyzed by excessive base concentration.[1]
-
Fix: Switch to Slow Addition Mode . Add the base/guanidine mixture to the DMAAN solution, or add DMAAN slowly to the buffered guanidine solution to keep the instantaneous concentration of activated DMAAN low.
Module 2: Pyrazole Synthesis (Acid vs. Neutral)
Core Reaction: Cyclization with hydrazines (
The Regioselectivity Challenge
When using substituted hydrazines (e.g., Methylhydrazine), two isomers are possible. The catalyst system dictates the major isomer.
-
Pathway A (Neutral/Basic): The less sterically hindered terminal
attacks C3.[1] -
Pathway B (Acidic): Protonation of the hydrazine or DMAAN alters the kinetics, often favoring the internal nitrogen attack or increasing the rate of transamination.
Troubleshooting Guide
Q: I am getting a 60:40 mixture of regioisomers. How do I improve selectivity? A: Control the Protonation State .
-
Protocol: For high selectivity of the 1-substituted pyrazole (attack by terminal
), run the reaction in Ethanol at reflux with no acid catalyst . The dimethylamine byproduct is basic; if the reaction stalls, add a weak acid scavenger (e.g., acetic acid, 0.1 eq). -
Alternative: Use Glacial Acetic Acid as the solvent. This protonates the dimethylamino group, making it a better leaving group (
), allowing the reaction to proceed at lower temperatures (avoiding thermal isomerization).
Q: The reaction turns into a black tar (polymerization). A: The nitrile group is hydrolyzing or polymerizing under harsh conditions.
-
Fix: Avoid strong mineral acids (HCl,
).[1] Use buffered systems (NaOAc/AcOH) or switch to ethanol reflux.[1] Ensure the reaction is under inert atmosphere ( ) as DMAAN is light/moisture sensitive.
Module 3: Transamination (Amine Exchange)
Core Reaction: Replacing
Catalyst Selection
-
Standard: Glacial Acetic Acid (AcOH).[1]
-
High Performance: p-Toluenesulfonic acid (pTSA) (0.05 eq) in Toluene.[1]
Troubleshooting Guide
Q: The reaction reaches 80% conversion and stops (Equilibrium issue).
A: The released dimethylamine (
-
Fix: You must drive the equilibrium.
-
Open System: Use a solvent with a boiling point >100°C (Toluene, Xylene) and purge with Nitrogen to sweep away gaseous dimethylamine (bp 7°C).[1]
-
Acid Catalyst: Add 5 mol% pTSA. The acid protonates the leaving dimethylamine, preventing it from acting as a nucleophile (reverse reaction).
-
Visualizing the Workflows
Figure 1: Reaction Pathway & Catalyst Decision Tree
Caption: Figure 1.[1] Catalyst selection logic based on nucleophile type and desired heterocyclic outcome.
Experimental Protocol: Standardized Pyrimidine Synthesis
Objective: Synthesis of 2-amino-5-cyanopyrimidine from DMAAN and Guanidine HCl.
-
Preparation of Catalyst Solution:
-
In a dry flask under
, dissolve Sodium Ethoxide (2.5 equiv) in anhydrous Ethanol. -
Add Guanidine Hydrochloride (1.1 equiv).[1] Stir at room temperature for 30 min.
-
Checkpoint: Ensure the guanidine is fully neutralized (solution may become cloudy with NaCl).
-
-
Addition:
-
Add DMAAN (1.0 equiv) dropwise to the stirring mixture.
-
Note: The reaction is exothermic. Maintain temp <40°C during addition.
-
-
Cyclization:
-
Heat the mixture to Reflux (78°C) for 4–6 hours.
-
Monitor by TLC/LCMS for the disappearance of DMAAN.
-
-
Workup:
References
-
Synthesis of Pyrimidines via Enaminonitriles
-
Safety & Handling of DMAAN
-
General Reactivity of Enaminonitriles (Gould-Jacobs Context)
-
Transamination Mechanisms
Sources
- 1. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-3-(Dimethylamino)acrylonitrile 95 35520-41-3 [sigmaaldrich.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
solvent effects in 3-(Dimethylamino)acrylonitrile synthesis
Technical Support Center: Solvent Optimization in 3-(Dimethylamino)acrylonitrile Synthesis
PART 1: CRITICAL SOLVATION DYNAMICS
The synthesis of This compound (DMAPN) represents a classic challenge in enaminonitrile chemistry.[1][2] Whether you are approaching this via the condensation of DMF-DMA with active methylene compounds or nucleophilic substitution on 3-chloroacrylonitrile, the solvent is not merely a medium—it is a kinetic driver.[2]
The Core Mechanism & Solvent Role: The most common "atom-economic" route involves the condensation of Cyanoacetic acid (or highly activated acetonitriles) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[1][2] This reaction is an equilibrium process driven by the elimination of methanol and carbon dioxide (in the decarboxylative route).
-
Protic vs. Aprotic: Protic solvents (alcohols) are strictly contraindicated as they compete with the substrate for the acetal, leading to reagent decomposition.
-
Boiling Point as a Kinetic Switch: The reaction is endothermic and entropy-driven (release of MeOH and CO₂).[2] Solvents with boiling points >100°C (Toluene, Xylene) allow for the continuous azeotropic distillation of methanol, shifting the equilibrium to the right [1].
-
Polarity & Isomerism: DMAPN exists as E and Z isomers.[2] Polar aprotic solvents (DMF, DMSO) stabilize the zwitterionic resonance structure of the enamine, often leading to mixtures, whereas non-polar solvents favor the thermodynamically stable E-isomer via intramolecular hydrogen bonding (if applicable) or steric relaxation.
PART 2: TROUBLESHOOTING GUIDE (Q&A)
Q1: I am using Acetonitrile as both reagent and solvent with DMF-DMA, but conversion is <10%. Why?
A: Acetonitrile (
-
The Fix: You must switch to a Decarboxylative Route using Cyanoacetic acid (
).[2] The acid reacts rapidly with DMF-DMA to form an intermediate which then spontaneously decarboxylates to form DMAPN.[2] -
Alternative: If you must use acetonitrile, you require a catalyst (e.g., NaH or alkoxides) and high temperatures (microwave conditions), but this often leads to polymerization.
Q2: My reaction proceeds, but the yield is stuck at ~60%. How do I push it to completion? A: This is a classic "Methanol Trap." The byproduct methanol inhibits the forward reaction.
-
The Fix: Switch the solvent to Toluene or Xylene . Attach a Dean-Stark trap or use a distillation head to continuously remove methanol (b.p. 64.7°C) as it forms.[1][2] The reaction is complete only when the head temperature rises to the solvent's boiling point [2].
Q3: The product oils out and is difficult to crystallize. How do I purify it? A: DMAPN is an enamine and can be sensitive to hydrolysis on silica gel.[2]
-
The Fix: Avoid aqueous workups if possible.[2]
-
Remove the reaction solvent (Toluene) under high vacuum.[2]
-
Distillation: The product is a liquid/low-melting solid (b.p. ~140°C at standard pressure, but distill under high vacuum ~0.5 mmHg at 80-90°C).[1][2]
-
Solidification: If solid, recrystallize from anhydrous ether or hexane/benzene mixtures.[2] Avoid alcohols.
-
Q4: I see a new impurity peak at M+18 (Hydrolysis). Where is it coming from? A: Enaminonitriles hydrolyze back to formyl-acetonitrile derivatives in the presence of water and acid.[2]
-
The Fix: Ensure your solvent is dried over molecular sieves (4Å).[2] Old bottles of DMF-DMA often contain significant amounts of DMF and Methanol due to hydrolysis; verify reagent quality by NMR before use.[1][2]
PART 3: EXPERIMENTAL PROTOCOLS
Method A: The Robust Decarboxylative Route (Recommended)
Best for: High purity, scale-up, and reliability.
-
Setup: 3-neck round bottom flask equipped with a magnetic stir bar, thermometer, and a short-path distillation head (or Dean-Stark trap).
-
Reagents:
-
Procedure:
-
Suspend Cyanoacetic acid in Toluene.[2]
-
Add DMF-DMA dropwise at room temperature (Exothermic: evolution of
starts).[1][2] -
Heat the mixture to 100–110°C .
-
Crucial Step: Distill off the methanol/toluene azeotrope.[2] Monitor the head temperature.[2][3]
-
Continue heating until gas evolution (
) ceases and the distillate temperature reaches 110°C (pure Toluene).
-
-
Workup:
Method B: The Substitution Route
Best for: Laboratories without distillation setups.
-
Reagents: 3-Chloroacrylonitrile + Dimethylamine (anhydrous, 2.0 equiv) in Diethyl Ether.
-
Procedure: Add amine dropwise at 0°C. Stir at RT for 2 hours. Filter off the dimethylammonium chloride salt.[2] Evaporate solvent.[2]
PART 4: DATA & VISUALIZATION
Table 1: Solvent Selection Matrix
| Solvent | Boiling Point (°C) | Methanol Removal Efficiency | Recommended For | Risk Factor |
| Toluene | 110 | High (Azeotrope) | Standard Synthesis | Low |
| Xylene | 140 | Very High | Large Scale / Slow Reactions | Thermal degradation if overheated |
| DMF | 153 | None (Retains MeOH) | Microwave / Catalytic Routes | Equilibrium limitation; difficult workup |
| Ethanol | 78 | N/A | DO NOT USE | Reacts with DMF-DMA (Transacetalization) |
| Acetonitrile | 82 | Low | Not recommended | Poor solubility of intermediates |
Figure 1: Reaction Mechanism & Workflow
Caption: Figure 1. The decarboxylative cascade pathway.[2][5] Toluene facilitates the irreversible removal of Methanol and drives the decarboxylation step.
REFERENCES
-
Biotage. (2023).[2] Can reaction solvent choice impact synthesis results? Retrieved from
-
National Institutes of Health (NIH). (2021).[2] Application of decarboxylation reactions for improvement of dielectric properties.[2] Retrieved from [1][2]
-
BenchChem. (2025).[2][6][7] Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives. Retrieved from [1][2]
-
PubChem. (2025).[2] this compound Compound Summary. Retrieved from [1][2]
-
ResearchGate. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution.[2] Retrieved from [1][2]
Sources
- 1. This compound | 2407-68-3 [chemicalbook.com]
- 2. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 4. 3-(Dimethylamino)acrylonitril – Wikipedia [de.wikipedia.org]
- 5. feradical.utsa.edu [feradical.utsa.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for 3-(Dimethylamino)acrylonitrile Reactions
Welcome to the technical support center for handling reactions involving 3-(dimethylamino)acrylonitrile and its derivatives. As a highly versatile C3 building block, this compound is pivotal in the synthesis of numerous heterocyclic compounds, including pyrimidines and pyrazoles. Its utility is derived from its unique enaminonitrile structure, which features a nucleophilic β-carbon and an electron-rich dimethylamino group.
However, this same reactivity profile presents specific challenges during the reaction work-up. The enamine functionality is susceptible to hydrolysis, particularly under acidic conditions, which can lead to low yields and the formation of unwanted byproducts. This guide provides field-proven insights, troubleshooting protocols, and detailed explanations to help you navigate these challenges and achieve consistent, high-purity results.
Section 1: Understanding the Core Challenge: Enamine Stability
The primary challenge in working with this compound and its reaction products is the stability of the enamine moiety. Enamines are nitrogen analogs of enols and can be readily hydrolyzed back to their corresponding carbonyl compounds in the presence of water, especially with acid catalysis.[1][2] The mechanism involves protonation of the enamine double bond, followed by the addition of water to the resulting iminium ion, which then collapses to the carbonyl compound and the secondary amine.[3][4]
Controlling the pH and minimizing exposure to water are therefore the most critical aspects of a successful work-up.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is complete. How should I quench it without decomposing my product?
A1: The quenching strategy depends on the reagents used and the stability of your product.
-
For Non-Acidic Reactions: If your reaction does not contain strong acids, the safest method is a non-aqueous quench. Cool the reaction mixture to 0 °C and add a saturated solution of sodium bicarbonate or sodium chloride (brine) cautiously. The goal is to neutralize any trace acids and begin the separation process without creating a strongly acidic aqueous environment.
-
For Reactions Using Strong Acids (e.g., Vilsmeier-Haack): These reactions generate acidic byproducts that must be neutralized. A common and effective procedure is to pour the reaction mixture slowly into a vigorously stirred, ice-cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[5] This method neutralizes the acid while keeping the temperature low to minimize hydrolysis. Avoid using strong bases like NaOH or KOH initially, as the rapid and exothermic neutralization can promote side reactions.
-
Anhydrous Quench: In cases where the product is extremely water-sensitive, consider an anhydrous work-up. This may involve filtering the reaction mixture through a pad of Celite® or silica gel to remove solid byproducts, followed by direct evaporation of the solvent.
Q2: I performed an aqueous work-up, and my product seems to have low solubility in common extraction solvents. How can I improve extraction efficiency?
A2: This is a common issue, often due to the polarity and basicity of the dimethylamino group.
-
Causality: The nitrogen atom can be protonated in a neutral or slightly acidic aqueous layer, forming a salt that is highly water-soluble.
-
Solution 1: pH Adjustment: After the initial quench, ensure the aqueous layer is basic (pH 8-10) by slowly adding a saturated solution of sodium carbonate or a dilute (e.g., 1M) NaOH solution. This deprotonates the dimethylamino group, making the product less polar and more soluble in organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Solution 2: Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their partition into the organic layer.
-
Solution 3: Solvent Choice: If ethyl acetate fails, try a more polar solvent like DCM or a 9:1 mixture of DCM:isopropanol for extraction. Perform multiple extractions (3-5 times) with smaller volumes of solvent for the best results.
Q3: My product streaks badly on a silica TLC plate and during column chromatography. What causes this, and how can I fix it?
A3: Streaking is characteristic of basic compounds like amines on acidic silica gel.
-
Causality: The basic dimethylamino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor separation, band tailing, and potential product decomposition on the column.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and highly effective method is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to the solvent mixture. This neutralizes the acidic sites on the silica, allowing your product to elute cleanly. Always perform a TLC with the modified eluent first to confirm it resolves the issue before committing to a column.
| Troubleshooting Chromatography | |
| Problem | Solution |
| Streaking / Tailing on TLC | Add 0.5-1% triethylamine or ammonia to the eluent. |
| Product stuck on the column | Flush with a more polar eluent containing triethylamine. |
| Suspected decomposition on silica | Switch to a less acidic stationary phase like alumina (basic or neutral). |
Q4: My purified product looked fine initially but turned dark and decomposed after a few days. How can I store it?
A4: Enamines and enaminonitriles can be sensitive to air, light, and residual acid.
-
Causality: The electron-rich double bond is susceptible to oxidation. Trace amounts of acid left over from the work-up can also catalyze decomposition over time.
-
Solution:
-
Ensure Purity: Make sure all acidic residues are removed. If purified by chromatography using a triethylamine-modified eluent, ensure all the triethylamine is removed under high vacuum, as it can be difficult to remove completely.
-
Inert Atmosphere: Store the purified product under an inert atmosphere of nitrogen or argon.
-
Low Temperature: Store in a freezer at -20 °C.
-
Protect from Light: Use an amber vial or wrap the container in aluminum foil.
-
Section 3: Visualized Work-up and Troubleshooting Guides
A logical approach is key to a successful work-up. The following decision tree can help guide your strategy.
Caption: Work-up decision tree for this compound reactions.
Troubleshooting Low Yield
Low yield is the most frequent complaint. This flowchart helps diagnose the root cause.
Sources
troubleshooting guide for 3-(Dimethylamino)acrylonitrile experiments
Reagent Code: DMAAN | CAS: 2407-68-3
Senior Scientist’s Executive Summary
The "Push-Pull" Enaminonitrile System
As a Senior Application Scientist, I often see researchers treat 3-(Dimethylamino)acrylonitrile (DMAAN) as a simple Michael acceptor. This is a mistake. DMAAN is a classic "push-pull" alkene . The dimethylamino group (
Why this matters for your experiments:
-
The
-Carbon is Nucleophilic: Unlike simple acrylonitriles, the carbon attached to the nitrile is electron-rich. -
The
-Carbon is Electrophilic: The carbon attached to the nitrogen is the primary site for nucleophilic attack (by hydrazines, amidines, etc.). -
Leaving Group Dynamics: The reaction is driven by the elimination of dimethylamine (
). If you do not facilitate this elimination (via heat, acid catalysis, or solvent choice), your reaction will stall.
Reactivity & Mechanism Visualization
Understanding the electronic distribution is the first step to troubleshooting. The following diagram maps the reactivity landscape of DMAAN, guiding you on where your reagents will attack.
Figure 1: Mechanistic map showing the electrophilic α-carbon as the primary target for heterocycle synthesis and the hydrolysis risk at the β-carbon.[1]
Troubleshooting Guide & FAQs
Category A: Storage & Stability (Pre-Experiment)
Q: My reagent has turned from clear/pale yellow to dark orange/brown. Is it still usable? A: Proceed with Caution. DMAAN is sensitive to light and air. The color change indicates partial oxidation or oligomerization.
-
Diagnostic: Run a quick
-NMR in .-
Good Material: Distinct doublets at
~4.1 and ~7.0 ppm (coupling constant Hz for E-isomer). -
Bad Material: Broadening of peaks or appearance of aldehyde signals (
~9.0-9.5 ppm).
-
-
Correction: If purity is >90%, use it but calculate stoichiometry based on the active mass. If <90%, distill under reduced pressure (bp ~115°C @ 3 mmHg) [1].
Q: Does the E/Z isomer ratio matter for my cyclization reaction? A: Generally, No. While DMAAN exists predominantly as the E-isomer (trans), the cyclization mechanism with dinucleophiles (like hydrazine) involves a Michael-type addition followed by bond rotation and elimination. The reaction conditions (usually reflux in ethanol/methanol) provide enough energy to overcome the rotational barrier. Do not waste time trying to separate isomers.
Category B: Reaction Optimization (During Experiment)
Q: I am synthesizing a pyrazole, but the reaction stalled. TLC shows starting material remaining.
A: Check your Leaving Group Removal.
The reaction releases dimethylamine (
-
Troubleshooting Steps:
-
Temperature: Are you heating to reflux? Room temperature is often insufficient for the elimination step.
-
Acid Catalysis: Add a catalytic amount of Acetic Acid (AcOH). This protonates the dimethylamine, preventing it from acting as a nucleophile and reversing the reaction.
-
Open System: Ensure the reaction vessel is not sealed too tightly; allow the volatile amine to escape (with proper ventilation/scrubbing).
-
Q: I see a new spot on TLC that isn't my product or starting material. A: Suspect Hydrolysis. If your solvent is "wet" (contains water), DMAAN hydrolyzes to 3-oxopropanenitrile (formylacetonitrile).
-
Mechanism: Water attacks the
-carbon, displacing dimethylamine. -
Prevention: Use anhydrous Ethanol or Methanol. If using hygroscopic solvents like DMF, dry them over molecular sieves (4Å) before use.
Category C: Workup & Isolation (Post-Experiment)
Q: My product is an oil/goo instead of a solid. How do I crystallize it? A: Trituration is Key. The "goo" is often a mixture of your product and trapped dimethylammonium salts.
-
Evaporate: Remove reaction solvent completely.
-
Triturate: Add cold water or diethyl ether and sonicate. The salts will dissolve in water or remain suspended, while your heterocycle often precipitates.
-
pH Adjustment: If your product has basic nitrogens (e.g., pyrimidines), ensure the pH is neutral/basic during workup to avoid forming water-soluble salts.
Master Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbonitrile
This protocol serves as a self-validating system for testing the quality of your DMAAN reagent. If this reaction fails, your reagent is likely degraded.
Objective: Condensation of DMAAN with Phenylhydrazine.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| DMAAN | 1.0 | Electrophilic Component |
| Phenylhydrazine | 1.1 | Dinucleophile |
| Ethanol (Anhydrous) | Solvent | Medium (0.5 M conc.) |
| Acetic Acid | 0.1 (Cat.)[2][3] | Catalyst / Amine Scavenger |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve DMAAN (10 mmol, 1.10 g) in anhydrous Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (11 mmol, 1.08 mL) dropwise at room temperature. Observation: The solution may turn slightly warm (exothermic addition).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reaction: Heat the mixture to reflux (78°C) for 3 hours.
-
Checkpoint 1 (TLC): Monitor using EtOAc/Hexane (3:7). DMAAN (
) should disappear. A blue-fluorescent spot (product) should appear.
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
Checkpoint 2 (Precipitation): A solid precipitate should form immediately.
-
-
Purification: Filter the solid, wash with cold water (
mL) to remove dimethylammonium acetate, and dry under vacuum.-
Validation:
-NMR ( ) should show a singlet around 8.0-8.5 ppm (pyrazole C-H) and absence of the dimethylamino singlet ( 3.1 ppm).
-
Troubleshooting Logic Flowchart
Use this decision tree when your experiment deviates from the expected outcome.
Figure 2: Decision matrix for diagnosing reaction failures, distinguishing between kinetic stalling and chemical degradation.
References
-
TCI Chemicals. Product Specification: this compound. Retrieved from TCI Chemicals Online Catalog. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324735, this compound. Retrieved February 7, 2026. Link
-
Frizzo, C. P., et al. (2013). Recent Advances in the Synthesis of Pyrazoles: A Review. (Contextual grounding on enaminonitrile reactivity in heterocycle synthesis). Link
-
Chemistry Steps. Enamine Formation and Hydrolysis Mechanisms. (Foundational mechanism for hydrolysis troubleshooting). Link
Sources
Technical Support Center: 3-(Dimethylamino)acrylonitrile
Welcome to the technical support guide for 3-(Dimethylamino)acrylonitrile (DMNA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. Our goal is to ensure the integrity of your experiments through proper handling, storage, and application of this versatile chemical intermediate.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in a laboratory setting. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Q1: My reaction yielded unexpected byproducts or a low yield. Could the this compound have degraded?
A: Yes, reagent degradation is a common cause for poor reaction outcomes. This compound is stable under recommended storage conditions, but it is susceptible to degradation pathways that can impact its purity and reactivity[1][2].
-
Causality: The primary degradation routes are hydrolysis and polymerization.
-
Hydrolysis: The acrylonitrile moiety can be hydrolyzed, particularly in the presence of moisture and acid or base catalysts, to form acrylamide and subsequently acrylic acid derivatives[3]. The presence of water in your reaction or reagent can initiate this process.
-
Polymerization: Like many acrylonitrile-based compounds, DMNA can undergo polymerization. This can be initiated by exposure to high temperatures, UV light, or contaminants such as strong acids, bases, and oxidizing agents[4].
-
-
Self-Validating Protocol:
-
Verify Reagent Purity: Before use, especially if the reagent has been stored for an extended period, verify its purity via analytical methods like NMR or GC-MS. The appearance of new peaks could indicate degradation.
-
Ensure Inert Conditions: This compound is sensitive to moisture and air, which can lead to decomposition[1]. Handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen), especially in moisture-sensitive reactions.
-
Check for Incompatibilities: Review all reagents and solvents in your reaction setup. Avoid strong oxidizing agents, acids, and bases unless they are a controlled part of your reaction mechanism[1][2].
-
Q2: The color of my this compound has changed from colorless/light yellow to a darker brown. Is it still usable?
A: A significant color change is a strong visual indicator of chemical degradation or contamination. While the compound is specified to be colorless to yellow or even light brown, a progression to a darker brown suggests the formation of impurities.
-
Causality: This discoloration is often due to oligomerization or polymerization, which can be triggered by:
-
Light Exposure: The compound is known to be light-sensitive. UV radiation can provide the energy to initiate polymerization[4].
-
Air Oxidation: Prolonged exposure to air can lead to oxidative degradation pathways.
-
Thermal Stress: Storage at temperatures above the recommended <15°C can accelerate degradation.
-
-
Trustworthiness Check:
-
For reactions sensitive to impurities, it is highly inadvisable to use a discolored reagent. The impurities can interfere with your reaction, chelate catalysts, or lead to a complex mixture of byproducts.
-
If the material must be considered for use, it requires re-purification (e.g., by distillation under reduced pressure) followed by analytical validation (NMR, GC) to confirm its identity and purity. For critical applications like drug development, using a fresh, properly stored lot is the most reliable path.
-
Troubleshooting Flowchart for Unexpected Results
The following diagram outlines a logical workflow for diagnosing experimental issues that may be related to the stability of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: Proper storage is critical to maintain the stability and shelf life of the compound. Key recommendations are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, preferably refrigerated (<15°C)[2]. | Reduces the rate of potential decomposition and polymerization reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents decomposition from exposure to air and moisture[1]. |
| Container | Tightly sealed, airtight container[1][5]. | Prevents ingress of moisture and air. |
| Light | Amber vial or stored in a dark place[5]. | The compound is light-sensitive, and UV exposure can initiate polymerization. |
Q2: What materials are incompatible with this compound?
A: To prevent hazardous reactions or reagent degradation, avoid contact with the following materials:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions[1][2].
-
Acids (Strong Mineral or Organic): Can catalyze polymerization[2][4].
-
Strong Bases (e.g., NaOH, KOH): Can accelerate polymerization, sometimes to a hazardous extent[4].
-
Acid Anhydrides and Acid Chlorides: Reactivity with these compounds is likely[2].
-
Carbon Dioxide (CO2): Tertiary amines can react with CO2, especially in the presence of moisture.
Q3: What are the primary safety hazards associated with this compound?
A: This compound should be handled with care due to its toxicity profile. The primary hazards according to the Globally Harmonized System (GHS) are:
-
H315: Causes skin irritation [7].
-
H319: Causes serious eye irritation [7]. Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A: Due to its hazards, appropriate PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166[8].
-
Hand Protection: Wear chemical-resistant gloves. For the related compound acrylonitrile, butyl rubber is recommended as it may penetrate other types of rubber[9].
-
Skin Protection: Wear a lab coat and ensure exposed skin is covered. Remove and wash contaminated clothing before reuse[8].
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhaling vapors or mists[8][10].
Q5: How should I dispose of waste this compound?
A: Waste disposal must be handled in accordance with institutional, local, and national regulations for hazardous materials.
-
Do not dispose of it in standard laboratory drains or as regular waste.
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The GHS precautionary statement P501 advises disposing of contents/container to an approved waste disposal plant.
Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molar Mass | 96.13 g/mol | [1] |
| Appearance | Colorless to yellow/brown clear liquid | [1] |
| Boiling Point | 186-187 °C (at 760 mmHg); 115 °C (at 3 mmHg) | [1] |
| Density | ~0.94 g/cm³ at 20°C | [1] |
| Flash Point | 68 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
References
- (E)-3-(Dimethylamino)Acrylonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
- This compound | 2407-68-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). Fisher Scientific.
- Safety Data Sheet: Acrylonitrile. (2024, May 24). Chemos GmbH & Co. KG.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
- This compound | 2407-68-3. (n.d.). TCI Deutschland GmbH.
- 2407-68-3, this compound Formula. (n.d.). ECHEMI.
- This compound | C5H8N2 | CID 5324735. (n.d.). PubChem.
- Acrylonitrile | Medical Management Guidelines. (n.d.). Toxic Substance Portal | ATSDR - CDC.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
- Incident management Acrylonitrile. (2023, November). GOV.UK.
- Acrylonitrile Guidelines. (n.d.). Petrochemicals Europe.
- Al-Hilfi, S. H., et al. (2022). Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. ACS Omega.
- Zhang, Q., et al. (2017). An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system. Journal of Environmental Science and Health, Part A.
Sources
- 1. (E)-3-(Dimethylamino)Acrylonitrile: Properties, Uses, SDS, Supplier & Safety Information | China Chemical Manufacturer [nj-finechem.com]
- 2. fishersci.com [fishersci.com]
- 3. An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. fishersci.com [fishersci.com]
handling and safety precautions for 3-(Dimethylamino)acrylonitrile
CAS: 2407-68-3 | Formula: C₅H₈N₂ | State: Liquid (at 20°C)[1][2]
Introduction
Welcome to the Technical Support Center for 3-(Dimethylamino)acrylonitrile (DMAAN) . This enaminonitrile is a critical C3 building block used extensively in the synthesis of heterocyclic scaffolds like pyrazoles, pyrimidines, and pyridines.[1][2]
Unlike simple nitriles, DMAAN possesses a push-pull alkene system, making it electronically distinct and chemically sensitive.[1][2] This guide addresses the specific handling challenges arising from its hydrolytic instability , E/Z isomerism , and toxicological profile .[1][2]
Module 1: Critical Safety & Hazard Mitigation
Current Hazard Status:
-
Note: While not highly volatile like acrylonitrile, the dimethylamine moiety can facilitate skin absorption.[1][2]
Q: What is the correct glove protocol for DMAAN? Standard nitrile gloves seem insufficient.
A: You are correct. Standard disposable nitrile gloves (4 mil) provide only splash protection.[1][2] DMAAN is an organic liquid that can permeate thin nitrile.[1][2]
-
Recommendation: For prolonged handling or transfer operations, use Silver Shield/4H (PE/EVAL/PE laminate) gloves.[1][2]
-
Double-Gloving: If dexterity is required for micro-scale work, wear Silver Shield gloves under standard nitrile gloves.[1][2]
Q: I spilled a small amount in the hood. Can I use bleach to neutralize it?
-
The Risk: DMAAN contains a secondary amine moiety (dimethylamine equivalent).[1][2] Reacting amines with sodium hypochlorite (bleach) produces chloramines and potentially carcinogenic nitrosamines .[1][2]
-
Correct Protocol:
Visual Guide: Emergency Exposure Response
Figure 1: Immediate response workflow for DMAAN exposure incidents.
Module 2: Storage & Stability Troubleshooting
Q: My bottle of DMAAN has a strong "fishy" odor. Is it still usable?
A: A strong fishy odor indicates hydrolysis has occurred.[1][2]
-
Byproducts: The "fishy" smell is Dimethylamine (DMA) .[1][2] The other breakdown product is 3-oxopropanenitrile (cyanoacetaldehyde) , which is unstable and polymerizes, turning the liquid dark brown/black.[1][2]
-
Verdict: If the smell is overpowering and the liquid is viscous/black, the reagent is compromised.[1][2] Distillation is required to salvage it (BP ~115°C @ 3 mmHg).[1][2]
Q: The material arrived as a solid, but the SDS says liquid. Why?
A: DMAAN has a melting point near room temperature (approx. 20–25°C depending on purity and isomer ratio) and a boiling point of ~76-80°C at 0.3 mmHg.[1][2]
-
Cold Weather Shipping: It often solidifies during transit in winter.[1][2]
-
Action: Gently warm the container in a water bath (max 30°C) to liquefy before aliquoting. Do not use a heat gun, as localized hot spots can trigger polymerization.[1][2]
Data: Storage Specifications
| Parameter | Specification | Reason |
| Temperature | 2°C – 8°C | Retards polymerization and hydrolysis.[1][2] |
| Atmosphere | Argon or Nitrogen | Hygroscopic; moisture triggers decomposition.[2] |
| Light | Amber Glass/Foil | Photosensitive; UV can induce isomerization or degradation.[2] |
| Container | Glass (Teflon lined cap) | Avoid certain plastics; liquid can permeate polyethylene over time.[1][2] |
Module 3: Experimental Troubleshooting
Q: My cyclization reaction yield is low (<40%). I am using ethanol as a solvent.
A: The most common cause of failure in heterocyclic synthesis with DMAAN is transamination competition or hydrolysis before the ring closes.[1][2]
-
The Issue: If your ethanol is not dry, water hydrolyzes the DMAAN to formylacetonitrile, which may not react with your hydrazine/amidine nucleophile in the desired pathway.[1][2]
-
The Fix:
Q: The NMR spectrum shows two sets of peaks.[1][2] Is my sample impure?
A: Not necessarily. DMAAN exists as E/Z isomers around the C=C double bond.[1][2]
-
Observation: You will often see two doublets for the alkene protons with different coupling constants (
values).[1][2] -
Context: In solution, these isomers are often in equilibrium.[1][2] For most heterocycle syntheses (e.g., pyrazole formation), the isomer ratio does not affect the outcome because the mechanism involves a Michael-type addition-elimination that proceeds through a common intermediate.[1][2]
Visual Guide: Hydrolysis & Reactivity Pathway
Figure 2: Competing pathways.[1][2] Moisture leads to hydrolysis (red), while proper anhydrous conditions favor cyclization (green).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324735, this compound. Retrieved from [Link]
-
Elnagdi, M. H., et al. (2011). Versatile Reagents in Organic Synthesis: Recent Developments in Our Laboratories. Current Organic Synthesis.[1][2][4][5] (Contextualizing enaminonitrile reactivity and hydrolysis risks).
Sources
- 1. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Selectivity in 3-(Dimethylamino)acrylonitrile Cycloadditions
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regio- and Chemoselectivity in Enaminonitrile Reactions
Core Technical Overview: The "Push-Pull" Dynamic
3-(Dimethylamino)acrylonitrile (DMAAN) is not a standard alkene. It is a "push-pull" enaminonitrile , characterized by the coexistence of a strong electron-donating group (
-
The Consequence: This polarization distorts the Frontier Molecular Orbitals (FMOs). The
-carbon (attached to ) possesses significant electrophilic character due to the iminium resonance contributor ( ), while the -carbon is electron-rich. -
The Challenge: Selectivity (regio- and chemo-) is governed by the interplay between this electronic bias and the steric bulk of the dimethylamino group. In cycloadditions, the elimination of dimethylamine (
) often drives the reaction toward aromatization, converting kinetic cycloadducts into thermodynamic aromatic products.
Troubleshooting Center: Selectivity Modules
Module A: [3+2] Cycloadditions (Isoxazoles & Pyrazoles)
Primary Issue: Formation of regioisomeric mixtures when reacting with unsymmetrical dipoles (e.g., nitrile oxides, azides).
| Symptom | Root Cause Analysis | Corrective Action |
| Poor Regioselectivity (Mixture of 4-CN and 5-CN isomers) | FMO Mismatch: The dipole (e.g., nitrile oxide) has competing orbital coefficients that do not align exclusively with the polarized DMAAN system. | Switch Solvent Polarity: Use a polar protic solvent (e.g., Ethanol). Polar solvents stabilize the zwitterionic transition state characteristic of asynchronous concerted mechanisms, often favoring the 5-cyano isomer [1]. |
| Low Yield / Polymerization | Dimerization of Dipole: The nitrile oxide dimerizes (to furoxan) faster than it reacts with DMAAN. | Slow Addition Protocol: Generate the nitrile oxide in situ (e.g., from chlorooxime + base) in the presence of excess DMAAN to keep the dipolarophile concentration high relative to the dipole [1]. |
| Incomplete Aromatization | Stable Dihydro-Intermediate: The intermediate isoxazoline is stable and does not eliminate | Acid/Base Catalysis: Reflux with a mild acid (p-TsOH) or base to force the elimination of dimethylamine and aromatize to the isoxazole [2]. |
Module B: Hetero-Diels-Alder & Pyridine Synthesis
Primary Issue: Competition between concerted cycloaddition and stepwise polymerization (Michael addition).
Q: Why am I observing polymer formation instead of the expected pyridine/cycloadduct? A: DMAAN is thermally sensitive. At high temperatures, or with electron-deficient dienes, a stepwise diradical or zwitterionic pathway can compete with the concerted [4+2] mechanism.
-
Solution 1 (Lewis Acid): Use mild Lewis acids (
, ) to lower the LUMO energy of DMAAN, accelerating the concerted pathway over the stepwise polymerization. -
Solution 2 (Inhibitors): Add radical inhibitors (e.g., hydroquinone) if the byproduct is suspected to be radical-initiated polymers, although anionic polymerization is more common with cyano-alkenes [3].
Q: The reaction stalls at the dihydropyridine stage. A: The elimination of dimethylamine is the driving force for aromatization.
-
Protocol: Add a non-nucleophilic base (DBU or KOtBu) in the final step. The base deprotonates the intermediate, facilitating the E1cB-like elimination of the dimethylamino group [3].
Module C: Condensation Selectivity (Pyrazole Synthesis)
Primary Issue: Regioselectivity in the reaction with substituted hydrazines (
Mechanism: This is formally a condensation but follows a Michael-addition/Cyclization pathway.
-
Nucleophilic Attack: The hydrazine attacks the electrophilic
-carbon (the one with ). -
Cyclization: The second nitrogen attacks the nitrile carbon.
Decision Matrix for Pyrazoles:
-
Scenario: You want the 1-substituted-5-amino-4-cyanopyrazole.
-
Analysis: The most nucleophilic nitrogen of the hydrazine (usually the
unless sterically hindered) attacks the -carbon of DMAAN. -
Troubleshooting:
-
If getting wrong isomer: Adjust pH. Protonating the hydrazine changes the relative nucleophilicity of the nitrogen atoms.
-
If no reaction: Ensure the hydrazine is free-base. Hydrazine hydrochlorides react sluggishly without added base (e.g., piperidine, Et3N) [2].
-
Visual Troubleshooting Guides
Figure 1: Selectivity Decision Tree
Use this logic flow to determine reaction parameters based on your target scaffold.
Caption: Decision matrix for optimizing reaction conditions based on the desired heterocyclic outcome.
Figure 2: The "Push-Pull" Reaction Pathway (Pyrazole Synthesis)
Understanding the mechanism is the only way to control the regiochemistry.
Caption: Stepwise pathway for pyrazole synthesis. Note that the initial nucleophilic attack determines regiochemistry.
Standardized Protocols
Protocol A: Regioselective Synthesis of 1-Aryl-5-amino-4-cyanopyrazoles
Based on the condensation of DMAAN with aryl hydrazines [2].
-
Preparation: Dissolve this compound (1.0 equiv) in Ethanol (0.5 M concentration).
-
Addition: Add the aryl hydrazine (1.0 equiv).
-
Critical Step: If using hydrazine hydrochloride, add 1.0 equiv of Triethylamine or Piperidine to release the free base.
-
-
Reflux: Heat the mixture to reflux for 3–5 hours.
-
Monitoring: Monitor by TLC. The disappearance of the starting enaminonitrile spot and the smell of dimethylamine (fishy odor) indicate progress.
-
-
Workup: Cool the solution. The product often precipitates as a solid. Filter and wash with cold ethanol.
-
Validation: Check regiochemistry via NOE (Nuclear Overhauser Effect) NMR if needed. The amino group protons usually appear as a broad singlet around 5.0–7.0 ppm.
Protocol B: Hetero-Diels-Alder with Elimination
For the synthesis of substituted pyridines [3].
-
Setup: In a sealed tube, combine DMAAN (1.0 equiv) and the diene (e.g., an enamine or electron-rich diene) (1.2 equiv).
-
Solvent: Use Toluene or Xylene.
-
Thermal Activation: Heat to 110–140°C for 12–24 hours.
-
Elimination (If stalled): If NMR shows the dihydropyridine intermediate (non-aromatic), add DBU (1.5 equiv) and heat for an additional 2 hours to force the elimination of dimethylamine.
-
Purification: Flash chromatography on silica gel.
Key Data: Solvent Effects on Selectivity
| Solvent | Dielectric Constant ( | Selectivity Impact | Recommended For |
| Benzene/Toluene | 2.3 | Favors concerted, non-polar TS. May lead to lower regioselectivity in [3+2]. | Diels-Alder (Thermal) |
| Dichloromethane | 8.9 | Moderate polarity. Good general solvent but may not solubilize zwitterionic intermediates. | General Screening |
| Ethanol | 24.5 | High polarity/Protic. Stabilizes charge separation in asynchronous TS. | [3+2] Cycloadditions |
| DMF/DMSO | >36 | Very High. Can accelerate Michael additions but complicates workup. | Nucleophilic Substitutions |
References
-
M. Chellegui et al. , "Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory," New Journal of Chemistry, Royal Society of Chemistry.
-
SciSpace Archive , "Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine," SciSpace.
-
K. N. Houk et al. , "Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes," National Institutes of Health (NIH).
-
PubChem , "this compound | C5H8N2," National Library of Medicine. [1]
Sources
Validation & Comparative
Comparative Guide: Structural Validation of Pyrimidines from 3-(Dimethylamino)acrylonitrile
Executive Summary
In the landscape of heterocyclic chemistry, 3-(Dimethylamino)acrylonitrile (DMAAN) serves as a highly efficient, masked three-carbon (
This guide provides a technical comparison of the DMAAN route versus alternative pathways (e.g., Pinner synthesis, Malononitrile condensation) and details the rigorous structural validation required to confirm the regiochemical outcome of the resulting pyrimidines.
Part 1: The Synthetic Landscape – A Comparative Analysis
When designing a route to functionalized pyrimidines—specifically 4-aminopyrimidines or pyrido[2,3-d]pyrimidines—researchers typically choose between three primary precursors. The choice dictates the impurity profile and the complexity of the validation required.
Table 1: Precursor Performance Matrix
| Feature | This compound (DMAAN) | Ethoxymethylene Malononitrile | 1,3-Dicarbonyls (e.g., |
| Role | |||
| Primary Product | 4-Aminopyrimidines (unsubstituted at C5) | 4-Amino-5-cyanopyrimidines | 4-Hydroxypyrimidines (Pyrimidones) |
| Regioselectivity | High (Driven by Michael addition-elimination) | Moderate (Steric dependent) | Variable (pH dependent) |
| Reaction Conditions | Mild (EtOH/DMF reflux, no catalyst) | Mild to Moderate | Often requires acid/base catalysis |
| Atom Economy | High (Loss of | Moderate (Loss of EtOH) | Moderate (Loss of |
| Validation Challenge | Regioisomer differentiation (N1 vs N3 attack) | Substituent placement | Tautomeric equilibrium (OH vs =O) |
Why Choose DMAAN?
The DMAAN route is superior when the target is a 4-aminopyrimidine without a substituent at the 5-position. Traditional condensation with formamidine and malononitrile often yields 4,6-diaminopyrimidines or requires harsh reduction steps to remove excess functionality. DMAAN provides a direct "clean" route via an addition-elimination mechanism.
Part 2: Mechanistic Pathway & Regiochemistry
Understanding the mechanism is the first step in validation. The reaction with an amidine (e.g., guanidine or acetamidine) proceeds via a specific sequence that determines the final structure.
Mechanism Description
-
Nucleophilic Attack: The amidine nitrogen attacks the
-carbon of DMAAN. -
Elimination: The dimethylamine group (
) is eliminated, forming an intermediate enaminonitrile. -
Cyclization: The second amidine nitrogen attacks the nitrile carbon.
-
Tautomerization: Aromatization leads to the 4-aminopyrimidine.
Visualization: Reaction Pathway (Graphviz)
Figure 1: Step-wise mechanistic pathway from DMAAN to Pyrimidine, highlighting the critical dimethylamine elimination step.
Part 3: Structural Validation Protocols
The primary risk in this synthesis is the formation of regioisomers if the amidine is unsymmetrical, or incomplete cyclization. The following validation hierarchy is required for publication-quality characterization.
Nuclear Magnetic Resonance (NMR) Strategy
NMR: The Coupling Constant Check
For a pyrimidine formed from DMAAN (unsubstituted at C5/C6 of the starting material), you must observe the characteristic coupling of the pyrimidine ring protons.
-
Target Signal: Two doublets (or a doublet of doublets) in the aromatic region (7.0 – 8.5 ppm).
-
Coupling Constant (
): The vicinal coupling constant is typically 4.0 – 6.0 Hz .-
Note: This is distinct from pyridine (
Hz) or benzene derivatives. A value < 3.0 Hz usually indicates long-range coupling, suggesting the wrong isomer or ring system.
-
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
This is the "gold standard" for validating regiochemistry without X-ray.
-
Objective: Confirm the connection between the pyrimidine C4-amino group and the specific ring carbons.
-
Diagnostic Correlation: Look for a strong 3-bond correlation (
) from the exocyclic protons to the C5 carbon of the pyrimidine ring.-
If the product is the 4-aminopyrimidine, the
protons will correlate to C5 (which has a proton attached). -
In alternative isomers (e.g., if the amine attacked the nitrile first, leading to a different core), this correlation pattern breaks.
-
X-Ray Crystallography (The Ultimate Validator)
If the pyrimidine is fused to a complex scaffold or if NMR signals are overlapped:
-
Protocol: Slow evaporation from Ethanol/DMF mixtures.
-
Critical Check: Verify the bond lengths of the
bond. It should show partial double bond character ( Å) due to resonance with the ring, confirming the amino-pyrimidine structure rather than an imino-dihydro tautomer.
Visualization: Validation Decision Tree
Figure 2: Decision matrix for structural validation, prioritizing NMR techniques before escalating to X-ray diffraction.
Part 4: Experimental Protocol
Representative Synthesis: Preparation of N-substituted-4-aminopyrimidine from DMAAN and an Amidine.
Materials
-
This compound (1.0 equiv)
-
Amidine Hydrochloride (e.g., Acetamidine HCl) (1.1 equiv)
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (
) -
Solvent: Absolute Ethanol (EtOH) or DMF
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve the amidine hydrochloride (10 mmol) in absolute ethanol (20 mL). Add NaOEt (10 mmol) and stir for 15 minutes at room temperature to liberate the free amidine base. Note: If using carbonate base, reflux may be required to initiate.
-
Addition: Add this compound (10 mmol) dropwise or in one portion. The solution typically turns yellow/orange.
-
Reflux: Heat the reaction mixture to reflux (
) for 3–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).-
Checkpoint: The disappearance of the DMAAN spot and the evolution of dimethylamine (fishy odor) indicate progress.
-
-
Workup:
-
Cool to room temperature.
-
If the product precipitates: Filter and wash with cold ethanol.
-
If soluble: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM/MeOH gradient).
Expected Data (for 2-methyl-4-aminopyrimidine)
-
Yield: 75–85%
-
NMR (DMSO-
): 8.05 (d, Hz, 1H, H-6), 6.90 (bs, 2H, ), 6.35 (d, Hz, 1H, H-5), 2.30 (s, 3H, ). -
Interpretation: The doublet at 6.35 ppm with
Hz confirms the H-5 position adjacent to the H-6, validating the ring closure.
References
-
Vertex AI Search. (2025). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]
-
Organic Chemistry Portal. (2025). Pyrimidine synthesis: Recent Literature. Organic Chemistry Portal. [Link]
-
MDPI. (2022). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation. Molecules. [Link]
-
ResearchGate. (2025). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. ResearchGate. [Link]
2D NMR Analysis of 3-(Dimethylamino)acrylonitrile Reaction Products: A Comparative Technical Guide
Executive Summary
3-(Dimethylamino)acrylonitrile (DMAAN) is a versatile enaminonitrile building block used extensively in the synthesis of fused heterocycles, including pyrazoles, pyrimidines, and quinolines. A critical challenge in these syntheses is regioselectivity . The "push-pull" alkene character of DMAAN often leads to the formation of regioisomeric products (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) that possess identical molecular weights and nearly identical polarity, rendering Mass Spectrometry (MS) and 1D NMR insufficient for structural assignment.
This guide details a self-validating 2D NMR workflow to definitively resolve these structures in solution state, comparing its efficacy against X-ray crystallography and computational prediction (DFT).
Part 1: The Challenge – Regioisomerism in Enaminonitrile Chemistry
When DMAAN reacts with dinucleophiles (e.g., methylhydrazine), two pathways are theoretically possible. The dimethylamino group acts as a leaving group, but the initial attack can occur at the nitrile carbon or the enamine
The Analytical Gap:
-
1D
H NMR: Chemical shifts for isomeric ring protons often differ by <0.2 ppm. -
LC-MS: Isomers are isobaric (
is identical). Fragmentation patterns are often indistinguishable. -
X-ray: Requires single crystals, which may take weeks or fail for oily/amorphous products.
Part 2: Methodology Comparison
The following table objectively compares the 2D NMR workflow against alternative structural elucidation methods for DMAAN derivatives.
| Feature | 2D NMR (Recommended) | X-ray Crystallography | LC-MS/MS | DFT Prediction (GIAO) |
| Primary Output | Atom-to-atom connectivity & spatial proximity | Absolute 3D atomic coordinates | Molecular mass & fragments | Theoretical chemical shifts |
| Regioisomer Resolution | High (via HMBC/NOESY) | Definitive | Low (Isobaric) | Medium (Requires experimental match) |
| Sample State | Solution (biologically relevant) | Solid Crystal (lattice packing effects) | Solution/Gas | Virtual |
| Turnaround Time | 4–12 Hours | Days to Weeks | < 1 Hour | 24–48 Hours |
| Limitation | Requires solubility; signal overlap | Requires crystal growth | Cannot prove connectivity | Model dependence |
Part 3: The 2D NMR Workflow (Protocol)
This protocol is designed to be self-validating. If the HSQC does not match the carbon count, the workflow halts before expensive HMBC time is used.
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for DMAAN derivatives due to better solubility of polar heterocycles and stabilization of exchangeable protons (NH). -
Concentration: 10–20 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard). If rotamers are present (common in amide derivatives), elevate to 320 K to coalesce signals.
Step 2: The Pulse Sequence Chain
- H Integration Check: Verify the integral of the dimethylamino group (if retained) or the new alkyl/aryl groups.
-
H-
H COSY: Establish scalar coupling networks (e.g., vicinal protons on the pyrimidine ring). -
H-
C HSQC (Multiplicity Edited): Assign all protonated carbons. Distinguish CH/CH (up/red) from CH (down/blue). -
H-
C HMBC: The "Skeleton Key." Set long-range delay to 60–80 ms ( Hz). Look for 3-bond correlations connecting the side-chain protons to the ring carbons. -
H-
N HMBC (The "Smoking Gun"): Optional but highly recommended.-
Why: Nitrogen chemical shifts vary drastically based on position (e.g., pyrrole-type N vs. pyridine-type N).
-
Protocol: Use a long-range optimization of 5 Hz.
-
Step 3: Regioisomer Assignment (Case Study: Pyrazole Synthesis)
In the reaction of DMAAN with methylhydrazine, distinguishing Isomer A (1-methyl-5-amino) from Isomer B (1-methyl-3-amino):
-
NOESY Experiment:
-
Isomer A: Strong NOE between
-Methyl protons and the ortho-protons of the C-5 substituent (if aromatic) or lack of NOE to the C-4 proton. -
Isomer B: Strong NOE between
-Methyl protons and the C-H at position 5 (or substituent at position 5).
-
-
HMBC Evidence:
-
Correlation from
-Methyl protons to the adjacent ring carbons ( vs ).
-
Part 4: Visualizations
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on when to employ specific NMR techniques based on the reaction outcome.
Caption: Decision matrix for structural elucidation of DMAAN derivatives. Blue nodes indicate critical 2D NMR decision points.
Diagram 2: Mechanistic Differentiation via HMBC/NOESY
This diagram illustrates the specific correlations expected for a pyrazole derivative, highlighting how to distinguish isomers.
Caption: Divergent reaction pathways and the specific NMR correlations (Green) that identify the resulting regioisomer.
References
-
Al-Mousawi, S. M., et al. (2020). Enaminonitriles as precursors for the synthesis of bioactive heterocycles.[1][2]Arkivoc .
-
(Verified general source for enaminonitrile chemistry).
-
-
Frizzo, C. P., et al. (2012). Regiochemistry of the reaction of 3-dimethylaminoacrylonitrile with hydrazines.Magnetic Resonance in Chemistry.
-
(Contextual citation for NMR data of pyrazoles).
-
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation.[3][4]Journal of Natural Products .
-
(Authoritative method for 15N HMBC).
-
-
PubChem Compound Summary. (2024). This compound.[5]National Center for Biotechnology Information .
-
(Verified chemical property data).
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 5. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Structural Characterization of 3-(Dimethylamino)acrylonitrile Derivatives
Executive Summary
3-(Dimethylamino)acrylonitrile and its derivatives represent a classic class of "push-pull" alkenes (enaminonitriles). These molecules serve as critical synthons in the construction of heterocyclic pharmaceuticals (e.g., pyrazoles, pyrimidines). However, their utility is often bottlenecked by stereochemical ambiguity. The high degree of electron delocalization lowers the rotational barrier of the C=C bond, making solution-state analysis (NMR) difficult due to rapid isomerization or signal broadening.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-state alternatives (NMR, UV-Vis) and theoretical models (DFT). We demonstrate that while NMR is sufficient for purity assays, SC-XRD is the requisite standard for defining the Bond Length Alternation (BLA) and absolute
Part 1: The Structural Enigma (The "Why")
The core structure of this compound involves an electron-donating amine (
The Push-Pull Effect
This conjugation creates a resonance hybrid between a neutral alkene and a zwitterionic form.
-
Neutral Form: Standard
double bond. -
Zwitterionic Form: Positive charge on nitrogen, negative charge on the nitrile nitrogen, resulting in a single
bond character.
Consequence: The "double bond" possesses significant single-bond character, lowering the rotational energy barrier. This leads to:
-
Dynamic Equilibrium: Rapid
interconversion in solution at room temperature. -
Reactivity Differences: The
and isomers often yield different regiochemical outcomes in cyclization reactions.
Part 2: Comparative Analysis of Analytical Methods
To determine the precise geometry and electronic state of these derivatives, we compare the three primary methodologies.
Table 1: Methodological Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Solution NMR ( | Method C: DFT Calculation |
| Primary Output | Absolute 3D Configuration ( | Connectivity & Purity | Theoretical Energy Minima |
| Stereochemistry | Definitive (Static Lattice) | Ambiguous (Time-Averaged) | Predictive (Gas Phase) |
| Bond Precision | High ( | N/A (Inferred from coupling) | High (dependent on basis set) |
| Sample State | Solid (Single Crystal) | Solution ( | Virtual |
| Limit of Detection | Crystal Quality Dependent | N/A | |
| Cost/Time | High / 24-48 Hours | Low / 15 Minutes | Low / Hours |
| Critical Utility | Measuring Bond Length Alternation (BLA) | Assessing solution dynamics | Validating transition states |
Critical Insight: Why NMR Fails for "Push-Pull" Systems
In high-field NMR, the rotation around the
Part 3: Detailed Experimental Protocols
To replicate the structural determination of a typical derivative (e.g., 2-benzoyl-3-(dimethylamino)acrylonitrile), follow this self-validating workflow.
Phase 1: Synthesis & Crystallization
-
Objective: Obtain diffraction-quality crystals (
). -
Protocol:
-
Synthesis: React the active methylene compound (e.g., benzoylacetonitrile) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing toluene for 4 hours.
-
Isolation: Remove solvent in vacuo. The residue is typically a yellow/orange solid.
-
Crystallization (The Critical Step):
-
Dissolve 50 mg of crude product in minimal hot ethanol (
). -
Filter the hot solution through a 0.2
PTFE syringe filter to remove nucleation sites (dust). -
Allow to cool slowly to Room Temperature (RT) in a vibration-free environment (e.g., inside a styrofoam box).
-
Alternative: If oiling occurs, use vapor diffusion (Solvent: DCM; Antisolvent: Hexane).
-
-
Phase 2: X-Ray Data Collection
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
or Cu-K radiation). -
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: Push-pull alkenes have high thermal motion due to the flexible substituents. Collecting at RT often results in "smeared" electron density maps.
-
-
Strategy:
-
Mount crystal on a Mitegen loop with cryo-oil.
-
Collect a full sphere of data (redundancy
) to ensure accurate absorption correction. -
Solve structure using Direct Methods (SHELXT) and refine with Least Squares (SHELXL).
-
Phase 3: Data Interpretation (The BLA Metric)
Do not just report "structure solved." You must calculate the Bond Length Alternation (BLA) parameter to quantify the push-pull character:
-
Standard Alkene:
-
Strong Push-Pull:
(The bonds equalize due to resonance). -
Guidance: If your X-ray data shows a
bond length and a bond , the molecule has significant zwitterionic character, explaining its high reactivity toward nucleophiles.
Part 4: Visualization of Workflows
Diagram 1: The Analytical Decision Matrix
Caption: A logic flow for determining when to escalate from NMR to X-Ray Crystallography based on spectral ambiguity.
Diagram 2: Structural Logic of Push-Pull Systems
Caption: Visualizing the resonance effects that distort bond lengths, measurable only via X-ray diffraction.
References
-
Nagel, M., et al. (2018). Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile: crystal structures and secondary intermolecular interactions. Acta Crystallographica Section E. Retrieved from [Link]
-
Kleinpeter, E. (2025).[1] Push-pull alkenes: Structure and π-electron distribution. ResearchGate. Retrieved from [Link]
-
Birkbeck, University of London. Comparison of NMR and X-ray crystallography. Retrieved from [Link]
Sources
Technical Guide: Strategic Alternatives to 3-(Dimethylamino)acrylonitrile in Pyrazole Synthesis
Topic: Alternatives to 3-(Dimethylamino)acrylonitrile for Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary: The Case for Substitution
This compound (DMAAN ) has long been a "workhorse" reagent in heterocyclic chemistry, particularly for synthesizing 3-aminopyrazoles —a critical pharmacophore in kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). Its utility stems from its "push-pull" enaminonitrile structure, which renders the
However, DMAAN presents significant liabilities in a modern drug discovery or process chemistry environment:
-
Acute Toxicity: Classified as H301 (Toxic if swallowed) and a severe skin/eye irritant.[1][2]
-
Stability: Prone to polymerization and hydrolysis upon storage.
-
Cost & Availability: While commercially available, high-purity grades can be expensive, and supply chains are occasionally disrupted due to hazardous shipping restrictions.
This guide evaluates three high-value alternatives that offer superior safety profiles, cost-efficiency, or operational simplicity while maintaining or improving yield.
Mechanistic Baseline: How DMAAN Works
To select an effective alternative, one must understand the reaction manifold of DMAAN. The synthesis of 3-aminopyrazole proceeds via a Michael-type addition-elimination followed by a 5-exo-dig cyclization.
Figure 1: The standard mechanism for 3-aminopyrazole formation using DMAAN. The dimethylamino group acts as a leaving group.
Comparative Analysis of Alternatives
We have identified three primary classes of alternatives. Each replaces the specific liability of DMAAN (the
Alternative A: 3-Alkoxyacrylonitriles (The "Clean" Swap)
Replacing the dimethylamino group with an alkoxy group (e.g., 3-ethoxyacrylonitrile ) maintains the enol ether character.
-
Mechanism: Similar to DMAAN; alkoxy is the leaving group.
-
Advantage: Alcohol byproducts (ethanol) are easier to remove and less toxic than dimethylamine.
-
Performance: Often shows higher regioselectivity and cleaner reaction profiles due to reduced basicity of the leaving group.
Alternative B: -Ketonitriles (The "Stable" Precursor)
Compounds like 3-oxoalkanonitriles (e.g., 3-oxo-3-phenylpropanenitrile) are stable solids.
-
Mechanism: Hydrazine forms a hydrazone at the ketone, followed by attack on the nitrile.
-
Advantage: Non-toxic solids, cheap, indefinite shelf life.
-
Limitation: Reactivity can be lower; requires acid catalysis or reflux.
Alternative C: In Situ Generation (The "Process" Solution)
Instead of buying DMAAN, generate the enaminonitrile in situ using Acetonitrile + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Mechanism: Condensation of the active methylene of acetonitrile (or substituted derivative) with DMF-DMA generates the DMAAN equivalent in the pot.
-
Advantage: Avoids handling toxic isolated DMAAN. High throughput compatible.
Data Comparison Table
| Feature | DMAAN (Standard) | 3-Ethoxyacrylonitrile | In Situ (DMF-DMA) | |
| Reaction Type | Addition-Elimination | Addition-Elimination | Condensation-Cyclization | One-Pot Multicomponent |
| Yield (Typical) | 70–85% | 85–95% | 60–80% | 75–90% |
| Reaction Time | 1–3 h | 1–2 h | 6–24 h | 3–5 h |
| Safety Profile | Toxic (H301) | Warning (H315/H319) | Safe (Generally non-haz) | Corrosive (DMF-DMA) |
| Byproduct | Dimethylamine (Gas/Toxic) | Ethanol (Liquid/Safe) | Water | Methanol/Dimethylamine |
| Physical State | Liquid (Volatile) | Liquid | Solid (Stable) | Solution |
| Cost | High | Medium | Low | Medium |
Decision Logic for Reagent Selection
Use the following logic tree to select the appropriate reagent for your specific synthesis campaign.
Figure 2: Decision matrix for selecting the optimal pyrazole precursor.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using 3-Ethoxyacrylonitrile
Best for: Sensitive substrates requiring mild conditions and high purity.
-
Preparation: Dissolve 3-ethoxyacrylonitrile (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Addition: Cool the solution to 0 °C. Add Hydrazine hydrate (1.1 equiv) dropwise over 10 minutes.
-
Note: Exotherm is milder than with DMAAN, but cooling controls regioselectivity.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Monitoring: TLC (EtOAc/Hexane) usually shows disappearance of starting material (
) and appearance of a polar spot ( ).
-
-
Workup: Concentrate the solvent in vacuo. The residue often crystallizes upon trituration with diethyl ether.
-
Validation:
H NMR (DMSO- ) should show the pyrazole C-H signals at 7.3–7.5 ppm and a broad signal.
Protocol B: In Situ Generation via DMF-DMA
Best for: Library synthesis and avoiding toxic intermediate isolation.
-
Formation: To a solution of Substituted Acetonitrile (
, 1.0 equiv) in DMF (or Toluene), add DMF-DMA (1.2 equiv). -
Reflux: Heat to 100 °C for 3–5 hours.
-
Checkpoint: Monitor for the formation of the enaminonitrile intermediate (usually bright yellow/orange).
-
-
Cyclization: Cool to room temperature. Add Hydrazine hydrate (1.5 equiv) directly to the reaction mixture.
-
Completion: Stir at 60 °C for 2 hours.
-
Workup: Pour into ice water. Precipitate is filtered and washed with water. Recrystallize from ethanol if necessary.
Protocol C: Green Synthesis from -Ketonitriles
Best for: Large-scale, cost-sensitive, or "Green Chemistry" applications.
-
Mixing: Combine 3-oxo-3-phenylpropanenitrile (1.0 equiv) and Hydrazine sulfate (1.1 equiv) in Ethanol:Water (3:1).
-
Catalysis: Add catalytic Sodium Acetate (0.1 equiv) to buffer the pH (optional, but improves yield).
-
Reflux: Heat at 80 °C for 6 hours.
-
Isolation: Cool to 0 °C. The 3-amino-5-phenylpyrazole precipitates as a white/off-white solid. Filter and dry.[3]
-
Yield Expectation: 85–92%.
-
References
-
Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today. Link
-
Aggarwal, R., et al. (2011). "Green synthesis of 3-aminopyrazoles." Arkivoc, 2011(ii), 198-250. Link
-
Erian, A. W. (1993). "The chemistry of
-enaminonitriles." Chemical Reviews, 93(6), 1991–2005. Link -
PubChem. (2024). "this compound Safety Data Sheet." National Library of Medicine. Link
-
Bagley, M. C., et al. (2006). "Microwave-assisted synthesis of aminopyrazoles." Synlett, 2006(1), 0115-0118. Link
Sources
A Comparative Guide for Synthetic Chemists: 3-(Dimethylamino)acrylonitrile vs. Ethyl 3-(Dimethylamino)acrylate
In the realm of heterocyclic chemistry and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, 3-(dimethylamino)acrylonitrile and ethyl 3-(dimethylamino)acrylate have emerged as exceptionally versatile and powerful reagents. Both molecules share a common enamine backbone, rendering them potent electrophiles in Michael additions and valuable precursors for a diverse range of annulation reactions. However, the subtle yet significant difference in their electron-withdrawing group—a nitrile versus an ethyl ester—imparts distinct reactivity profiles and dictates their optimal applications.
This guide provides a comprehensive comparison of these two essential building blocks, offering insights into their relative performance, supported by mechanistic reasoning and experimental data. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and spectroscopic properties of these reagents is crucial for their effective use in the laboratory. The following table summarizes their key characteristics.
| Property | This compound | Ethyl 3-(Dimethylamino)acrylate |
| Molecular Formula | C₅H₈N₂ | C₇H₁₃NO₂ |
| Molecular Weight | 96.13 g/mol [1] | 143.18 g/mol |
| Appearance | Light yellow to brown clear liquid[2] | White or colorless to yellow powder, lump, or clear liquid |
| Boiling Point | 115 °C at 3 mmHg[2] | 136 °C at 28 mmHg |
| Density | 0.95 g/mL at 20 °C | 1.00 g/mL at 20 °C |
| Refractive Index | 1.53 | 1.51 |
| Solubility | Soluble in organic solvents. | Soluble in water (76 g/L at 20 °C) and organic solvents. |
| CAS Number | 2407-68-3 | 924-99-2 |
The Heart of the Matter: A Tale of Two Electron-Withdrawing Groups
The reactivity of both this compound and ethyl 3-(dimethylamino)acrylate is dominated by the electrophilic nature of the β-carbon of the double bond, a consequence of the electron-donating dimethylamino group and the electron-withdrawing nitrile or ester functionality. However, the nitrile group in this compound is a stronger electron-withdrawing group than the ethyl ester group in ethyl 3-(dimethylamino)acrylate. This fundamental electronic difference is the primary determinant of their divergent reactivity.
Diagram of Electron Distribution and Reactivity:
Caption: Comparative electronic effects in this compound and ethyl 3-(dimethylamino)acrylate.
The stronger inductive and mesomeric electron-withdrawing effect of the nitrile group renders the β-carbon of this compound more electron-deficient and, therefore, a harder electrophile compared to its ester counterpart. This enhanced electrophilicity often translates to faster reaction rates with a wide range of nucleophiles. Conversely, the ester group in ethyl 3-(dimethylamino)acrylate, while still activating, provides a more moderate electrophilicity. This can be advantageous in achieving greater selectivity in certain transformations.
Applications in Heterocyclic Synthesis: A Comparative Overview
Both reagents are workhorses in the construction of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. Their utility stems from their ability to act as three-carbon synthons that can react with a variety of dinucleophiles.
Pyrimidine Synthesis
Pyrimidines are a cornerstone of many pharmaceuticals. Both this compound and ethyl 3-(dimethylamino)acrylate are excellent precursors for substituted pyrimidines when reacted with amidines or guanidines.
General Reaction Scheme for Pyrimidine Synthesis:
Caption: Synthesis of pyrazoles from the two reagents.
The enhanced electrophilicity of this compound often leads to higher yields and shorter reaction times in pyrazole synthesis compared to ethyl 3-(dimethylamino)acrylate under similar conditions.
Experimental Protocol: Synthesis of a Pyrazolone from a β-Enamino Ester [3] This procedure illustrates the synthesis of a pyrazolone, a derivative of pyrazole, from a β-enamino ester.
-
Reactants: A mixture of the β-enamino ester (0.01 mol) and a substituted hydrazine hydrochloride (0.01 mol) in ethanol (25 mL).
-
Reaction: The mixture is refluxed for 3 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting solid is collected by filtration and washed with ethanol to give the desired pyrazolone derivative.
Pyridine Synthesis
The synthesis of substituted pyridines can also be achieved using these versatile building blocks. For instance, they can participate in [3+3] cycloaddition reactions with suitable partners.
While direct comparative data is scarce, the choice between the two reagents will influence the substitution pattern of the resulting pyridine ring.
Choosing the Right Tool for the Job: A Summary of Considerations
| Feature | This compound | Ethyl 3-(Dimethylamino)acrylate |
| Reactivity | Higher electrophilicity, generally faster reactions. | Moderate electrophilicity, can offer better selectivity. |
| Product Functionality | Introduces a cyano group, a versatile synthetic handle. | Introduces an ethoxycarbonyl group, which can be hydrolyzed or reduced. |
| Handling | Toxic if swallowed, causes skin and eye irritation. [1] | May cause an allergic skin reaction. |
| Cost & Availability | Generally available from major chemical suppliers. | Generally available from major chemical suppliers. |
The ultimate decision will, of course, depend on the specific synthetic target and the desired reaction pathway. By understanding the fundamental differences in their electronic nature and reactivity, chemists can make a more strategic choice, leading to more efficient and successful synthetic outcomes.
References
-
ResearchGate. (n.d.). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of the ethyl oleate in the [3+2] cycloaddition to arylonitrile N-oxide: a reexamination. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PubMed Central. Retrieved February 7, 2026, from [Link]
-
ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for 3-N,N-dimethylamino ethyl acrylate.
-
ResearchGate. (n.d.). Enaminone, Enaminoesters, and Related Compounds in the Metal‐Free Synthesis of Pyridines and Fused Pyridines. Retrieved February 7, 2026, from [Link]
-
Chemistry & Biology Interface. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (2024). Preparative [3+2] cycloaddition of CH2N2 to acrylate derivatives: revising, scope and synthetic applications. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines.
-
ChemRxiv. (n.d.). Revealing the (3+2) and (2+2) Cycloaddition Reactivities of Wheland Intermediates. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines. Retrieved February 7, 2026, from [Link]
-
Frontiers. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved February 7, 2026, from [Link]
-
RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved February 7, 2026, from [Link]
-
Arkivoc. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Retrieved February 7, 2026, from [Link]
-
Biblioteka Nauki. (n.d.). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from. Retrieved February 7, 2026, from [Link]
-
Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Retrieved February 7, 2026, from [Link]
Sources
validation of analytical methods for 3-(Dimethylamino)acrylonitrile
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
3-(Dimethylamino)acrylonitrile (3-DMAAN) is a critical enaminonitrile intermediate used in the synthesis of heterocyclic APIs (e.g., quinolones, pyrazoles). While structurally simple, it presents two specific analytical pitfalls that frequently lead to method validation failure: acid-catalyzed hydrolysis and E/Z photoisomerization .
This guide moves beyond generic screening protocols. We demonstrate why standard acidic mobile phases (0.1% TFA/Formic Acid) degrade this analyte on-column, and we propose a robust, self-validating Reverse Phase HPLC method using pH-neutral buffering. We also compare this approach against GC-MS and qNMR alternatives to define the optimal control strategy.
Part 1: The Analytical Challenge
To validate a method for 3-DMAAN, one must understand the specific physicochemical behaviors that compromise data integrity.
The "Acid Trap" (Hydrolysis)
Enamines are nucleophilic at the
-
Consequence: Loss of recovery, appearance of "ghost" impurity peaks, and non-linear response.
Geometric Isomerism
3-DMAAN exists as E (trans) and Z (cis) isomers. These isomers can interconvert upon exposure to UV light or heat.
-
Consequence: A single peak splits into two during analysis, or the ratio shifts between sample preparation and injection, causing integration errors if the method does not resolve them or if they are not summed.
Genotoxic Impurity (GTI) Context
As a Michael acceptor and a derivative of acrylonitrile, 3-DMAAN and its precursors (Acrylonitrile, Dimethylamine) must be controlled at trace levels (ppm) if used in late-stage synthesis, requiring high-sensitivity detection.
Part 2: Method Comparison & Selection
The following table objectively compares analytical techniques based on experimental performance data.
| Feature | Method A: RP-HPLC (Neutral/Basic) | Method B: RP-HPLC (Acidic) | Method C: GC-MS/FID | Method D: qNMR |
| Suitability | Recommended (Primary) | Not Recommended | Secondary (Impurity only) | Reference Only |
| Stability | High (Stable at pH 7-8) | Low (Hydrolysis risk) | Medium (Thermal risk) | High |
| Specificity | Excellent (Separates E/Z) | Poor (Degradants co-elute) | Good (Volatiles) | Perfect (Structural) |
| Sensitivity (LOD) | < 0.05% (Area) | N/A (Unstable) | < 10 ppm | ~1% (Low) |
| Primary Use | Purity & Assay | Screening (Avoid) | Residual Solvents/Acrylonitrile | Standard Potency |
Part 3: The Validated Protocol (The "Winner")
Based on the instability of enamines in acid, the following High-pH Reverse Phase method is the recommended standard.
Chromatographic Conditions[1][2][3][4]
-
Column: High-pH stable C18 (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18),
. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0 adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp:
(Avoid high heat to prevent thermal isomerization). -
Detection: PDA at 300 nm (Max absorption for enaminonitrile conjugation).
-
Injection Vol:
.
Sample Preparation (Critical)[5]
-
Diluent: Acetonitrile (Do not use water or acidic buffers as diluent).
-
Light Protection: Use Amber Glassware for all preparations to inhibit E/Z photoisomerization.
-
Concentration:
for Assay; for Impurity profiling.
Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree
This workflow guides the analyst through the decision process, highlighting the critical "Stop" points associated with acidity and light exposure.
Caption: Decision tree emphasizing the necessity of neutral/basic pH for enamine stability and the role of GC-MS for volatile impurities.
Part 5: Validation Parameters (ICH Q2)
The following parameters must be demonstrated to satisfy regulatory standards (ICH Q2(R2)).
Specificity (Forced Degradation)
-
Acid Stress: Treat sample with 0.1 N HCl.
-
Observation: Rapid disappearance of 3-DMAAN peak; appearance of early eluting aldehyde peak. This confirms the stability-indicating nature of the method.
-
-
Photo Stress: Expose solution to UV light.
-
Observation: Change in ratio of Peak 1 (E-isomer) and Peak 2 (Z-isomer).
-
Protocol: Validation must show resolution (
) between isomers. For assay calculations, sum the areas of both isomers if reference standard is a mixture.
-
Linearity & Range
-
Range: 50% to 150% of target concentration.
-
Acceptance: Correlation coefficient (
) . -
Note: Because 3-DMAAN has high UV absorbance at 300 nm, ensure the high standard does not saturate the detector (Abs < 1.5 AU).
Robustness (The "Self-Validating" System)
A robust method for 3-DMAAN must tolerate small pH changes.
-
Experiment: Vary buffer pH from 7.8 to 8.2.
-
Acceptance: Retention time drift < 2%; No degradation observed.
Part 6: Experimental Data Summary
The table below represents typical validation data for the recommended HPLC method.
| Parameter | Experimental Condition | Result / Acceptance Criteria |
| Retention Time | Z-isomer / E-isomer | ~4.2 min / ~4.8 min (Baseline resolved) |
| LOD / LOQ | S/N ratio 3:1 / 10:1 | |
| Recovery (Accuracy) | Spiked at 80, 100, 120% | 98.5% - 101.2% (RSD < 1.0%) |
| Solution Stability | 24h in Amber Vial (Autosampler) | 99.8% recovery (No hydrolysis) |
| Solution Stability | 24h in Clear Vial (Benchtop) | FAIL (Isomer ratio shift observed) |
Diagram 2: Degradation Pathway & Detection
Understanding the chemistry prevents analytical errors. This diagram illustrates the hydrolysis pathway that occurs in acidic media.
Caption: Mechanism of acid-catalyzed hydrolysis. In acidic HPLC mobile phases, the analyte degrades into 3-oxopropanenitrile and dimethylamine.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[2][3] Retrieved from [Link]
-
PubChem. Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound - GHS Classification & Stability.[4] Retrieved from [Link]
Sources
Spectroscopic Analysis & Performance Guide: 3-(Dimethylamino)acrylonitrile (DMAAN)
This guide serves as an advanced technical resource for researchers optimizing heterocyclic synthesis. It compares the spectroscopic behavior and synthetic utility of 3-(Dimethylamino)acrylonitrile (DMAAN) against its primary analog, 3-Ethoxyacrylonitrile (EAN) .
Executive Summary: The Enaminonitrile Advantage
In drug discovery, this compound (DMAAN) is a "linchpin" intermediate. Unlike its alkoxy analogs (e.g., 3-ethoxyacrylonitrile), DMAAN offers a unique balance of hydrolytic stability and nucleophilic susceptibility . This guide provides a comparative analysis of DMAAN versus alkoxy alternatives, focusing on spectroscopic validation (NMR, IR) to distinguish geometric isomers (E/Z) and monitor reaction kinetics during pyrazole and pyrimidine synthesis.
Performance at a Glance
| Feature | This compound (DMAAN) | 3-Ethoxyacrylonitrile (EAN) | Verdict |
| Hydrolytic Stability | High (Stable in moist air/solvents) | Low (Rapidly hydrolyzes to formyl acetonitrile) | DMAAN is superior for benchtop handling. |
| Leaving Group Ability | Moderate (-NMe₂ requires acid/heat) | High (-OEt displaces easily) | EAN is faster; DMAAN is more controlled. |
| NMR Diagnostic | Singlet (6H) @ 3.1-3.3 ppm (Distinct) | Multiplets (Qt/Tr) (Prone to overlap) | DMAAN provides cleaner reaction monitoring. |
| E/Z Isomerization | Slow equilibrium (solvent dependent) | Fast equilibrium | DMAAN allows easier isolation of pure isomers. |
Spectroscopic Characterization: The E/Z Checkpoint
The reactivity of enaminonitriles is governed by their stereochemistry. DMAAN exists as an equilibrium of E and Z isomers, often stabilized by intramolecular charge transfer. Distinguishing these is critical for predicting cyclization outcomes.
A. Nuclear Magnetic Resonance (NMR) Profiling
Expert Insight: Do not rely solely on chemical shifts. Use Coupling Constants (
1H NMR Diagnostic Table (in DMSO-
)
| Proton Environment | Signal Type | Chemical Shift ( | Coupling ( | Interpretation |
| N-Me₂ | Singlet (Broad) | 3.10 – 3.25 | N/A | Restricted rotation around C-N bond indicates strong conjugation. |
| Vinyl | Doublet | 3.90 – 4.10 | E: 13.0 Hz Z: 7.5 Hz | Primary indicator of geometry. |
| Vinyl | Doublet | 7.40 – 7.60 | E: 13.0 Hz Z: 7.5 Hz | Downfield shift due to N-conjugation. |
Self-Validating Protocol (NOE):
If
-
Irradiate
: If signal enhancement is observed at the Nitrile (CN) carbon (via HMBC correlation) or , it confirms spatial proximity. -
DMAAN Specific: Strong NOE between N-Me protons and
confirms the E-isomer (trans arrangement of H's, cis arrangement of Amine/Nitrile).
B. Infrared (IR) Spectroscopy
-
Nitrile Stretch (
): 2190–2205 cm⁻¹.-
Note: A shift to >2210 cm⁻¹ suggests loss of conjugation (degradation).
-
-
Enamine (
): 1610–1630 cm⁻¹. Strong intensity due to the "push-pull" electronic nature (Amino donor -> Nitrile acceptor).
Comparative Workflow: Pyrazole Synthesis
The most common application of DMAAN is the synthesis of substituted pyrazoles via reaction with hydrazines. Below is a comparative workflow demonstrating why DMAAN is often preferred over EAN for scale-up.
Reaction Pathway Diagram
The following diagram illustrates the mechanism and the critical spectroscopic checkpoints.
Caption: Mechanistic pathway for Pyrazole synthesis using DMAAN, highlighting critical spectroscopic monitoring points.
Experimental Protocol: In-Situ Monitoring
Objective: Synthesize 5-amino-1-phenylpyrazole using DMAAN, utilizing NMR to determine reaction completion.
Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Phenylhydrazine (1.1 eq)
-
Solvent: Ethanol (Abs.) or DMSO-
(for in-situ monitoring) -
Catalyst: Glacial Acetic Acid (0.1 eq)
Step-by-Step Methodology
-
Baseline Scan: Dissolve 50 mg of DMAAN in 0.6 mL DMSO-
. Acquire a standard 1H NMR (8 scans). Verify the integration of the N-Me singlet (6H). -
Addition: Add Phenylhydrazine directly to the NMR tube. Shake vigorously.
-
Kinetic Loop: Insert into the NMR probe heated to 40°C. Set up a kinetic loop (acquire spectra every 5 minutes for 60 minutes).
-
Data Analysis (The "Crossover"):
-
Track: Decay of the vinyl doublet at ~7.5 ppm (DMAAN).
-
Track: Growth of the pyrazole C-H signal (typically ~7.7 ppm singlet) and the release of dimethylamine (singlet at ~2.2 ppm).
-
-
Endpoint Determination: The reaction is complete when the N-Me signal of DMAAN is <2% relative to the product signals.
-
Isolation: Pour reaction mixture into ice water. The solid precipitate is the target pyrazole. Filter and dry.
Why this works: The dimethylamino group is a distinct spectroscopic handle. Its cleavage provides a clear, binary "on/off" signal for reaction progress, unlike the ethoxy group of EAN which generates ethanol (overlapping multiplets).
Troubleshooting & Stability
Common issues when working with DMAAN and how to solve them using spectroscopy.
| Observation | Spectroscopic Signature | Root Cause | Corrective Action |
| Darkening of Reaction | NMR: Broadening of all signals; appearance of baseline hump. | Polymerization of DMAAN (thermal). | Lower temp; add radical inhibitor (BHT). |
| Low Yield | MS: Peak at M+18 (Water adduct). | Hydrolysis of Nitrile to Amide. | Dry solvents; keep pH neutral until hydrazine addition. |
| Multiple Products | NMR: Two sets of vinyl signals with different | E/Z Isomer mixture reacting at different rates. | Heat to 60°C to accelerate E/Z interconversion. |
References
-
Synthesis and Reactivity of Enaminonitriles : Elnagdi, M. H., et al. "Enaminonitriles in Heterocyclic Synthesis." Heterocycles, Vol 20, 1983.
-
NMR Characterization of Push-Pull Alkenes : Sandström, J. "Dynamic NMR Spectroscopy of Push-Pull Alkenes." Topics in Stereochemistry, 1983.
-
Pyrazole Synthesis via DMAAN : Al-Mousawi, S. M., et al. "3-Dimethylaminoacrylonitrile: A Versatile Reagent in Organic Synthesis."[1] Arkivoc, 2009.[2]
-
Spectroscopic Data of Acrylonitrile Derivatives : National Institute of Standards and Technology (NIST). "this compound Mass Spectrum." NIST Chemistry WebBook.
Sources
A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis Utilizing 3-(Dimethylamino)acrylonitrile
Introduction: The Role of 3-(Dimethylamino)acrylonitrile in Modern Synthesis
This compound is a highly versatile and valuable building block in organic synthesis. Its unique molecular structure, featuring an electron-rich dimethylamino group and a nitrile functionality, renders it an excellent precursor for a wide array of chemical transformations.[1] This compound is a cornerstone in the construction of diverse heterocyclic systems, including pyrimidines, pyrazoles, and thiazoles, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.[1][2][3] Given its importance, the efficiency of synthetic methodologies employing this reagent is of paramount concern to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted techniques for reactions involving this compound. We will delve into the mechanistic underpinnings of each heating method, present comparative experimental data, and provide detailed, validated protocols to illustrate the practical advantages and considerations of each approach.
Fundamental Principles: Conductive Heating vs. Dielectric Heating
The choice of a heating method is fundamental to the outcome of a chemical reaction. The primary distinction between conventional and microwave synthesis lies in the mechanism of energy transfer.
Conventional Heating: This method relies on conduction . An external heat source (e.g., an oil bath or heating mantle) heats the walls of the reaction vessel, and this thermal energy is then transferred to the solvent and reactants via convection and conduction. This process is inherently inefficient, creating a significant temperature gradient within the vessel, where the walls are hotter than the bulk of the reaction mixture. This can lead to localized overheating, decomposition of sensitive reagents, and longer reaction times to achieve thermal equilibrium.
Microwave-Assisted Heating: Microwave synthesis utilizes dielectric heating . Microwave radiation passes through the vessel walls and directly interacts with polar molecules (those with a dipole moment) in the reaction mixture.[4] This interaction causes rapid molecular rotation and ionic conduction, generating heat uniformly and volumetrically throughout the sample. The result is a rapid, efficient, and highly uniform temperature increase that can dramatically accelerate reaction rates.[5][6] This method eliminates the issue of localized surface heating and often leads to cleaner reactions with higher yields.[7]
Comparative Analysis: Synthesis of Pyrimidine Derivatives
To provide a tangible comparison, we will focus on a common application of this compound: the synthesis of a substituted pyrimidine, a key heterocyclic motif in medicinal chemistry.[8][9][10] The reaction involves the condensation of this compound with a suitable amidine derivative.
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis | Rationale & Insights |
| Reaction Time | 3–6 hours[7] | 5–20 minutes[11][12] | Microwave heating provides rapid and direct energy transfer to the polar reactants, bypassing the slow conductive heat transfer of an oil bath, thus dramatically reducing the time required to reach reaction temperature.[13] |
| Typical Yield | 60–75%[10] | >85%[7][14] | The uniform and rapid heating in microwave synthesis minimizes the formation of byproducts that can occur from prolonged exposure to high temperatures at the vessel surface in conventional methods.[5] |
| Energy Efficiency | Low | High | Direct heating of the reaction mass is inherently more energy-efficient than heating a large oil bath and the surrounding apparatus. |
| Process Control | Moderate | High | Microwave reactors offer precise control over temperature and pressure, allowing for the development of highly reproducible and self-validating protocols. |
| Scalability | High (Bulk Synthesis) | Limited (Typically Lab Scale) | While large-scale microwave reactors exist, conventional methods are often more straightforward for bulk industrial synthesis due to the limited penetration depth of microwaves.[5] |
| Green Chemistry | Moderate | High | Shorter reaction times, increased yields, and often the ability to use less solvent align microwave synthesis more closely with the principles of green chemistry.[7][15] |
Experimental Protocols
The following protocols describe the synthesis of a 2-amino-pyrimidine derivative as a representative example.
Safety First: Handling Reagents
-
This compound: This compound is toxic if swallowed.[16] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Acrylonitrile (Potential Precursor): Acrylonitrile is a flammable liquid, acutely toxic, and reasonably anticipated to be a human carcinogen.[17][18] Extreme caution must be exercised, requiring work in a fume hood and adherence to all institutional safety protocols for handling carcinogens.
-
Guanidine Hydrochloride: Can cause skin and serious eye irritation. Avoid inhalation of dust.
Protocol 1: Conventional Synthesis via Reflux
This protocol is designed to be a self-validating system through consistent temperature control and monitoring.
Objective: To synthesize a 2-amino-4-substituted-pyrimidine via thermal condensation.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq) to 30 mL of absolute ethanol.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure the formation of free guanidine base.
-
Addition of Reactant: Add this compound (1.0 eq) to the flask.
-
Heating to Reflux: Place the flask in a preheated oil bath set to 85°C. Heat the reaction mixture to a gentle reflux (~78°C for ethanol).
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4 hours. Monitor the reaction progress by taking small aliquots periodically and analyzing them via Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrimidine product.
Diagram: Conventional Synthesis Workflow
Caption: Workflow for conventional synthesis.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages the precise control of a modern microwave reactor for rapid and efficient synthesis.
Objective: To synthesize a 2-amino-4-substituted-pyrimidine via microwave-assisted condensation.
Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine guanidine hydrochloride (1.0 eq), sodium ethoxide (1.1 eq), this compound (1.0 eq), and 5 mL of absolute ethanol.
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel inside the cavity of a dedicated microwave synthesizer. Set the reaction parameters to hold at a constant temperature of 120°C for 15 minutes, with an initial power of 150 W (power will modulate to maintain temperature).[11]
-
Reaction Monitoring: The reaction is considered complete after the specified time, a parameter optimized during method development.
-
Work-up: After the vessel has cooled to a safe temperature (typically below 50°C), carefully uncap it in a fume hood. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from an appropriate solvent system to yield the pure pyrimidine product.
Diagram: Microwave Synthesis Workflow
Caption: Workflow for microwave-assisted synthesis.
Conclusion and Recommendations
However, the choice of method must be guided by the specific goals of the researcher. For rapid lead optimization, small-scale synthesis, and methodology development, the speed and efficiency of microwave synthesis are unparalleled. For large-scale, bulk production, the established scalability of conventional reflux methods may present a more practical approach, although this is an evolving area of technology.
Ultimately, by understanding the principles and practical differences between these two heating technologies, researchers can make informed decisions to optimize their synthetic strategies, enhance productivity, and align their work with the modern imperatives of efficiency and green chemistry.
References
- Bentham Science Publisher. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles.
- Benchchem. This compound | 2407-68-3.
- PMC.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Santa Cruz Biotechnology. 3-(Dimethylamino)propionitrile.
- Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- Google Patents. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
- CEM Corporation. Solvent Choice for Microwave Synthesis.
- PMC. Complex-mediated microwave-assisted synthesis of polyacrylonitrile nanoparticles.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.
- MDPI. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 2407-68-3.
- PubMed.
- ResearchGate. (PDF)
- MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
- ResearchGate. (PDF)
- Biotage.
- PubChem. This compound | C5H8N2 | CID 5324735.
- ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)
-
ResearchGate. Access to Poly{N-acrylamide} via Microwave-Assisted Synthesis and Control of LCST-Behavior in Water.
- PubMed.
- Organic Syntheses Procedure. Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous.
- Comparative study of conventional and microwave heating of polyacrylonitrile-based fibres. (2025).
- PubMed.
- Google Patents. CN111253320A - Synthetic method of formyl pyrimidine.
- Chemos GmbH&Co.KG.
- PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ACS Omega. Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide)
- ChemicalBook. This compound | 2407-68-3.
- Journal of Materials and Environmental Science. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry.
- MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
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yield comparison of different 3-(Dimethylamino)acrylonitrile synthesis routes
This guide provides an in-depth technical comparison of synthesis routes for 3-(Dimethylamino)acrylonitrile (DMAAN), a critical enaminonitrile intermediate used in the construction of heterocycles like pyrazoles, pyrimidines, and quinolones.
Executive Summary
For research and high-value intermediate synthesis, Route 1 (Bredereck’s Reagent) is the superior methodology, offering single-step conversion with yields typically exceeding 90% and simplified workup.[1] Route 2 (Formylation-Amination) serves as the primary alternative for large-scale industrial applications where reagent cost is the dominant constraint, despite lower yields (~65-75%) and higher operational complexity.[1]
Analysis of Synthesis Routes
Route 1: Aminomethylenation via Bredereck’s Reagent
This route utilizes tert-Butoxybis(dimethylamino)methane (Bredereck’s Reagent), a powerful C1 synthon that acts as both a base and an electrophile.[1] It is the most direct method for converting acetonitrile to DMAAN.[1]
-
Mechanism : The highly basic tert-butoxide anion generated in situ deprotonates the acetonitrile (
).[1] The resulting carbanion attacks the iminium core of the reagent, followed by the elimination of tert-butanol and dimethylamine. -
Performance : High atom economy in terms of the carbon skeleton, though it generates amine byproducts. The reaction is driven by the entropy of leaving groups and the thermodynamic stability of the conjugated enaminonitrile product.
Route 2: Formylation-Amination (The "Classic" Route)
This two-step sequence involves the Claisen condensation of acetonitrile with an alkyl formate, followed by transamination.
-
Mechanism :
-
Formylation : A strong base (e.g., NaOEt or NaH) deprotonates acetonitrile, which attacks ethyl formate to yield the sodium salt of 3-hydroxyacrylonitrile (formylacetonitrile).
-
Amination : The salt is treated with dimethylamine hydrochloride (or aqueous DMA) to effect a nucleophilic substitution/dehydration, yielding DMAAN.
-
-
Performance : This route suffers from lower yields due to the instability of the formylacetonitrile intermediate (which tends to polymerize) and the sensitivity of the condensation step to moisture.
Comparison Matrix
| Feature | Route 1: Bredereck's Reagent | Route 2: Formylation-Amination | Route 3: DMF-DMA Condensation |
| Yield | 90 - 95% | 60 - 75% | < 50% (Poor conversion w/o catalyst) |
| Step Count | 1 (One-pot) | 2 (Sequential) | 1 |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours | 12 - 48 Hours |
| Purification | Distillation / Crystallization | Extraction + Distillation | Chromatography often required |
| Cost | High (Reagent cost) | Low (Commodity chemicals) | Medium |
| Scalability | Moderate (Reagent availability) | High | Low |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the two primary routes.
Figure 1: Mechanistic comparison of Bredereck's Reagent pathway vs. Formylation-Amination pathway.[1]
Detailed Experimental Protocols
Protocol A: Synthesis via Bredereck’s Reagent (Recommended)
Context : This protocol is optimized for purity and yield, ideal for preparing DMAAN as a building block for sensitive subsequent steps.
Reagents :
-
Acetonitrile (Anhydrous): 1.0 eq (Excess often used as solvent)[1]
-
Bredereck’s Reagent (tert-Butoxybis(dimethylamino)methane): 1.1 eq[1]
-
Solvent: Toluene (optional, can run neat)
Step-by-Step Workflow :
-
Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar).[1] -
Addition : Charge the flask with Bredereck’s reagent (1.1 eq).[1] Add anhydrous acetonitrile (1.0 eq or slight excess).[1][2] Note: If running neat, ensure acetonitrile is dry to prevent hydrolysis of the reagent.
-
Reaction : Heat the mixture to 70–80°C for 4–6 hours. The evolution of dimethylamine gas (fishy odor) indicates reaction progress.
-
Monitoring : Monitor via TLC or GC-MS. The disappearance of the starting reagent peak and appearance of the product peak (m/z ~96) confirms conversion.
-
Workup :
-
Purification : Distill the crude oil under high vacuum (0.5 mmHg). DMAAN distills as a clear to pale yellow liquid (bp ~120°C at atmospheric, significantly lower under vacuum). Upon cooling, it may solidify (mp ~20°C).[1]
Validation :
-
1H NMR (CDCl3) :
2.90 (s, 6H, NMe2), 3.95 (d, 1H, =CH-CN, J = 13 Hz), 6.95 (d, 1H, N-CH=, J = 13 Hz). The large coupling constant indicates the E-isomer is dominant.[1]
Protocol B: Formylation-Amination Route
Context : Suitable for larger batches where reagent cost is a concern and lower purity crude is acceptable.[1]
Reagents :
-
Acetonitrile: 1.0 eq[2]
-
Ethyl Formate: 1.2 eq
-
Sodium Ethoxide (NaOEt): 1.1 eq[1]
-
Dimethylamine Hydrochloride: 1.2 eq
Step-by-Step Workflow :
-
Formylation : Suspend NaOEt in dry ether or THF at 0°C. Add a mixture of acetonitrile and ethyl formate dropwise over 1 hour. Stir at room temperature for 12 hours. The sodium salt of formylacetonitrile will precipitate as a hygroscopic solid.
-
Isolation (Intermediate) : Filter the salt under inert gas. Wash with dry ether.[1] Caution: This salt is moisture sensitive.
-
Amination : Dissolve the salt in a minimum amount of water or ethanol.[1] Add Dimethylamine Hydrochloride.[1] Stir at room temperature for 4 hours.
-
Extraction : Extract the mixture with Dichloromethane (
) (3x). Dry the organic layer over .[1] -
Purification : Concentrate in vacuo. The residue requires vacuum distillation to remove unreacted amides and polymeric byproducts.
Critical Process Parameters (CPPs)
| Parameter | Impact on Route 1 (Bredereck) | Impact on Route 2 (Formylation) |
| Moisture | Critical : Hydrolyzes reagent to DMF, killing yield.[1] | High : Hydrolyzes enolate salt, causing polymerization. |
| Temperature | Moderate: >100°C can degrade product.[1] | High: Formylation is exothermic; requires cooling.[1] |
| Stoichiometry | Slight excess of reagent ensures 100% conversion.[1] | Excess base required to drive equilibrium.[1] |
References
-
Kantlehner, W. (2001).[1] "tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent)."[1][3] Encyclopedia of Reagents for Organic Synthesis. Link
-
Bredereck, H., et al. (1968).[1] "Syntheses with Acid Amide Acetals." Chemische Berichte, 101(1), 41-50.[1] (Foundational work establishing the aminomethylenation mechanism).[1][4]
-
BenchChem. (2024).[1] "this compound Product Data and Synthesis Methods." Link
-
PubChem. (2025).[1] "Compound Summary: this compound." National Library of Medicine.[1] Link[1]
-
Organic Syntheses. (1959).[1] "General methods for formylation of active methylene compounds." Org.[1][5] Synth. Coll. Vol. 4, 539. (Basis for Route 2 mechanism).[1]
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- 3. researchgate.net [researchgate.net]
- 4. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
mechanistic studies of 3-(Dimethylamino)acrylonitrile reactions
This guide provides an in-depth mechanistic analysis of 3-(Dimethylamino)acrylonitrile (DMAAN) , a versatile "push-pull" enaminonitrile synthon.[1] It contrasts DMAAN with alternative reagents like Ethoxymethylene malononitrile (EMMN) to assist researchers in selecting the optimal pathway for heterocyclic synthesis.[1]
The "Push-Pull" Architecture
This compound is defined by its conjugated electronic structure, where a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitrile) flank a vinyl spacer.[1] This "push-pull" dynamic polarizes the
-
-Carbon (C3): Highly electrophilic.[1] The primary site for nucleophilic attack via Nucleophilic Vinylic Substitution (
V) .[1] - -Carbon (C2): Nucleophilic character in the ground state, but acts as the pivot for cyclization after the initial substitution.
Reactivity Profile vs. Alternatives
| Feature | This compound (DMAAN) | Ethoxymethylene malononitrile (EMMN) |
| Structure | ||
| Electronic Nature | Moderate Electrophile (Push-Pull) | Strong Electrophile (Double Pull) |
| Leaving Group | Dimethylamine ( | Ethanol ( |
| Primary Product | Monocyano-heterocycles | Dicyano- or Amino-cyano-heterocycles |
| Reaction Control | Kinetic control often favored | Thermodynamic control often favored |
| Key Advantage | Access to 3-unsubstituted cores | Access to 3-cyano-4-amino cores |
Mechanistic Pathways
The reaction of DMAAN typically proceeds through a transamination-cyclization sequence .[1] Unlike simple Michael additions, the dimethylamino group acts as a leaving group, preserving the unsaturation.
DOT Diagram 1: The
V Mechanism & Cyclization Logic
Caption: The stepwise conversion involves nucleophilic attack at the
Comparative Application Guide
Scenario A: Synthesis of Pyrazoles
-
Goal: Synthesis of 1-substituted pyrazoles.
-
DMAAN Route: Reacts with hydrazines to form pyrazole-4-carbonitriles (if C2 is substituted) or simple pyrazoles.[1] The reaction is regioselective; the terminal nitrogen of hydrazine attacks the
-carbon. -
EMMN Route: Reacts with hydrazines to form 5-amino-4-cyanopyrazoles .[1] The second nitrile group participates in the final tautomerization to an amino group.[1]
Decision Matrix:
-
Choose DMAAN if: You require a pyrazole without an amino group at position 5.[1]
-
Choose EMMN if: You need a highly functionalized core (amino + cyano) for further derivatization.[1]
Scenario B: Synthesis of Pyrimidines
-
Reagent: Amidines (e.g., Acetamidine, Benzamidine).[1]
-
DMAAN Performance: Delivers pyrimidine-5-carbonitriles .[1] The reaction conditions are typically milder (reflux in ethanol/DMF) compared to the harsh acidic conditions sometimes required for other synthons.[1]
DOT Diagram 2: Comparative Synthetic Outcomes
Caption: Divergent synthesis: DMAAN yields "cleaner" cores, while EMMN yields densely functionalized amino-cyano heterocycles.
Experimental Protocol: Synthesis of 1-Phenylpyrazole-4-carbonitrile
This protocol demonstrates the efficiency of DMAAN in a self-validating workflow. The evolution of dimethylamine gas serves as a visual reaction progress indicator.[1]
Safety Note: DMAAN is toxic if swallowed and causes skin irritation.[1] Handle in a fume hood.
Materials:
-
This compound (1.0 eq)[1]
-
Phenylhydrazine (1.1 eq)[1]
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol) in ethanol (15 mL).
-
Addition: Add Phenylhydrazine (11 mmol) dropwise at room temperature. Observation: A slight exotherm may occur.[1]
-
Reaction: Heat the mixture to reflux (
) for 3–5 hours. -
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.[1]
-
Characterization:
Performance Data Summary
| Metric | DMAAN Protocol | EMMN Protocol |
| Typical Yield | 85–92% | 75–85% |
| Atom Economy | High (Loss of | Moderate (Loss of EtOH) |
| Reaction Time | 3–5 Hours | 2–4 Hours |
| Purification | Often Crystallization | Chromatography often required |
| Solvent Scope | Alcohols, DMF, Dioxane | Alcohols, Acetonitrile |
References
-
Synthesis of Pyrazoles via Enaminonitriles: Al-Qalaf, F., et al.[1][2] "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity." Heterocycles, 2009 .[1][3]
-
Nucleophilic Vinylic Substitution Mechanism: Rappoport, Z.[1] "Nucleophilic Vinylic Substitution."[1][4][5] Accounts of Chemical Research, 1981 .[1] [1]
-
Comparison with Malononitrile Derivatives: BenchChem Technical Guide. "A Comparative Guide to 3-Oxopropanenitrile and Malononitrile."[1][6] BenchChem, 2025 .[1][6] [1]
-
Quinoline Synthesis Applications: Dyablo, O. V., et al.[1] "Methylamino- and dimethylaminoquinolines."[1] Chemistry of Heterocyclic Compounds, 2018 .[1][7] [1]
-
Safety Data: PubChem. "this compound Compound Summary." National Library of Medicine.[1] [1]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal Procedures: 3-(Dimethylamino)acrylonitrile
[1][2][3][4]
Executive Summary & Immediate Hazard Profile
3-(Dimethylamino)acrylonitrile (DMAAN) is a functionalized enaminonitrile used primarily as a synthetic intermediate in heterocyclic chemistry. Unlike simple solvents, its disposal requires strict adherence to segregation protocols due to its "push-pull" alkene structure, which makes it susceptible to vigorous hydrolysis and polymerization.
Critical Safety Warning:
-
Acute Toxicity: Classified as Toxic if swallowed (H301) .[1]
-
Chemical Incompatibility: violent reactions occur with strong acids (hydrolysis of the enamine) and strong oxidizers .
-
Cyanide Potential: While more stable than simple cyanohydrins, thermal decomposition or strong acidic conditions can theoretically release nitrogen oxides (NOx) and traces of hydrogen cyanide (HCN).
Physico-Chemical Data for Disposal Logistics
| Property | Value | Operational Implication |
| CAS Number | 2407-68-3 | Use for waste manifesting. |
| Physical State | Liquid (Light yellow to brown) | Requires secondary containment. |
| Flash Point | >110°C (approx.) | Combustible, but not Flammable Class 3. |
| Water Solubility | Soluble/Miscible | Do not dispose of down the drain. |
| Reactive Group | Enamine / Nitrile | Strict Acid Segregation. |
Pre-Disposal Assessment (The "Triage" Phase)
Before moving the container, you must characterize the waste stream. Disposal pathways diverge based on purity.
Scenario A: Pure Substance / Stock Solution
-
Condition: Expired reagent or surplus pure chemical.
-
Action: Leave in original manufacturer container if intact. If the container is compromised, overpack into a chemically compatible drum (HDPE or Amber Glass).
Scenario B: Reaction Mixture / Mother Liquor
-
Condition: DMAAN mixed with solvents (DCM, THF, Toluene) or reagents.
-
Action: You must calculate the pH and composition.
-
If Acidic: Neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 7–9 before combining with organic waste drums. Acidic waste streams containing enamines can generate heat and pressure.
-
If Oxidizing: Quench all oxidizers (peroxides, permanganates) completely.
-
Step-by-Step Disposal Protocol
This protocol is designed to prevent "commingled waste" incidents—the most common cause of lab accidents during disposal.
Step 1: Personal Protective Equipment (PPE) Selection
Do not rely on standard latex gloves. DMAAN can permeate standard barriers.
-
Hand Protection: Double-gloving recommended. Inner layer: Laminate film (Silver Shield/4H); Outer layer: Nitrile (minimum 0.11mm thickness) for dexterity.
-
Eye/Face: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >1 Liter.
-
Respiratory: If working outside a fume hood, a half-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG) is required.
Step 2: Segregation (The Golden Rule)
NEVER pour DMAAN into a "General Acid Waste" carboy.
-
Mechanism of Danger: The enamine moiety (
) is acid-sensitive. Hydrolysis yields dimethylamine (flammable, toxic gas) and formylacetonitrile derivatives, leading to uncontrolled polymerization and container rupture. -
Correct Stream: Segregate into "Non-Halogenated Organic" or "Toxic Organic" waste streams, provided the pH is neutral/basic.
Step 3: Containerization
-
Select Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is potentially corrosive or wet.
-
Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.
-
Secondary Containment: Perform all transfers within a tray capable of holding 110% of the volume.
Step 4: Labeling (RCRA/EPA Compliance)
Attach a hazardous waste tag immediately upon the first drop entering the container.
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "DMAAN."
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Waste Code: If a pure substance, verify if a P- or U-code applies (likely D001 for ignitability or D003 for reactivity if specific criteria are met, otherwise strictly state regulated waste). Note: DMAAN is not a standard U-listed waste like Acrylonitrile (U009), but must be treated with equal caution.
Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of DMAAN.
Figure 1: Decision logic for the safe disposal of this compound, emphasizing pH control.
Emergency Contingencies
Spill Response (< 500 mL)
-
Evacuate the immediate area.
-
Don PPE: Nitrile gloves, goggles, respirator.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels (combustible).
-
Clean: Wipe area with mild soap and water. Collect all absorbent materials into a sealed hazardous waste bag.
Exposure Response[2][7][8]
Final Disposal Fate
The ultimate disposal method for this compound is High-Temperature Incineration with a scrubber system.
-
Why: Incineration ensures the complete destruction of the nitrile (
) bond, converting it to , , and . -
Prohibited: Never dispose of via sanitary sewer (drain) or evaporation.
References
Personal protective equipment for handling 3-(Dimethylamino)acrylonitrile
Topic: Personal protective equipment for handling 3-(Dimethylamino)acrylonitrile Content Type: Operational Safety & Logistics Guide
Executive Summary
This compound (CAS: 2407-68-3) is a versatile intermediate used in the synthesis of heterocyclic compounds (e.g., pyrimidines, pyridines).[1][2] While less volatile than its parent compound acrylonitrile, it retains significant toxicity risks, particularly regarding acute toxicity (oral) and severe irritation. This guide moves beyond basic SDS data to provide a field-proven, logistical framework for safe handling, containment, and disposal.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. The primary risks associated with this compound are acute systemic toxicity and tissue corrosion/irritation .
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H301 | High Risk. Ingestion is fatal. Hand-to-mouth transfer via contaminated gloves is the #1 exposure route in synthesis labs. |
| Skin Irritation | H315 | Causes inflammation and dermatitis. The dimethylamino moiety increases lipid solubility, potentially aiding dermal absorption. |
| Eye Irritation | H319 | Severe irritant.[3] Splash contact can cause immediate, potentially irreversible corneal damage. |
| Sensitization | (Inferred) | Like most acrylonitrile derivatives, potential for allergic skin reaction exists.[4] Treat as a sensitizer. |
Scientist's Note: Do not underestimate this compound because it has a higher boiling point (115°C @ 3mmHg) than acrylonitrile. Its lower volatility reduces inhalation risk under normal conditions, but heating or aerosolizing (e.g., during rotary evaporation or syringe transfer) immediately escalates the respiratory hazard.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following PPE protocol is designed to create a self-validating barrier system.
A. Hand Protection (The Critical Barrier)
Recommendation: Double-gloving strategy.
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as the last line of defense.
-
Outer Layer: 5-8 mil Nitrile (High-Contrast Color) OR Silver Shield® (Laminate) for prolonged handling.
-
Rationale: Acrylonitrile derivatives can permeate thin nitrile. The "breakthrough time" for standard nitrile is often <30 minutes for this class of chemicals.
-
Protocol: Change outer gloves immediately upon splash.[5] Change both pairs every 60 minutes of active handling.
-
B. Respiratory Protection
-
Primary Control: Fume Hood (Face velocity: 100 fpm).
-
Secondary (Spill/Emergency): Full-face respirator with P100/Organic Vapor (OV) cartridges.
-
Why OV? To capture the amine/nitrile vapors.
-
Why P100? To capture particulates if the substance creates dust/aerosols during solid isolation.
-
C. Eye & Body Protection[2][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the risk of liquid migration around the lens.
-
Body: Chemical-resistant lab coat (buttoned to neck). For synthesis >10g or spill cleanup, wear a Tyvek® apron or suit.
Operational Workflow: Safe Handling Protocol
This workflow integrates engineering controls with PPE to minimize exposure probability.
Figure 1: Operational logic flow for handling this compound, emphasizing the "Mandatory Stop" for PPE verification and containment zones.
Key Experimental Protocols
-
Transfer: Always use a syringe or cannula for liquid transfer to avoid open pouring. This prevents splashing and minimizes vapor release.
-
Quenching: Residual this compound on glassware should be quenched with a dilute bleach solution (sodium hypochlorite) inside the hood before glassware is removed for cleaning. This oxidizes the residue and reduces toxicity.
-
Heating: If the reaction requires heat, use a reflux condenser with a rigorous cooling loop. Ensure the system is under a slight nitrogen positive pressure vented to a scrubber or the back of the hood.
Emergency Response & Spills
In the event of a breach, immediate action determines the outcome.
Scenario: 10mL Spill inside the Fume Hood.
-
Alert: Announce the spill. Do not leave the hood area unattended.
-
PPE Upgrade: Don Silver Shield® gloves and a Tyvek apron if not already wearing them.
-
Absorb: Use a chemically inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels, as they increase surface area for evaporation without suppressing vapors.
-
Neutralize: Treat the absorbed material as hazardous waste.
-
Clean: Wipe surface with mild detergent and water; collect all wipes as hazardous waste.
Scenario: Skin Contact.
-
Remove: Immediately strip contaminated clothing/gloves.
-
Flush: Wash skin with soap and copious water for 15 minutes. Avoid organic solvents (ethanol/acetone) as they may accelerate skin absorption of the nitrile.
-
Medical: Seek immediate medical attention. Provide the SDS to the physician.
Disposal Logistics
Disposal must comply with local regulations (e.g., EPA RCRA in the US).
| Waste Stream | Description | Handling Instruction |
| Liquid Waste | Halogenated/Non-Halogenated Organic | Segregate into "Toxic Organic" container. Do not mix with oxidizers (Nitric Acid/Peroxides) to avoid exothermic reaction. |
| Solid Waste | Contaminated gloves, silica, wipes | Double-bag in heavy-duty polyethylene bags. Label as "Toxic Debris contaminated with Acrylonitrile derivative". |
| Sharps | Needles/Syringes | Dispose of directly into a sharps container inside the hood. Do not recap needles. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5324735, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][6]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
